molecular formula C20H16BF2N3O4S B1192275 BDP 558/568 NHS ester

BDP 558/568 NHS ester

Cat. No.: B1192275
M. Wt: 443.23
InChI Key: DPIQWSPHMYACPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BDP 558/568 is a borondipyrromethene fluorophore with emission in the yellow part of the spectrum. Its absorption and emission spectra are in similar range as TAMRA, BDP TMR, Cyanine3, and sulfo-Cyanine3. This is an amine reactive NHS ester.

Properties

Molecular Formula

C20H16BF2N3O4S

Molecular Weight

443.23

IUPAC Name

2,5-dioxopyrrolidin-1-yl 3-(5,5-difluoro-7-(thiophen-2-yl)-5H-5l4,6l4-dipyrrolo[1,2-c:2',1'-f][1,3,2]diazaborinin-3-yl)propanoate

InChI

InChI=1S/C20H16BF2N3O4S/c22-21(23)24-13(6-10-20(29)30-26-18(27)8-9-19(26)28)3-4-14(24)12-15-5-7-16(25(15)21)17-2-1-11-31-17/h1-5,7,11-12H,6,8-10H2

InChI Key

DPIQWSPHMYACPD-UHFFFAOYSA-N

SMILES

F[B-]1(F)[N+]2=C(C3=CC=CS3)C=CC2=CC4=CC=C(CCC(ON5C(CCC5=O)=O)=O)N14

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BDP 558/568 NHS ester

Origin of Product

United States

Foundational & Exploratory

BDP 558/568 NHS Ester: Technical Guide to Structure, Properties, and Bioconjugation

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical resource for the application of BDP 558/568 NHS ester , a high-performance fluorophore designed for precision bioconjugation. It is structured to provide actionable protocols, mechanistic insights, and rigorous data for researchers in proteomics, microscopy, and drug development.

Executive Technical Summary

BDP 558/568 NHS ester is a borondipyrromethene (BODIPY) derivative functionalized with an N-hydroxysuccinimide (NHS) ester.[1] It is engineered to target primary amines (


) on proteins, antibodies, and amine-modified oligonucleotides.[1]

Distinguished by its high quantum yield (


) and narrow emission bandwidth, this fluorophore is a superior alternative to Cy3 and TAMRA. Its spectral profile (Ex: 561 nm / Em: 569 nm) aligns perfectly with the 561 nm solid-state lasers common in confocal microscopy and flow cytometry, ensuring maximal excitation efficiency and minimal crosstalk.

Chemical Architecture & Mechanism

The BODIPY Core

The fundamental scaffold is a dipyrromethene complexed with a disubstituted boron atom (typically


). Unlike cyanine dyes (e.g., Cy3), which possess flexible polymethine chains prone to photo-isomerization, the BODIPY core is rigid.
  • Rigidity: Prevents non-radiative decay pathways, resulting in high fluorescence quantum yields.

  • Neutrality: The core is electrically neutral, contributing to membrane permeability (unless sulfonated) and insensitivity to solvent polarity or pH changes.

The NHS Ester Moiety

The N-hydroxysuccinimide (NHS) ester is the reactive warhead.

  • Mechanism: It reacts with nucleophilic deprotonated primary amines (lysine residues, N-termini) to form a stable amide bond.

  • Leaving Group: N-hydroxysuccinimide is released during the reaction.

  • Competitive Hydrolysis: In aqueous buffers, the NHS ester competes between aminolysis (desired) and hydrolysis (undesired). High pH accelerates both; therefore, pH control (8.3–8.5) is critical to favor labeling.

Chemical Specifications
PropertySpecification
Formula

Molecular Weight 443.23 Da
Solubility DMSO, DMF, Acetonitrile (Anhydrous)
Purity

(HPLC/NMR)
Appearance Dark colored solid / Orange-Red powder

Photophysical Properties

BDP 558/568 exhibits "steep" spectral edges, allowing for dense multiplexing with minimal bleed-through into adjacent channels (e.g., FITC or Cy5).

ParameterValueNotes
Excitation Max (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

)
561 nmMatches 561 nm DPSS lasers
Emission Max (

)
569 nmYellow-Orange emission
Extinction Coeff.[2] (

)

High absorptivity
Quantum Yield (

)
0.68Brighter than Cy3 (

)
Stokes Shift ~8 nmSmall shift characteristic of BODIPY
Photostability HighResistant to photobleaching

Bioconjugation Protocol: Amine Labeling

Expertise Note: This protocol uses a bicarbonate buffer system.[3] Avoid Tris or Glycine buffers during labeling, as their free amines will scavenge the dye.

Reagents & Equipment[4][5]
  • Protein: 1–10 mg/mL in PBS (free of carrier proteins like BSA/Gelatin).

  • Labeling Buffer: 0.2 M Sodium Bicarbonate (

    
    ), pH 8.3.
    
  • Dye Stock: BDP 558/568 NHS ester dissolved in anhydrous DMSO (10 mg/mL). Prepare immediately before use.

  • Purification: Sephadex G-25 spin columns or dialysis cassettes (10K MWCO).

Workflow Visualization

The following diagram outlines the critical path for conjugation, highlighting decision points to prevent common failures (e.g., hydrolysis).

ConjugationWorkflow Start Start: Protein Preparation BufferEx Buffer Exchange (into 0.1M NaHCO3, pH 8.3) Start->BufferEx Remove amines (Tris/Azide) Mix Reaction: Mix Protein + Dye (10-20x Molar Excess) BufferEx->Mix DyePrep Prepare Dye Stock (DMSO, Anhydrous) DyePrep->Mix Add immediately Incubate Incubate (1h @ RT, Dark) Mix->Incubate Quench Quench Reaction (Add 0.1M Tris or Glycine) Incubate->Quench Stop reaction Purify Purification (G-25 Column / Dialysis) Quench->Purify Remove free dye CalcDOL Calculate DOL (Degree of Labeling) Purify->CalcDOL

Caption: Step-by-step workflow for NHS-ester conjugation, emphasizing buffer exchange and quenching steps to ensure specificity.

Step-by-Step Methodology
  • Buffer Exchange: If the protein is in Tris or contains BSA, dialyze or spin-concentrate into 0.1 M Sodium Bicarbonate (pH 8.3).

  • Dye Preparation: Dissolve 1 mg of BDP 558/568 NHS ester in 100

    
    L anhydrous DMSO.
    
    • Critical: Moisture causes hydrolysis.[3] Use fresh DMSO and keep the vial desiccated.

  • Reaction: Add the dye to the protein solution.

    • Ratio: Use a 10–20 fold molar excess of dye for antibodies (IgG).

    • Example: For 1 mg IgG (~6.6 nmol) in 1 mL, add ~100 nmol of dye (approx. 4.4

      
      L of the 10 mg/mL stock).
      
  • Incubation: Incubate for 1 hour at room temperature (25°C) in the dark with gentle agitation.

  • Quenching: Add

    
     volume of 1 M Tris-HCl (pH 8.0) to stop the reaction. Incubate for 10 mins.
    
  • Purification: Pass the mixture through a pre-equilibrated Sephadex G-25 desalting column (or Zeba spin column) to separate the labeled protein (fast eluting) from free dye (slow eluting).

Characterization: Degree of Labeling (DOL)

To validate the conjugate, you must determine the dye-to-protein ratio (DOL).

Formula:



Constants for BDP 558/568:

  • ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    : 
    
    
    
    [2][4][5]
  • ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
     (Correction Factor): 
    
    
    
    (The dye absorbs slightly at 280 nm).[4][5][6]
  • 
     (IgG): 
    
    
    
    (for 1 mg/mL IgG,
    
    
    ).

Procedure:

  • Measure absorbance of the purified conjugate at 280 nm (

    
    ) and 561 nm (
    
    
    
    ) using a spectrophotometer (e.g., NanoDrop).
  • Input values into the formula.[3][7]

  • Target Range: A DOL of 3–6 dyes per antibody is optimal. < 2 yields weak signal; > 8 may cause quenching or precipitation.

Troubleshooting & Optimization

Use the logic tree below to diagnose labeling issues.

Troubleshooting Problem Issue Detected LowSignal Low Signal / Low DOL Problem->LowSignal Precipitate Protein Precipitation Problem->Precipitate HighBack High Background Problem->HighBack CheckpH Check Buffer pH (Must be > 8.0) LowSignal->CheckpH CheckHydrolysis Dye Hydrolyzed? (Use Fresh DMSO) LowSignal->CheckHydrolysis OverLabel Over-labeling (Reduce Dye Excess) Precipitate->OverLabel Aggregates Remove Aggregates (Spin @ 10k xg) Precipitate->Aggregates HighBack->OverLabel FreeDye Incomplete Purification (Dialyze longer) HighBack->FreeDye

Caption: Diagnostic logic for resolving common bioconjugation anomalies, focusing on pH control and stoichiometry.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Standard reference for NHS-ester chemistry mechanics).
  • Antibodies.com. (n.d.). BDP 558/568 NHS ester (A270062).[8] Retrieved from [Link][8]

Sources

Technical Deep Dive: BDP 558/568 NHS Ester in Bioconjugation and Imaging

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

BDP 558/568 NHS ester is a chemically advanced fluorophore based on the boron-dipyrromethene (BODIPY) core structure. Distinguished by its high quantum yield, narrow emission bandwidth, and unique lipophilic properties, it serves as a critical tool in fluorescence microscopy, flow cytometry, and fluorescence polarization (FP) assays.

Unlike the highly sulfonated, hydrophilic Alexa Fluor series, BDP 558/568 retains a hydrophobic character, making it uniquely suited for micro-environmental sensing, lipid trafficking studies, and intracellular staining where membrane permeability is advantageous. This guide details the physicochemical properties, conjugation mechanisms, and optimized protocols for deploying BDP 558/568 NHS ester in high-stakes research environments.

Physicochemical Profile & Photophysics

The BDP 558/568 fluorophore operates in the orange region of the visible spectrum, effectively bridging the gap between green (FITC/GFP) and far-red (Cy5/APC) channels.

Spectral Characteristics[1][2][3][4][5]
  • Excitation Maximum: 561 nm (Perfectly matched to the 561 nm yellow-green solid-state laser).

  • Emission Maximum: 569 nm.[1][2][3][4]

  • Extinction Coefficient (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    ):  ~84,400 
    
    
    
    .[1][2][3]
  • Quantum Yield (

    
    ):  ~0.68.[1][2]
    
  • Stokes Shift: Small (~10 nm), characteristic of the rigid BODIPY core.

Structural Advantages

The core structure consists of a dipyrromethene complexed with a disubstituted boron atom. This rigid framework confers:

  • High Photostability: Significantly more resistant to photobleaching than Fluorescein or basic Rhodamine derivatives.

  • pH Insensitivity: Fluorescence intensity remains stable across a broad pH range (pH 3–10), unlike Fluorescein, which is quenched in acidic environments.

  • Narrow Emission: The sharp emission peak minimizes spectral bleed-through (crosstalk) in multiplexing experiments.

Hydrophobicity vs. Hydrophilicity

Critical Insight: Unlike Alexa Fluor 568, which is modified with sulfonate groups to maximize water solubility, BDP 558/568 is relatively hydrophobic.

  • Pro: Excellent for staining lipids, cell membranes, and hydrophobic pockets in proteins.

  • Con: Requires organic co-solvents (DMSO or DMF) during the bioconjugation process to prevent dye aggregation before it reacts with the protein.

Mechanism of Action: NHS Ester Chemistry

The N-hydroxysuccinimide (NHS) ester functionality is the industry standard for amine-specific bioconjugation. It targets primary amines (


), specifically the 

-amino groups of Lysine residues and the N-terminal amine of proteins.
Reaction Pathway

The reaction is a nucleophilic acyl substitution. The primary amine on the biomolecule attacks the carbonyl carbon of the NHS ester, forming a stable amide bond and releasing the NHS leaving group.

NHS_Reaction BDP BDP 558/568 -NHS Ester Intermediate Tetrahedral Intermediate BDP->Intermediate Nucleophilic Attack Protein Protein (Primary Amine -NH2) Protein->Intermediate Conjugate Stable BDP-Protein Conjugate (Amide Bond) Intermediate->Conjugate Elimination NHS_Group NHS Leaving Group Intermediate->NHS_Group Release

Figure 1: The nucleophilic attack of a primary amine on the BDP 558/568 NHS ester, resulting in a stable amide linkage.

Critical Control Point: Hydrolysis. The NHS ester is moisture-sensitive and competes with water. In aqueous buffers, hydrolysis (reaction with


) degrades the reactive group into a non-reactive carboxylic acid. Therefore, the dye must be stored desiccated and dissolved in anhydrous solvent immediately prior to use.

Validated Experimental Protocol: Antibody Conjugation

This protocol is optimized for labeling 1 mg of IgG antibody. It accounts for the hydrophobic nature of BDP 558/568 by utilizing an organic co-solvent system.

Reagents Required
  • BDP 558/568 NHS Ester: Store at -20°C, desiccated.

  • Antibody (IgG): Concentration > 2 mg/mL in PBS (free of BSA, Azide, or Tris).

  • Anhydrous DMSO or DMF: High purity grade.[5]

  • Sodium Bicarbonate Buffer (1M, pH 8.3): To adjust reaction pH.

  • Purification Column: Sephadex G-25 (PD-10) or Zeba Spin Desalting Columns.

Workflow

Protocol_Workflow cluster_prep Phase 1: Preparation cluster_react Phase 2: Reaction cluster_purify Phase 3: Purification Step1 1. Buffer Exchange Ensure Protein is in PBS Remove Tris/Glycine Step2 2. pH Adjustment Add 1/10th vol of 1M NaHCO3 (pH 8.3) Step1->Step2 Step4 4. Mixing Add Dye to Protein (Final Organic Vol < 10%) Step2->Step4 Step3 3. Solubilize Dye Dissolve BDP NHS in Anhydrous DMSO Step3->Step4 Step5 5. Incubation 1 Hour @ Room Temp Constant agitation, Dark Step4->Step5 Step6 6. Separation Gel Filtration / Dialysis Remove free dye Step5->Step6 Step7 7. Validation Measure A280 and A561 Calculate DOL Step6->Step7

Figure 2: Step-by-step workflow for conjugating BDP 558/568 NHS ester to an antibody.

Detailed Steps
  • Buffer Exchange: Ensure the antibody is in a buffer free of primary amines. Tris and Glycine will react with the NHS ester and quench the reaction. Use PBS.

  • pH Adjustment: Add 1M Sodium Bicarbonate (pH 8.3) to the antibody solution to achieve a final concentration of ~100 mM. The optimal pH for NHS reaction is 8.3–8.5.

  • Dye Solubilization: Dissolve BDP 558/568 NHS ester in anhydrous DMSO.

    • Expert Tip: Calculate the molar ratio. For IgG, start with a 10-15x molar excess of dye.

  • Reaction: Slowly add the dye/DMSO solution to the antibody while vortexing gently.

    • Critical: Keep the final volume of DMSO below 10% to prevent protein denaturation.

  • Incubation: Incubate for 60 minutes at room temperature in the dark.

  • Purification: Remove unreacted dye using a Sephadex G-25 column or dialysis against PBS. The hydrophobic dye may stick to some membranes; G-25 is generally preferred over dialysis for this fluorophore.

Degree of Labeling (DOL) Optimization

To ensure scientific integrity, you must validate the conjugate by calculating the Degree of Labeling (DOL).

Formula:



Where:

  • ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
     = Absorbance at 561 nm.[2][6][7]
    
  • 
     = Absorbance at 280 nm.
    
  • 
     = Extinction coefficient of protein (IgG 
    
    
    
    203,000
    
    
    ).
  • ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
     = Extinction coefficient of BDP 558/568 (84,400 
    
    
    
    ).[1][2][3]
  • ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
     = Correction Factor (Absorbance of the dye at 280 nm). For BDP 558/568, CF 
    
    
    
    0.07
    .[8][1]

Target Range: An optimal DOL for IgG is typically 3 to 6 dyes per molecule .

  • < 2: Weak signal.

  • > 8: Fluorescence quenching (self-quenching) and potential antibody precipitation due to increased hydrophobicity.

Applications & Strategic Positioning

Fluorescence Polarization (FP)

BDP 558/568 has a relatively long excited-state lifetime (~5 ns) compared to Cyanine dyes. This property, combined with its rigid structure, makes it ideal for Fluorescence Polarization assays used in high-throughput drug screening (e.g., binding assays).

Lipid and Membrane Imaging

Due to its lipophilic nature, unconjugated BDP 558/568 (or the hydrolyzed acid form) can partition into membranes. When conjugated, it is excellent for tracking receptors that internalize into hydrophobic compartments.

Multiplexing Strategy

BDP 558/568 is the "Orange" channel of choice.

Spectra_Multiplex DAPI DAPI (Blue) GFP GFP / FITC (Green) BDP BDP 558/568 (Orange/Red) GFP->BDP No Crosstalk Cy5 Cy5 / AF647 (Far Red) BDP->Cy5 No Crosstalk

Figure 3: Spectral positioning of BDP 558/568 allows for 4-color multiplexing without significant bleed-through.

References

Sources

BDP 558/568 NHS Ester: A Comprehensive Guide to Spectral Properties, Bioconjugation, and Advanced Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of bioconjugation, selecting the optimal fluorophore requires a holistic understanding of the dye’s microenvironmental sensitivity, photophysics, and structural impact on the target biomolecule. BDP 558/568 (a BODIPY® analog) is a highly specialized, neutral, and lipophilic fluorophore[1]. When functionalized as an N-hydroxysuccinimide (NHS) ester, it becomes a potent tool for labeling primary amines on proteins, peptides, and oligonucleotides, serving as a high-performance alternative to Cy3™, TAMRA, and Alexa Fluor™ 568[2].

This technical whitepaper provides a deep dive into the mechanistic behavior of BDP 558/568 NHS ester, detailing the causality behind experimental conditions and providing a self-validating protocol for robust conjugate generation.

Photophysical and Chemical Profiling

BDP 558/568 is engineered to emit in the yellow/orange region of the visible spectrum. Unlike highly sulfonated dyes (e.g., sulfo-Cy3) which add negative charges to the labeled protein, BDP 558/568 is electrically neutral. This preserves the isoelectric point (pI) of the conjugated antibody, reducing non-specific binding in sensitive immunohistochemistry (IHC) applications.

Table 1: Core Quantitative Properties of BDP 558/568 NHS Ester

PropertyValueScientific Implication
Excitation Maximum (λex) 559 - 561 nmOptimal for 561 nm solid-state lasers and 543 nm He-Ne lasers[3].
Emission Maximum (λem) 568 - 569 nmNarrow emission bandwidth minimizes spectral bleed-through[2].
Extinction Coefficient (ε) 84,400 - 97,000 M⁻¹cm⁻¹Ensures high absorbance efficiency per dye molecule[4].
Molecular Weight 443.23 g/mol Low steric hindrance; minimizes disruption of protein folding[1].
Excited-State Lifetime ~5 nanosecondsExceptionally long, making it ideal for fluorescence polarization[1].
Correction Factor (CF₂₈₀) 0.07Critical for accurate Degree of Labeling (DOL) calculations[3].
Mechanistic Insight: The Photophysical Advantage

The inherent hydrophobicity of the BDP core makes it structurally ideal for tracking lipid dynamics and membrane interactions[1]. Furthermore, its unusually long excited-state lifetime (~5 ns) allows the background autofluorescence (which is typically <2 ns) to decay before signal acquisition, significantly improving the signal-to-noise ratio in time-resolved measurements.

Photophysics EX Excitation (λmax = 559-561 nm) ES Excited State (Long lifetime ~5 ns) EX->ES Photon Absorption APP2 Two-Photon Microscopy EX->APP2 High 2-photon cross-section EM Emission (λmax = 568-569 nm) ES->EM Relaxation & Emission APP1 Fluorescence Polarization ES->APP1 Exploits long lifetime

Photophysical pathways of BDP 558/568 enabling advanced fluorescence applications.

Mechanistic Grounding: The Bioconjugation Logic

The NHS ester is an amine-reactive electrophile. It specifically targets the unprotonated form of primary amines, such as the ε-amino group of lysine residues or the N-terminus of a polypeptide chain[4].

The Causality of Buffer Selection: The bioconjugation reaction is highly pH-dependent. At physiological pH (7.4), most lysine residues (pKa ~10.5) are protonated (-NH₃⁺) and non-nucleophilic. Raising the pH to 8.3–8.5 shifts the equilibrium, generating enough unprotonated amines (-NH₂) to attack the NHS ester carbonyl, forming a stable amide bond. However, if the pH exceeds 8.5, the rate of competing NHS ester hydrolysis (attack by OH⁻ ions) outpaces the bioconjugation reaction, destroying the reactive dye.

The Causality of Anhydrous Solvents: NHS esters degrade rapidly in the presence of moisture. Reconstituting the dye in standard, water-exposed DMSO will cause the NHS ester to hydrolyze into a non-reactive carboxylic acid before it ever reaches the protein. High-quality, anhydrous DMSO or DMF is an absolute requirement[4].

Standardized Experimental Protocol: Protein Labeling

To ensure a self-validating system, the following protocol is optimized for IgG antibodies (at least 2 mg/mL) but is scalable to other amine-containing biomolecules[4].

Step-by-Step Workflow:
  • Protein Preparation: Ensure the protein is free of carrier proteins (like BSA) and amine-containing buffers (e.g., Tris, glycine). If present, perform a buffer exchange into PBS (pH 7.4).

  • Buffer Adjustment: Add 1/10th volume of 1 M Sodium Bicarbonate (NaHCO₃, pH 8.3) to the protein solution to raise the pH to the optimal ~8.3 range.

  • Dye Reconstitution: Dissolve the2 in anhydrous DMSO to a concentration of 10 mg/mL immediately before use.

  • Conjugation: Slowly add a 10- to 20-fold molar excess of the dye to the protein solution while vortexing gently.

  • Incubation: Protect the reaction from light and incubate at room temperature for 1 hour with continuous, gentle agitation.

  • Quenching (Optional but Recommended): Add Tris-HCl (pH 7.4) to a final concentration of 50 mM and incubate for 15 minutes to consume any unreacted NHS ester.

  • Purification: Separate the labeled protein from the free, unreacted dye using a Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) equilibrated with PBS. The labeled protein will elute first in the void volume.

Protocol N1 1. Protein Preparation (2-10 mg/mL, amine-free buffer) N2 2. Buffer Adjustment (0.1-0.2 M NaHCO3, pH 8.3) N1->N2 Ensure unprotonated amines N3 3. Dye Conjugation (Add BDP NHS in DMSO/DMF) N2->N3 10-20x molar excess N4 4. Incubation (1 hr at RT, protected from light) N3->N4 Nucleophilic attack N5 5. Purification (Size Exclusion Chromatography) N4->N5 Remove free dye N6 6. Validation (Calculate Degree of Labeling via UV-Vis) N5->N6 Quantify A280/A559

Standardized bioconjugation and validation workflow for BDP 558/568 NHS ester.

Self-Validation: Calculating the Degree of Labeling (DOL)

A protocol is only as reliable as its validation. Under-labeling results in a weak signal, while over-labeling leads to fluorescence quenching (due to dye-dye proximity) and protein precipitation (due to excessive hydrophobicity).

To validate the conjugate, measure the absorbance of the purified labeled protein at 280 nm (A₂₈₀) and at the dye's excitation maximum (A₅₅₉) using a UV-Vis spectrophotometer.

Calculation Steps:

  • Correct for Dye Absorbance at 280 nm: A280_corrected = A280 - (A559 × 0.07) (Note: 0.07 is the specific Correction Factor (CF₂₈₀) for BDP 558/568[3]).

  • Calculate Protein Concentration (M): [Protein] = A280_corrected / ε_protein (For a standard IgG antibody, ε_protein ≈ 203,000 M⁻¹cm⁻¹).

  • Calculate Dye Concentration (M): [Dye] = A559 / 84,400 (Using the lower-bound extinction coefficient for conservative estimation[3]).

  • Determine DOL: DOL = [Dye] / [Protein]

Quality Standard: The target DOL for an IgG antibody is typically 2 to 4 dyes per protein.

Advanced Applications: Beyond Basic Fluorescence

  • Fluorescence Polarization (FP): Because BDP 558/568 exhibits an unusually long excited-state lifetime (~5 ns) compared to standard fluorophores, it is exceptionally well-suited for FP assays[1]. This extended lifetime allows the dye to "wait" long enough to measure the rotational diffusion of larger biomolecular complexes, making it ideal for high-throughput receptor-ligand binding studies.

  • Two-Photon Excitation (TPE) Microscopy: The dye possesses a large two-photon cross-section[1]. This allows for deep-tissue imaging using near-infrared femtosecond lasers, minimizing phototoxicity and scattering in thick biological specimens.

References

  • BDP® 558/568 NHS ester | CAS#:150173-73-2 - Lumiprobe. 2

  • BDP 558/568 NHS ester (A270062) - Antibodies.com. 3

  • Invitrogen BODIPY 558/568 NHS Ester (Succinimidyl Ester) 5 mg - Fisher Scientific.4

  • BODIPY 558/568 NHS Ester (Succinimidyl Ester) - ABP Biosciences. 1

Sources

The Definitive Guide to BDP 558/568 NHS Ester Bioconjugation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a rigorous framework for the application of BDP 558/568 NHS ester in bioconjugation. Unlike water-soluble cyanine dyes, BDP (Boron-Dipyrromethene) fluorophores possess unique lipophilic properties and high photostability that demand specific handling to prevent precipitation and ensure efficient labeling. This document details the mechanistic basis of the reaction, critical control parameters, and a self-validating protocol for labeling proteins and antibodies.

Part 1: The Chemistry of BDP 558/568

Fluorophore Characteristics

BDP 558/568 is a borondipyrromethene derivative that fills the "yellow/orange" spectral gap, often serving as a photostable alternative to Cy3, TAMRA, or Alexa Fluor 568.[1]

ParameterValueSignificance
Excitation Max 558–561 nmMatches 561 nm solid-state lasers perfectly.
Emission Max 568–569 nmNarrow emission bandwidth reduces spectral bleed-through.
Extinction Coeff. ~84,400 M⁻¹cm⁻¹High brightness per molecule.
Solubility LipophilicCritical: Requires organic co-solvent (DMSO/DMF) for reaction.
CF280 ~0.07Correction factor for A280 protein quantification.
Reaction Mechanism

The N-hydroxysuccinimide (NHS) ester targets primary amines (


) found on Lysine residues and the N-terminus of proteins. The reaction is a nucleophilic acyl substitution.[2]

The Stability Paradox: The efficiency of this reaction is a race between two competing pathways:

  • Aminolysis (Desired): The unprotonated amine attacks the ester carbonyl, forming a stable amide bond.

  • Hydrolysis (Competitor): Water attacks the ester carbonyl, releasing the NHS group and leaving a non-reactive carboxylic acid.

Because BDP 558/568 is hydrophobic, the local microenvironment around the dye molecule during conjugation can influence these rates. The dye must be dissolved in an organic solvent before being introduced to the aqueous protein buffer to prevent immediate aggregation, which shields the ester from the amine.

NHS_Mechanism NHS_Ester BDP 558/568 NHS Ester Intermediate Tetrahedral Intermediate NHS_Ester->Intermediate Nucleophilic Attack Dead_Dye Non-Reactive Carboxylic Acid NHS_Ester->Dead_Dye Competition Amine Protein-NH2 (Unprotonated) Amine->Intermediate Water H2O (Hydrolysis) Water->Dead_Dye pH > 9.0 Accelerates Conjugate Stable Amide Bond Intermediate->Conjugate Product Formation NHS_Group NHS Leaving Group Intermediate->NHS_Group Release

Figure 1: Mechanistic competition between aminolysis (conjugation) and hydrolysis. High pH accelerates both, but hydrolysis dominates above pH 9.0.

Part 2: Critical Experimental Parameters

pH Control (The "Goldilocks" Zone)
  • Low pH (< 7.0): Amines are protonated (

    
    ) and non-nucleophilic.[2] Reaction rate is near zero.
    
  • High pH (> 9.0): Hydrolysis of the NHS ester occurs within minutes.

  • Optimal pH (8.3 – 8.5): Sodium Bicarbonate (

    
    ) is the standard.[3][4][5] It maintains amines in an unprotonated state while offering a reasonable half-life for the NHS ester (approx. 1–2 hours).
    
Solvent Integrity

BDP 558/568 is not water-soluble .

  • Requirement: Anhydrous DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).

  • Risk: "Wet" DMF/DMSO (containing absorbed atmospheric water) will hydrolyze the NHS ester in the stock tube before you even add it to the protein.

  • Protocol: Use high-grade, amine-free, anhydrous solvents. Discard aliquots that have been left open.

Buffer Composition
  • Forbidden: Tris, Glycine, or any buffer with primary amines. These will act as scavenger nucleophiles, consuming the dye.

  • Allowed: PBS, HEPES, Carbonate/Bicarbonate, Borate.[6]

Part 3: Optimized Labeling Protocol

This protocol is designed for labeling 1 mg of IgG antibody but scales linearly.

Phase 1: Preparation
  • Protein Prep: Ensure antibody is in an amine-free buffer (e.g., PBS). If in Tris, dialyze against PBS or use a desalting column.

    • Concentration: Adjust to

      
      . Higher concentrations improve efficiency.
      
  • Buffer Adjustment: Add

    
     volume of 
    
    
    
    Sodium Bicarbonate (pH 8.3) to the protein solution.[3][4][5]
    • Example: To

      
       IgG, add 
      
      
      
      Bicarbonate.
  • Dye Stock: Dissolve

    
     of BDP 558/568 NHS ester in 
    
    
    
    anhydrous DMSO (
    
    
    ).
    • Note: Prepare immediately before use. Do not store in solution.

Phase 2: Conjugation
  • Calculation: Calculate the volume of dye needed for a 10-fold molar excess .

    • Formula:

      
      
      
    • For IgG (150 kDa) and BDP NHS (~443 Da): To label

      
       IgG, use approx. 
      
      
      
      dye (
      
      
      of stock).
  • Mixing: Slowly add the dye solution to the protein while vortexing gently.

    • Critical: Do not exceed 10% v/v organic solvent in the final mixture to prevent protein precipitation.

  • Incubation: Incubate for 1 hour at Room Temperature in the dark with continuous gentle agitation.

Phase 3: Purification
  • Separation: Use a Gel Filtration column (e.g., Sephadex G-25, PD-10, or Zeba Spin) equilibrated with PBS.

    • Why: Dialysis is often too slow for hydrophobic dyes, which may aggregate inside the membrane. Gel filtration actively separates the large protein-dye conjugate from the small free dye and hydrolyzed byproducts.

  • Collection: Collect the first colored band (the conjugate). The second band (if visible) is free dye.

Workflow cluster_0 Phase 1: Prep cluster_1 Phase 2: Reaction cluster_2 Phase 3: Purification Step1 Dissolve BDP 558/568 in Anhydrous DMSO Step3 Mix Dye + Protein (10x Molar Excess) Step1->Step3 Step2 Adjust Protein to pH 8.3 (NaHCO3) Step2->Step3 Step4 Incubate 1h @ RT (Protect from Light) Step3->Step4 Step5 Gel Filtration (Sephadex G-25) Step4->Step5 Step6 Collect First Band (Conjugate) Step5->Step6

Figure 2: Operational workflow ensuring solvent compatibility and efficient separation of hydrophobic free dye.

Part 4: Validation (Degree of Labeling)

To verify the protocol, calculate the Degree of Labeling (DOL). You must correct for the dye's absorbance at 280 nm.

Constants:

  • 
     (at 568 nm) = 
    
    
    
  • 
     (Correction Factor) = 
    
    
    
    [7][8]
  • 
     (at 280 nm) = 
    
    
    

Formula:



  • Target DOL: For antibodies, a DOL of 3–6 is optimal.

    • 
      : Increase molar excess of dye (try 15x or 20x).
      
    • 
      : Risk of fluorescence quenching or protein precipitation. Reduce dye excess.
      

References

Sources

Technical Whitepaper: Photostability Profile of BDP 558/568 Fluorescent Dye

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of high-resolution fluorescence microscopy, BDP 558/568 (a Boron-Dipyrromethene derivative) has emerged as a critical fluorophore for the yellow-orange spectrum (


 nm, 

nm). While historically overshadowed by cyanine (Cy3) and sulfonated rhodamine (Alexa Fluor 568) derivatives, BDP 558/568 offers a distinct photophysical advantage: environmental independence combined with structural rigidity .

This guide provides a technical deep-dive into the photostability mechanisms of BDP 558/568. Unlike flexible cyanine chains that are prone to cis-trans photoisomerization, the BDP core is rigidly locked, suppressing non-radiative decay pathways. This characteristic makes it exceptionally stable in lipophilic environments and high-power applications such as STED and confocal microscopy.

Chemical & Photophysical Foundation

The BODIPY Core Advantage

The photostability of BDP 558/568 is intrinsic to its chemical structure. It is built upon a 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) core.

  • Structural Rigidity: The tricyclic core is planar and rigid. This prevents energy loss through internal conversion (vibration/rotation), which is a common bleaching pathway for flexible dyes like Cy3.

  • Charge Neutrality: Unlike Rhodamines (positively charged) or Sulfonated Cyanines (negatively charged), the core BDP structure is electrically neutral. This reduces nonspecific binding and electrostatic aggregation, which can accelerate photobleaching via self-quenching.

Spectral Properties Table
PropertyBDP 558/568Cy3 (Standard)Alexa Fluor 568
Excitation Max 561 nm550 nm578 nm
Emission Max 569 nm570 nm603 nm
Extinction Coeff. (

)
~84,400

~150,000

~91,300

Quantum Yield (

)
0.68 - 1.0 (Solvent dependent)~0.15 (Free) / ~0.3 (Bound)~0.69
Photostability High (Excellent in lipids)ModerateHigh
Stokes Shift Small (~10 nm)~20 nm~25 nm

Key Insight: BDP 558/568 maintains a high quantum yield even in non-polar solvents, whereas Cy3 fluorescence often drops significantly in hydrophobic environments. This makes BDP 558/568 the superior choice for lipid droplet staining, membrane tracking, and vesicle imaging .

Mechanisms of Photobleaching[1][2]

To understand BDP 558/568's stability, we must map the degradation pathways. Photobleaching occurs primarily when the fluorophore enters a long-lived Triplet State (


)  rather than returning to the Ground State (

).
The Degradation Pathway (Visualization)

In the diagram below, we visualize the competing pathways. BDP dyes are engineered to maximize the


 (Fluorescence) transition and minimize the Intersystem Crossing (ISC) to 

, where reaction with Singlet Oxygen (

) destroys the dye.

PhotobleachingPathway S0 Ground State (S0) S1 Excited Singlet (S1) S0->S1 Excitation (561nm) S1->S0 Fluorescence (569nm) T1 Triplet State (T1) (Reactive Intermediate) S1->T1 Intersystem Crossing (ISC) T1->S0 Relaxation ROS Reactive Oxygen Species (ROS) T1->ROS Energy Transfer Bleached Photobleached Product (Non-fluorescent) ROS->Bleached Oxidation of Dye

Figure 1: Jablonski-based photobleaching pathway. BDP 558/568 exhibits low Intersystem Crossing rates, reducing the population of the reactive Triplet State (T1) compared to flexible dyes.

Experimental Validation Protocol

Trustworthiness Directive: Do not rely solely on manufacturer claims. Use this self-validating protocol to assess the photostability of BDP 558/568 in your specific biological context.

Protocol: Comparative Time-Lapse Bleaching Assay

Objective: Determine the photobleaching half-life (


) of BDP 558/568 relative to a control (e.g., Cy3).
Materials
  • Sample: Fixed HeLa cells stained with BDP 558/568-conjugated secondary antibody (target: Tubulin or Actin).

  • Control: Matched sample stained with Cy3-conjugated antibody.

  • Mounting Media: PBS (non-hardened) for raw stability; Commercial Antifade (e.g., ProLong Glass) for optimized stability.

Workflow
  • Acquisition Setup:

    • Microscope: Confocal or Widefield (ensure uniform illumination).

    • Light Source: 561 nm Laser (Confocal) or LED.

    • Power Density: Set to 100% max power to accelerate bleaching (or measure at ~1 W/cm² for standard kinetics).

  • Time-Lapse Configuration:

    • Exposure: 200 ms.

    • Interval: 0 seconds (Continuous streaming).

    • Duration: 300 frames (or until intensity drops to <10%).

  • Data Processing:

    • Select 5 Regions of Interest (ROIs) on bright structures.

    • Select 1 Background ROI.

    • Formula:

      
      
      
Self-Validation Check

If your


 for BDP 558/568 is < 10 seconds  at moderate power, check your mounting media. BDP dyes are hydrophobic; incompatible media can induce aggregation-based quenching, mimicking photobleaching.

Applications & Optimization

Best Use-Cases
  • Lipidomics: Due to its hydrophobicity, BDP 558/568 is the gold standard for staining lipid droplets, endoplasmic reticulum (ER), and mitochondrial membranes. It partitions into membranes without losing quantum yield.

  • Super-Resolution (STED): The dye's high photostability supports the intense depletion laser fluxes required for STED microscopy, resisting the "photoblueing" shifts seen in some other red dyes.

  • Click Chemistry: Available as Azide/DBCO/Tetrazine derivatives, allowing bio-orthogonal labeling in live cells where stability over long time-courses is required.

Optimization Strategy (Logic Flow)

OptimizationFlow Start Start: Low Signal Stability? CheckMedia 1. Check Mounting Media Start->CheckMedia IsLipid Is target Lipophilic? CheckMedia->IsLipid UseGlycerol Use Glycerol-based (Avoid hardening media) IsLipid->UseGlycerol Yes (Membranes) UseAntifade Use PPD or DABCO scavengers IsLipid->UseAntifade No (Proteins/DNA) CheckPower 2. Check Laser Power Density UseGlycerol->CheckPower UseAntifade->CheckPower ReducePower Reduce Power, Increase Gain/Exposure CheckPower->ReducePower Bleaching too fast

Figure 2: Decision tree for optimizing BDP 558/568 signal retention. Note that hardening mounting media can sometimes distort lipophilic structures labeled with BDP dyes.

References

  • Addgene. (2017). Choosing the B(right)est Fluorescent Protein: Photostability. Addgene Blog. Retrieved from [Link]

  • National Institutes of Health (NIH). (2011). Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody. PubMed Central. Retrieved from [Link]

Technical Whitepaper: Solubility and Stability Dynamics of BDP 558/568 NHS Ester

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility and Handling of BDP 558/568 NHS Ester in DMSO and DMF Content Type: Technical Whitepaper Audience: Senior Researchers and Drug Development Scientists

Executive Summary

BDP 558/568 NHS ester is a high-performance, borondipyrromethene (BODIPY) fluorophore designed for the yellow-orange spectral region (Ex/Em: 561/569 nm). While it offers superior photostability and quantum yield compared to traditional cyanine dyes (e.g., Cy3, TAMRA), its hydrophobic core presents specific solubility challenges. This guide delineates the physicochemical behavior of BDP 558/568 NHS ester in polar aprotic solvents (DMSO, DMF) and provides a rigorous, field-proven protocol for bioconjugation that mitigates hydrolysis and aggregation-induced quenching (ACQ).

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7]

BDP 558/568 is structurally distinct from cyanine and rhodamine dyes. Its core is electrically neutral and highly lipophilic, which dictates its solubility profile. Unlike charged dyes that dissolve readily in aqueous buffers, BDP 558/568 requires organic co-solvents for effective solvation prior to conjugation.

Table 1: Physicochemical Specifications
PropertyValueNotes
Molecular Weight ~443.23 DaMonomeric form
Ex / Em Maxima 561 nm / 569 nmMatches 561 nm laser lines
Extinction Coefficient ~84,400 M⁻¹cm⁻¹High brightness
Solubility (Organic) High (DMSO, DMF)Recommended stock: 10 mM
Solubility (Aqueous) Very LowProne to aggregation/precipitation
Reactive Group NHS EsterMoisture sensitive; hydrolyzes rapidly at pH > 8.0

Solubility Dynamics: DMSO vs. DMF

The choice between Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) is critical for maintaining the reactivity of the N-hydroxysuccinimide (NHS) ester.[1][2]

The Solvation Mechanism

Both DMSO and DMF are polar aprotic solvents that can disrupt the crystal lattice of BDP 558/568 without donating protons, preserving the NHS ester functionality. However, they carry distinct risks regarding water content and impurities.

Critical Comparison
  • DMSO (Dimethyl Sulfoxide):

    • Pros: Biocompatible, high boiling point, excellent solvating power for BODIPY cores.

    • Cons: Highly hygroscopic. Absorbs atmospheric moisture rapidly, leading to hydrolysis of the NHS ester in stored stock solutions.

    • Verdict: Excellent for immediate use. Must be anhydrous (≤50 ppm water) and stored under inert gas.

  • DMF (Dimethylformamide):

    • Pros: Lower boiling point (easier to remove via lyophilization if necessary).

    • Cons: Degrades over time into dimethylamine, a secondary amine that irreversibly reacts with the NHS ester, neutralizing the label before it touches the protein.

    • Verdict: Use only fresh, amine-free, sequencing-grade DMF. Avoid old bottles.

Hydrolysis vs. Aminolysis

The success of labeling relies on a kinetic competition between the desired aminolysis (reaction with protein lysine) and waste hydrolysis (reaction with water).

ReactionCompetition NHS_Ester BDP 558/568 NHS Ester Solvent Solvent Phase (DMSO/DMF) NHS_Ester->Solvent Dissolution Buffer Aqueous Buffer (pH 8.3) Solvent->Buffer Dilution (<10%) Target Protein-NH2 (Lysine) Buffer->Target Primary Pathway (Fast) Water H2O (Hydrolysis) Buffer->Water Competing Pathway (pH Dependent) Conjugate Stable Conjugate (Amide Bond) Target->Conjugate Waste Carboxylate Waste (Non-reactive) Water->Waste

Figure 1: Kinetic competition in NHS-ester labeling. The organic solvent protects the NHS ester until the moment of dilution into the aqueous phase.

Strategic Protocol: High-Fidelity Labeling

Objective: Label an IgG antibody or protein (>2 mg/mL) with BDP 558/568 NHS ester while preventing aggregation.

Phase 1: Stock Solution Preparation (The "Dry" Phase)
  • Reagent: BDP 558/568 NHS Ester (solid).

  • Solvent: Anhydrous DMSO or DMF (stored over 3Å molecular sieves).[3]

  • Protocol:

    • Equilibrate the vial of dye to room temperature before opening to prevent moisture condensation.[4][5]

    • Dissolve the dye to a concentration of 10 mM (approx. 4.4 mg/mL).

    • Expert Insight: Do not store this solution for long periods. Prepare immediately before use. If storage is necessary, use single-use aliquots at -20°C under argon/nitrogen.

Phase 2: Protein Preparation
  • Buffer: 0.1 M Sodium Bicarbonate (NaHCO₃), pH 8.3.

  • Constraint: Buffer must be amine-free .[6] No Tris, Glycine, or BSA.

  • Concentration: Protein concentration should be 2–10 mg/mL .

  • Expert Insight: Low protein concentration (<1 mg/mL) favors hydrolysis over conjugation. If the protein is dilute, concentrate it using a centrifugal filter unit (e.g., Amicon) before labeling.

Phase 3: Conjugation Reaction
  • Calculate the molar excess. For BDP 558/568 (hydrophobic), use a lower molar excess (5x to 8x) compared to hydrophilic dyes (10-20x) to prevent precipitation of the protein.

  • Slowly add the dye stock to the protein solution while vortexing gently.

  • Critical Limit: Ensure the final volume of organic solvent (DMSO/DMF) is < 10% (v/v) .[4][7] Higher organic content can denature proteins; lower content (< 2%) may cause the hydrophobic dye to precipitate before reacting.

  • Incubate for 1 hour at Room Temperature (RT) in the dark.

Phase 4: Purification
  • Method: Gel filtration (Sephadex G-25/PD-10 columns) is superior to dialysis for hydrophobic dyes.

  • Why? BDP 558/568 can stick to dialysis membranes or form micelles that do not dialyze out. Gel filtration physically separates the high-MW conjugate from the low-MW free dye.

Workflow cluster_QC Quality Control Step1 1. Prepare Dye Stock (10 mM in Anhydrous DMSO) Step3 3. Mixing (Add Dye to Protein, <10% DMSO) Step1->Step3 Step2 2. Prepare Protein (pH 8.3, >2 mg/mL) Step2->Step3 Step4 4. Incubation (1 hr, RT, Dark) Step3->Step4 Step5 5. Purification (Gel Filtration / Desalting) Step4->Step5 QC Measure A280 & A561 Calculate DOL Step5->QC

Figure 2: Step-by-step workflow for BDP 558/568 conjugation.

Troubleshooting & Expert Insights

Aggregation-Induced Quenching (ACQ)

BODIPY dyes are planar and lipophilic. If "over-labeled" (Degree of Labeling > 4-5 for an antibody), the dye molecules stack on the protein surface (H-aggregates), causing self-quenching and reduced fluorescence signal.

  • Solution: Aim for a DOL of 1.5 to 3.0 . Do not exceed 10x molar excess during reaction.

"Fishy" DMF

If using DMF, smell it.[2] A fishy odor indicates dimethylamine presence.[2]

  • Validation: Test DMF by adding a small amount to a pH indicator; basicity suggests amine contamination. Discard immediately.

Precipitation

If the reaction mixture turns cloudy upon adding the dye:

  • The protein concentration may be too high, causing cross-linking.

  • The dye is precipitating due to low organic solvent percentage.

  • Fix: Add DMSO to the protein buffer before adding the dye stock to bring the total DMSO to ~5-8% immediately upon mixing.

References

  • Lumiprobe Corporation. BDP 558/568 NHS ester: General properties and spectral data. Retrieved from

  • Thermo Fisher Scientific. Tech Tip #3: Determine Reactivity of NHS Ester Biotinylation and Crosslinking Reagents. Retrieved from

  • BenchChem. Understanding NHS ester reaction chemistry and hydrolysis kinetics. Retrieved from

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Standard field reference for NHS chemistry).
  • BroadPharm. BDP 558/568 NHS ester Product Specifications. Retrieved from

Sources

BDP 558/568 NHS ester storage and handling conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Optimization of BDP 558/568 NHS Ester Bioconjugation

Executive Summary

BDP 558/568 NHS ester is a high-performance borondipyrromethene fluorophore designed for the orange spectral region (Ex: 561 nm / Em: 569 nm).[1] Distinguished by its high quantum yield, narrow emission bandwidth, and exceptional photostability, it serves as a superior alternative to TAMRA, Cy3, and BODIPY™ 558/568.[1]

However, the reagent’s utility is strictly governed by the stability of its N-hydroxysuccinimide (NHS) ester moiety.[1] This functional group is moisture-sensitive and prone to rapid hydrolysis, a pathway that renders the dye non-reactive.[1] This guide provides a rigorous, field-proven framework for the storage, handling, and application of BDP 558/568 NHS ester to ensure maximum conjugation efficiency.[1]

Part 1: Chemical Architecture & Stability Mechanisms

To master the handling of BDP 558/568, one must understand the competition between Aminolysis (the desired reaction) and Hydrolysis (the degradation pathway).

  • The BDP Core: Unlike cyanine dyes, the BDP core is electrically neutral and relatively hydrophobic (lipophilic). This ensures membrane permeability and low non-specific binding but requires careful solvent management during conjugation to prevent precipitation.[1]

  • The NHS Ester: This group reacts with primary amines (

    
    ) on proteins (Lysine residues) or amine-modified oligonucleotides.[1]
    
  • The Failure Mode: In the presence of water, the NHS ester is attacked by hydroxide ions (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    ).[1] This reaction is pH-dependent.[1][2][3][4][5] At pH 7.0, the half-life is hours; at pH 8.6 (often used for conjugation), the half-life drops to approximately 10 minutes .[1][3][4]
    
Mechanism of Action vs. Degradation

NHS_Chemistry NHS_Dye BDP 558/568 NHS Ester Conjugate Stable Amide Conjugate NHS_Dye->Conjugate + Amine (pH 8.3) Acid Carboxylic Acid (Non-Reactive Dead End) NHS_Dye->Acid + H2O (Moisture) NHS_Group NHS Leaving Group NHS_Dye->NHS_Group Byproduct Amine Primary Amine (Protein-NH2) Amine->Conjugate Water Water (H2O) (Hydrolysis) Water->Acid

Figure 1: Kinetic competition between stable amide bond formation (green path) and irreversible hydrolysis (red path).[1]

Part 2: The "Cold Chain" Storage Protocol

The integrity of the NHS ester is maintained only if the "Cold Chain" remains unbroken and dry.

Table 1: Storage Specifications

ParameterConditionRationale
Temperature -20°C (Long-term)Slows thermodynamic degradation rates.[1]
Atmosphere Inert Gas (Ar/N₂)Displaces oxygen and humidity.[1]
Humidity Desiccated (<10% RH)Prevents hydrolysis.[1] Critical.
Light Dark / Amber VialPrevents photobleaching of the BDP core.
Shelf Life 12-24 MonthsValid only if the vial remains sealed and frozen.[1]
The Thaw Rule (Crucial)

Never open a cold vial. When removing the vial from -20°C, you must allow it to equilibrate to room temperature (approx. 20–30 minutes) before breaking the seal.

  • Why? Opening a cold vial introduces ambient air.[1] Moisture in the air will instantly condense on the cold inner walls and the dye powder, triggering immediate hydrolysis.

Part 3: Solubilization & Handling

BDP 558/568 is hydrophobic.[6] It does not dissolve well in aqueous buffers directly.[1]

  • Select the Solvent:

    • Recommended: Anhydrous DMSO (Dimethyl sulfoxide) or Anhydrous DMF (Dimethylformamide).[1][7]

    • Forbidden: Ethanol or Methanol.[1] (These contain hydroxyl groups that can react with the NHS ester, forming ethyl/methyl esters and deactivating the dye).

  • Dryness Verification: Use "High Quality" or "Molecular Biology Grade" solvents packed under nitrogen.[1] If utilizing a bulk bottle of DMSO, assume it is "wet" (hygroscopic) unless stored over molecular sieves.[7]

  • Immediate Use: Prepare the dye stock solution immediately before the reaction. Do not store NHS ester stock solutions. Even in anhydrous DMSO, trace moisture will degrade the ester over days.

Part 4: Bioconjugation Workflow

This protocol is optimized for labeling IgG antibodies or BSA, but scales to other proteins.[1]

Reagents
  • Protein: 1 mg/mL to 10 mg/mL in amine-free buffer (PBS).

  • Buffer A: 1M Sodium Bicarbonate (

    
    ), pH 8.3–8.5.[1][8]
    
  • Dye Stock: BDP 558/568 NHS ester in anhydrous DMSO (10 mg/mL).[1]

  • Purification: Sephadex G-25 desalting column or equivalent spin column.

Step-by-Step Protocol
  • Buffer Exchange (If necessary): Ensure the protein is NOT in Tris, Glycine, or BSA-containing buffers.[1] These contain primary amines that will steal the dye. If present, dialyze into PBS.[1]

  • pH Adjustment: Add 1/10th volume of Buffer A to the protein solution.

    • Target: pH 8.[1][4]3. This deprotonates the Lysine

      
      -amines, making them nucleophilic.[1]
      
  • Dye Calculation: Aim for a molar excess of dye.

    • Antibodies:[1][9] Use 15–20 molar equivalents of dye.[1]

    • Smaller Proteins: Use 5–10 molar equivalents.

  • Reaction:

    • Add the calculated volume of Dye Stock to the protein.

    • Expert Tip: Do not exceed 10% v/v DMSO in the final mixture to avoid denaturing the protein.

    • Incubate for 1 hour at Room Temperature in the dark.

  • Quenching (Optional): Add 100 µL of 1M Tris (pH 8.0) to stop the reaction by reacting with any remaining NHS ester.

  • Purification: Pass the mixture through a desalting column (e.g., PD-10 or Zeba Spin) equilibrated with PBS. The heavy dye-protein conjugate elutes first; the free dye is retained.

Workflow Visualization

Workflow Start Frozen Vial (-20°C) Equilibrate Equilibrate to RT (20 mins, Sealed) Start->Equilibrate Solubilize Solubilize (Anhydrous DMSO) Equilibrate->Solubilize Mix Conjugation Reaction (1 Hour, Dark) Solubilize->Mix Prep_Protein Protein Prep (pH 8.3, Amine-Free) Prep_Protein->Mix Purify Gel Filtration/Dialysis (Remove Free Dye) Mix->Purify Final Labeled Conjugate (Store 4°C) Purify->Final

Figure 2: Operational workflow ensuring minimal hydrolysis exposure.

Part 5: Quality Control & Troubleshooting

Calculating Degree of Labeling (DOL)

To validate the experiment, measure absorbance at 280 nm (


) and the dye's max (

= 561 nm).

[1]

Correction Factor: BDP dyes have a correction factor (CF) at 280 nm (typically ~0.07, check specific batch CoA).[1]


[1]
Troubleshooting Table
IssueProbable CauseSolution
Low DOL (<1) Hydrolyzed NHS esterUse fresh dye; ensure anhydrous DMSO; check pH (must be >8.0).
Precipitation Dye is too hydrophobicReduce dye excess; add non-ionic detergent (Tween-20) after labeling.[1]
No Fluorescence Photobleaching or QuenchingBDP is stable, but over-labeling (DOL > 6-8 for IgG) causes self-quenching.[1]

References

  • Hermanson, G. T. (2013).[1] Bioconjugate Techniques (3rd Edition).[1] Academic Press. (Standard field reference for NHS chemistry).

Sources

Methodological & Application

Mastering Protein Bioconjugation: A Detailed Guide to Labeling with BDP 558/568 NHS Ester

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Illuminating Biological Processes with BDP 558/568

Fluorescent labeling of proteins is a cornerstone technique in modern biological research and drug development, enabling the visualization and quantification of protein localization, dynamics, and interactions.[1] Among the vast arsenal of fluorescent probes, BODIPY (borondipyrromethene) dyes have gained prominence due to their exceptional photophysical properties. BDP 558/568 is a bright, red-orange fluorescent dye characterized by a high extinction coefficient, high fluorescence quantum yield, and relative insensitivity to solvent polarity and pH changes.[2][3] Its N-hydroxysuccinimide (NHS) ester derivative is a highly efficient, amine-reactive reagent designed for the covalent attachment of the BDP 558/568 fluorophore to proteins and other biomolecules.[4][5]

This comprehensive guide provides a detailed protocol for the successful labeling of proteins with BDP 558/568 NHS ester, delving into the underlying chemical principles, critical experimental parameters, and post-labeling characterization.

The Chemistry of Amine-Reactive Labeling: A Stable Amide Bond

The labeling reaction hinges on the principle of nucleophilic acyl substitution. The N-hydroxysuccinimide (NHS) ester is an activated form of the dye that readily reacts with primary amines (R-NH₂). In proteins, the most accessible primary amines are the ε-amino group of lysine residues and the α-amino group at the N-terminus.[6][7]

The reaction proceeds as the unprotonated primary amine, acting as a nucleophile, attacks the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate which then collapses, releasing the N-hydroxysuccinimide leaving group and forming a stable, covalent amide bond between the BDP 558/568 dye and the protein.[6][8]

Key Reaction Parameters and Quantitative Data

The efficiency and specificity of the labeling reaction are governed by several critical parameters. Understanding and controlling these factors are paramount for achieving the desired degree of labeling and preserving protein function.

ParameterRecommended RangeRationale & Key Considerations
pH 7.2 - 8.5 (Optimal: 8.3-8.5)The reactivity of primary amines is highly pH-dependent. At a lower pH, the amine groups are protonated (-NH₃⁺) and non-nucleophilic, significantly reducing the reaction rate.[8][9][10][11] Conversely, at a pH above 8.5, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the labeling efficiency.[6][9][10]
Temperature Room Temperature or 4°CThe reaction can be performed at room temperature for a shorter duration or at 4°C overnight.[6] Lower temperatures can help to minimize the hydrolysis of the NHS ester and may be preferable for temperature-sensitive proteins.
Reaction Time 0.5 - 4 hours (or overnight at 4°C)The incubation time can be adjusted to achieve the desired degree of labeling.[6] Shorter times may be sufficient for highly reactive proteins or when a lower degree of labeling is desired.
Molar Excess of NHS Ester 5- to 20-foldThe optimal molar ratio of dye to protein depends on the protein's concentration, the number of accessible lysine residues, and the desired degree of labeling. A 10-fold molar excess is a common starting point.[6]

Spectroscopic Properties of BDP 558/568

PropertyValue
Excitation Maximum (λex) ~561 nm[12][13]
Emission Maximum (λem) ~569 nm[12][13]
Molar Extinction Coefficient (ε) ~84,400 cm⁻¹M⁻¹[12][13]
Molecular Weight ~443.23 g/mol [2][12][14]

Experimental Workflow for Protein Labeling

The following diagram illustrates the key steps in the BDP 558/568 NHS ester protein labeling protocol.

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Characterization protein_prep Prepare Protein Solution (Amine-free buffer, pH 8.3-8.5) mixing Add NHS Ester to Protein Solution protein_prep->mixing dye_prep Prepare BDP 558/568 NHS Ester Stock (Anhydrous DMSO or DMF) dye_prep->mixing incubation Incubate (Room temp or 4°C, protected from light) mixing->incubation purification Purify Labeled Protein (e.g., Gel Filtration) incubation->purification characterization Characterize Conjugate (Determine DOL and Protein Concentration) purification->characterization storage Store Labeled Protein (4°C or -20°C, protected from light) characterization->storage

Caption: Workflow for labeling proteins with BDP 558/568 NHS Ester.

Detailed Step-by-Step Protocol

Reagent Preparation
  • Protein Solution:

    • Ensure the protein solution is in an amine-free buffer, such as phosphate-buffered saline (PBS) or bicarbonate buffer. Buffers containing primary amines, like Tris, will compete with the protein for reaction with the NHS ester and must be removed.[8]

    • If necessary, perform buffer exchange by dialysis or using a desalting column against the reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5).[8][15]

    • Adjust the protein concentration to 1-10 mg/mL.[8]

  • BDP 558/568 NHS Ester Stock Solution:

    • Immediately before use, prepare a stock solution of the BDP 558/568 NHS ester in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[6][8][9] A concentration of 10 mg/mL is often a good starting point.[5]

    • Crucial Note: NHS esters are moisture-sensitive and will hydrolyze in the presence of water.[6][8] Use high-quality, anhydrous solvents and prepare the solution fresh for each labeling reaction.

Labeling Reaction
  • Calculate the required amount of BDP 558/568 NHS ester needed for the desired molar excess. For example, for a 10-fold molar excess:

    • Volume of NHS ester (µL) = (10 × [Protein concentration (mg/mL)] × Protein volume (mL) × NHS ester molecular weight ( g/mol )) / (Protein molecular weight ( g/mol ) × NHS ester concentration (mg/mL))

  • While gently vortexing the protein solution, slowly add the calculated volume of the BDP 558/568 NHS ester stock solution.[6]

  • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[6] Protect the reaction from light by wrapping the tube in aluminum foil.

Purification of the Labeled Protein

It is critical to remove any unreacted, free dye from the labeled protein.

  • The most common and effective method for purifying labeled proteins is gel filtration chromatography (also known as size-exclusion chromatography).[15][16] This separates the larger, labeled protein from the smaller, unreacted dye molecules.

  • Alternatively, dialysis can be used for purification.[16]

  • Collect the fractions containing the labeled protein, which can often be identified by its color.

Characterization of the Labeled Protein

After purification, it is essential to determine the concentration of the labeled protein and the Degree of Labeling (DOL), which is the average number of dye molecules per protein molecule.

  • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the excitation maximum of the BDP 558/568 dye, which is approximately 561 nm (A₅₆₁).

  • Calculate the protein concentration:

    • Protein Concentration (M) = [A₂₈₀ - (A₅₆₁ × CF₂₈₀)] / εprotein

      • Where:

        • CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (for BDP 558/568, this is approximately 0.07).[12]

        • εprotein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the Degree of Labeling (DOL):

    • DOL = A₅₆₁ / (εdye × Protein Concentration (M))

      • Where:

        • εdye is the molar extinction coefficient of BDP 558/568 at 561 nm (~84,400 cm⁻¹M⁻¹).[12]

    An ideal DOL for antibodies is typically between 2 and 10.[6]

Storage of the Labeled Protein

Store the purified, labeled protein at 4°C for short-term storage or in aliquots at -20°C for long-term storage.[6][8] Always protect the conjugate from light.[2][6][14]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Degree of Labeling (DOL) - Reaction pH is too low. - Hydrolysis of NHS ester due to moisture. - Presence of amine-containing buffers (e.g., Tris). - Insufficient molar excess of the dye.- Ensure the reaction buffer is at pH 8.3-8.5. - Use fresh, anhydrous DMSO or DMF to prepare the NHS ester stock solution immediately before use. - Perform buffer exchange to an amine-free buffer. - Increase the molar excess of the BDP 558/568 NHS ester in subsequent labeling reactions.
Protein Precipitation - High concentration of organic solvent (DMSO or DMF). - Protein is sensitive to the labeling conditions.- Ensure the final concentration of the organic solvent in the reaction mixture does not exceed 10%.[8] - Perform the labeling reaction at 4°C.
Inconsistent Results - Inaccurate protein concentration measurement. - Degradation of the NHS ester.- Accurately determine the protein concentration before starting the labeling reaction. - Use a fresh vial of BDP 558/568 NHS ester and store it properly, desiccated and protected from light, at -20°C.[12][14]

References

  • Characterization of Fluorescently Labeled Protein with Electrospray Ionization-MS and Fluorescence Spectroscopy: How Random is Random Labeling? | Analytical Chemistry - ACS Publications. (2018, July 20). Retrieved from [Link]

  • N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC. (n.d.). Retrieved from [Link]

  • Characterization of Fluorescent Proteins with Intramolecular Photostabilization - PMC - NIH. (n.d.). Retrieved from [Link]

  • Characterization of Fluorescently Labeled Protein with Electrospray Ionization-MS and Fluorescence Spectroscopy: How Random is Random Labeling? - PubMed. (2018, August 21). Retrieved from [Link]

  • BDP 558/568 NHS ester (A270062) - Antibodies.com. (n.d.). Retrieved from [Link]

  • BDP 558/568 NHS ester - 5 mg - Tebubio. (n.d.). Retrieved from [Link]

  • Selective fluorescent labeling of cellular proteins and its biological applications - Chemical Society Reviews (RSC Publishing). (2024, August 7). Retrieved from [Link]

  • Protocol: NHS Ester Labeling of Amino-Biomolecules - Interchim. (n.d.). Retrieved from [Link]

  • NHS ester protocol for labeling proteins - Microscopes & Dyes - @abberior.rocks. (n.d.). Retrieved from [Link]

  • NHS ester labeling of amino biomolecules. (n.d.). Retrieved from [Link]

  • Getting Started Guide - Protein labeling with Alexa FluorTM NHS ester - Fluidic. (n.d.). Retrieved from [Link]

  • Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC. (n.d.). Retrieved from [Link]

Sources

Application Note: High-Efficiency Antibody Conjugation with BDP 558/568 NHS Ester

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Introduction and Mechanistic Causality

As fluorescent labeling technologies advance, the demand for photostable, high-quantum-yield dyes has grown significantly. BDP 558/568 (a borondipyrromethene-based fluorophore) has emerged as a superior alternative to traditional dyes like TAMRA and Cyanine3 (Cy3)[1][2]. Emitting in the yellow/orange region of the visible spectrum, BDP 558/568 is characterized by its high extinction coefficient, narrow emission bandwidths, and relative insensitivity to environmental changes such as solvent polarity and pH[3][4]. Furthermore, its relatively long excited-state lifetime (typically >5 nanoseconds) makes it an exceptional candidate for fluorescence polarization assays and two-photon excitation (TPE) microscopy[3][4].

Unlike highly water-soluble fluorophores (e.g., Alexa Fluor 488 or FITC), BDP dyes possess unique hydrophobic properties, making them highly effective for applications involving lipids, membranes, and lipophilic compounds[3][4].

The Chemistry of NHS Ester Conjugation

The N-hydroxysuccinimide (NHS) ester of BDP 558/568 is the most widely utilized derivative for covalent attachment to proteins and antibodies[3][4]. The conjugation relies on a nucleophilic acyl substitution mechanism.

Causality in Experimental Design:

  • pH Dependency: The reaction specifically targets primary amines (

    
    ), such as the 
    
    
    
    -amino groups of lysine residues and the N-terminus of the antibody[3]. For the amine to act as a nucleophile, it must be unprotonated. Therefore, the reaction buffer must be maintained at a slightly alkaline pH (8.0–8.5).
  • Hydrolysis Competition: At this alkaline pH, the NHS ester is also susceptible to hydrolysis by water. To maximize conjugation efficiency before the dye degrades, the reaction must be initiated immediately upon introducing the dye to the aqueous antibody solution.

  • Solvent Requirements: Due to the hydrophobic nature of the BDP 558/568 core, the NHS ester exhibits low aqueous solubility and must be reconstituted in an anhydrous organic co-solvent, such as DMSO or DMF, prior to the reaction[5].

Mechanism Ab Antibody (Lysine -NH2) Intermediate Nucleophilic Attack (pH 8.0 - 8.5) Ab->Intermediate Dye BDP 558/568 NHS Ester Dye->Intermediate Conjugate Antibody-BDP 558/568 (Amide Bond) Intermediate->Conjugate NHS NHS Leaving Group (Washed away) Intermediate->NHS

Figure 1: Nucleophilic acyl substitution mechanism of NHS ester with primary amines.

Photophysical and Chemical Properties

To ensure accurate downstream quantification (such as calculating the Degree of Labeling), it is critical to understand the precise photophysical metrics of the dye.

PropertyValue / Description
Fluorophore Core Borondipyrromethene (BODIPY™ analog)[1][6]
Reactive Group NHS ester (succinimidyl ester) with a C3 alkyl spacer[3]
Target Reactivity Primary Amines (

)[3][4]
Excitation Maximum (

)
~559 nm – 561 nm[4][7][8]
Emission Maximum (

)
~568 nm – 569 nm[4][7][8]
Extinction Coefficient (

)
84,400 – 97,000

(Vendor dependent)[3][7][8]
Correction Factor at 280 nm (

)
0.07[8]
Molecular Weight 443.23 g/mol [3][4][8]
Solubility DMF, DMSO, Ethyl Acetate[4][7][8]
Storage Conditions -20°C, desiccated, protected from light[2][4][8]

Validated Conjugation Protocol

The following protocol is optimized for conjugating BDP 558/568 NHS ester to a standard IgG antibody (~150 kDa). It is designed as a self-validating system: successful execution is quantitatively confirmed via Size Exclusion Chromatography (SEC) separation and spectrophotometric Degree of Labeling (DOL) analysis.

Reagents and Equipment Required
  • Target Antibody: Purified IgG, free of carrier proteins (e.g., BSA) and amine-containing buffers (e.g., Tris, glycine).

  • Conjugation Buffer: 0.1 M Sodium Bicarbonate (

    
    ), pH 8.3.
    
  • Dye: BDP 558/568 NHS ester[2][7].

  • Solvent: High-purity, anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[5].

  • Purification: Sephadex G-25 desalting column (e.g., PD-10) or dialysis cassettes (MWCO 10 kDa).

Step-by-Step Methodology

Step 1: Antibody Preparation (Buffer Exchange)

  • Ensure the antibody is in an amine-free buffer. If the antibody is stored in Tris or contains sodium azide/BSA, perform a buffer exchange into 0.1 M Sodium Bicarbonate (pH 8.3) using a desalting column or dialysis.

  • Adjust the antibody concentration to 2.0 – 5.0 mg/mL .

    • Expert Insight: Reaction kinetics are concentration-dependent. Concentrations below 2 mg/mL significantly reduce the bi-molecular collision rate, leading to excessive dye hydrolysis and a low Degree of Labeling (DOL).

Step 2: Dye Reconstitution

  • Allow the vial of BDP 558/568 NHS ester to equilibrate to room temperature before opening to prevent condensation, which causes rapid hydrolysis of the NHS ester.

  • Dissolve the dye in anhydrous DMSO or DMF to create a 10 mM stock solution (e.g., 4.43 mg in 1 mL DMSO)[3][5].

    • Expert Insight: Use this stock immediately. Do not store reconstituted NHS esters, as ambient moisture will degrade the reactive group.

Step 3: The Conjugation Reaction

  • Calculate the required volume of dye to achieve a 5-to-10 molar excess of dye over the antibody.

  • Slowly add the dye solution to the antibody solution while vortexing gently.

    • Critical Constraint: Ensure the final concentration of organic solvent (DMSO/DMF) does not exceed 10% (v/v) of the total reaction volume to prevent antibody denaturation and precipitation[5].

  • Incubate the reaction mixture for 1 hour at room temperature in the dark, with continuous gentle rotation.

Step 4: Purification

  • Equilibrate a Sephadex G-25 desalting column with PBS (pH 7.4) or your preferred storage buffer.

  • Load the reaction mixture onto the column and elute with PBS.

  • Collect the fractions. You will observe two distinct colored bands: the faster-moving band is the conjugated antibody (high molecular weight), and the slower-moving band retained in the matrix is the unreacted free dye.

Workflow A 1. Antibody Prep (Buffer Exchange) C 3. Conjugation (1h at RT, Dark) A->C B 2. Dye Reconstitution (DMSO/DMF) B->C D 4. Purification (SEC / Desalting) C->D E 5. QC & Storage (Calculate DOL) D->E

Figure 2: Step-by-step experimental workflow for antibody conjugation with BDP 558/568 NHS ester.

Quality Control: Calculating the Degree of Labeling (DOL)

To validate the success of the conjugation, measure the absorbance of the purified conjugate at 280 nm (


) and at the dye's excitation maximum (

at ~561 nm) using a UV-Vis spectrophotometer.

1. Calculate the actual protein concentration:



(For a typical IgG, 

. The correction factor

for BDP 558/568 is 0.07[8].)

2. Calculate the Degree of Labeling (moles of dye per mole of protein):



(Use 

[7][8]. An optimal DOL for IgG is typically between 2.0 and 4.0).

Troubleshooting & Expert Insights

ObservationMechanistic CauseCorrective Action
Low DOL (< 1.5) 1. Amine contamination in buffer.2. Dye hydrolyzed prior to use.3. pH of reaction buffer too low.Verify antibody is in 0.1 M

(pH 8.3). Ensure no Tris/glycine is present. Use strictly anhydrous DMSO and freshly prepared dye.
Protein Precipitation 1. Over-labeling (hydrophobic dye aggregation)[3][4].2. Organic solvent >10% v/v.Reduce the molar excess of dye (e.g., drop from 10x to 5x). Ensure DMSO volume is kept minimal[5].
High Background Fluorescence Incomplete removal of free dye during SEC purification.Ensure the desalting column is appropriately sized for the reaction volume. Consider secondary purification via dialysis.

References

  • Invitrogen BODIPY 558/568 NHS Ester (Succinimidyl Ester) 5 mg | Buy Online. fishersci.be. Available at:[Link]

  • BDP 558/568 NHS ester - 5 mg. Tebubio. Available at: [Link]

  • BDP 558/568 NHS ester (A270062). Antibodies.com. Available at: [Link]

Sources

High-Fidelity Labeling of Primary Amines with BDP 558/568 NHS Ester

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Technical Overview

BDP 558/568 (a Boron-Dipyrromethene derivative) is a high-performance fluorophore structurally equivalent to BODIPY™ 558/568. Unlike cyanine or rhodamine dyes, BDP dyes are electrically neutral and lipophilic, offering exceptional photostability and narrow emission bandwidths. This makes them ideal for fluorescence polarization assays and multiphoton microscopy.

This guide details the conjugation of BDP 558/568 NHS ester to primary amines (


) found in the lysine residues and N-termini of proteins. The protocol prioritizes stoichiometric control  to prevent protein precipitation—a common failure mode with lipophilic BDP dyes—and ensures high specific activity.
Key Spectral & Chemical Properties
ParameterValueNotes
Excitation Max 561 nmMatches 561 nm laser lines perfectly.
Emission Max 569 nmNarrow Stokes shift; distinct yellow-orange fluorescence.
Extinction Coeff.[1][2][3][4][5][6] (

)
~84,400

High brightness.
Molecular Weight 443.23 DaSmall molecule; minimal steric hindrance.
Correction Factor (

)
0.07Low absorption at 280 nm.
Solubility DMSO, DMFHydrophobic : Requires organic co-solvent.

Reaction Mechanism & Logic

The N-hydroxysuccinimide (NHS) ester reacts specifically with primary amines at slightly alkaline pH (8.3–8.5) to form a stable amide bond.

Critical Causality:

  • pH Sensitivity: The reaction competes with hydrolysis.[7][8][9][10] At pH < 7.5, amine protonation (

    
    ) inhibits nucleophilic attack. At pH > 9.0, NHS ester hydrolysis dominates, wasting the dye.
    
  • Hydrophobicity: BDP 558/568 is uncharged and lipophilic. Over-labeling (high DOL) can drastically alter the solubility profile of the target protein, causing aggregation.[11]

Visual Logic Flow (Mechanism)

ReactionMechanism Protein Protein-NH2 (Nucleophile) Intermediate Tetrahedral Intermediate Protein->Intermediate Nucleophilic Attack (pH 8.3-8.5) Dye BDP 558/568 NHS Ester Dye->Intermediate Product Labeled Protein (Stable Amide Bond) Intermediate->Product Elimination Byproduct NHS Group (Leaving Group) Intermediate->Byproduct

Caption: Nucleophilic attack of the primary amine on the NHS ester carbonyl, resulting in a stable amide linkage.

Pre-Labeling Checklist (Go/No-Go)

Before starting, validate the following to ensure a self-validating system:

  • Buffer Composition:

    • NO: Tris, Glycine, Histidine, or BSA/Gelatin. These contain amines that will scavenge the dye.

    • YES: PBS, HEPES, or Bicarbonate.

    • Action: If amines are present, perform buffer exchange (dialysis or spin column) into PBS or 0.1 M Sodium Bicarbonate.

  • Protein Concentration:

    • Target: 2–10 mg/mL .[11][12]

    • Reasoning: High concentration drives second-order reaction kinetics, favoring amine labeling over hydrolysis.

  • Dye Solubility:

    • BDP 558/568 must be dissolved in anhydrous DMSO or DMF immediately before use. Do not store aqueous dye solutions.

Detailed Protocol

Materials Required[4][7][8][9][10][11][13][14][15][16][17]
  • Protein: 100 µg to 5 mg (in amine-free buffer).

  • Dye: BDP 558/568 NHS Ester (store at -20°C, desiccated).

  • Solvent: Anhydrous DMSO or DMF (high quality, amine-free).

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3.

  • Purification: Sephadex G-25 spin columns (e.g., PD-10) or dialysis cassettes (10k MWCO).

Step-by-Step Methodology
Step 1: Dye Stock Preparation
  • Remove BDP 558/568 NHS ester from the freezer and equate to room temperature before opening (prevents condensation/hydrolysis).

  • Dissolve the dye in anhydrous DMSO to a concentration of 10 mg/mL (approx. 22 mM).

    • Note: This stock can be stored at -20°C for 1-2 months if kept strictly anhydrous.

Step 2: Reaction Calculation

Calculate the volume of dye needed for a 10-fold molar excess .



  • Guidance: For BDP dyes, start with 8-10x excess. Do not exceed 15x unless labeling low-MW peptides, as BDP lipophilicity causes precipitation.

Step 3: Conjugation Reaction
  • Adjust protein solution to pH 8.3 by adding 1/10th volume of 1 M Sodium Bicarbonate (pH 8.5) .

  • Slowly add the calculated volume of BDP 558/568 stock to the protein solution while vortexing gently.

    • Critical: Keep organic solvent volume < 10% of total reaction volume to prevent denaturation.

  • Incubate for 1 hour at Room Temperature (protected from light) with continuous gentle agitation (rocker or shaker).

Step 4: Quenching (Optional but Recommended)

Add 1/10th volume of 1 M Tris-HCl (pH 8.0) or Glycine to stop the reaction. Incubate for 15 minutes. This scavenges unreacted NHS ester, preventing non-specific binding during purification.

Step 5: Purification

Separate labeled protein from free dye using a Sephadex G-25 desalting column or dialysis against PBS.

  • Visual Check: You should see two bands on a gravity column: a fast-moving colored band (protein) and a slow-moving band (free dye). Collect the fast band.

Experimental Workflow Diagram

Workflow Start Start: Protein in Amine-Free Buffer Mix Add Dye to Protein (10x Molar Excess, pH 8.3) Start->Mix PrepDye Dissolve BDP 558/568 in DMSO (10 mg/mL) PrepDye->Mix Incubate Incubate 1h @ RT (Dark, Agitation) Mix->Incubate Quench Quench with Tris (15 min) Incubate->Quench Purify Purification (G-25 Column / Dialysis) Quench->Purify Analyze Calculate DOL & Analyze Spectra Purify->Analyze

Caption: End-to-end workflow for BDP 558/568 labeling, from stock preparation to final analysis.

Post-Labeling Analysis: Degree of Labeling (DOL)

Accurate DOL determination is vital.[12] BDP 558/568 absorbs slightly at 280 nm, requiring a correction factor.

Formula:


[13][14]

[11]

Constants for BDP 558/568:

  • 
    : Absorbance measured at 561 nm (or 569 nm).[1]
    
  • 
    : 84,400 
    
    
    
    .
  • 
    : 0.07  (Correction Factor).[1]
    
  • 
    : Protein extinction coefficient (e.g., IgG 
    
    
    
    210,000
    
    
    ).

Troubleshooting & Optimization

SymptomProbable CauseCorrective Action
Protein Precipitation Hydrophobic Aggregation BDP dyes are lipophilic. Reduce molar excess (try 5x or 8x). Add 0.1% Tween-20 or Triton X-100 to the buffer if compatible.
Low DOL (< 1.0) Buffer Interference Ensure buffer is free of amines (Tris/Glycine). Check pH is > 8.[7][8][9][10][15]0.
Low DOL (< 1.0) Hydrolysis NHS ester is hydrolyzed.[7][8][9][10][15] Use fresh anhydrous DMSO. Do not store aqueous dye.
Over-labeling (> 6.0) Excess Dye Reduce molar ratio. High DOL quenches fluorescence (self-quenching).[12] Target DOL 2–4 for antibodies.

References

  • Lumiprobe. NHS Ester Labeling of Biomolecules Containing Primary Amino Groups.[4] (Accessed 2023). Link

  • BroadPharm. BDP 558/568 NHS ester Product Specifications. (Accessed 2023). Link

  • Thermo Fisher Scientific. Calculate dye:protein (F/P) molar ratios. (Accessed 2023). Link

  • Antibodies.com. BDP 558/568 NHS ester Spectral Data.[1] (Accessed 2023). Link

  • BenchChem. Optimizing Bioconjugation: A Guide to NHS Ester Reactions. (Accessed 2023). Link

Sources

BDP 558/568 NHS ester for flow cytometry applications

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: BDP 558/568 NHS Ester for Flow Cytometry

Abstract This technical guide details the application of BDP 558/568 NHS ester, a bright and photostable Boron-Dipyrromethene (BODIPY) dye, for the conjugation of antibodies and proteins used in flow cytometry. Unlike traditional cyanine dyes (e.g., Cy3), BDP 558/568 exhibits superior photostability and a narrow emission spectrum, making it an ideal choice for multicolor panels where signal integrity and minimal spectral spillover are critical. This document provides a validated protocol for conjugation, degree of labeling (DOL) optimization, and instrument configuration.

Introduction: The BDP Advantage

BDP 558/568 is a hydrophobic, uncharged fluorophore that emits in the orange region of the visible spectrum. It is structurally analogous to the BODIPY® 558/568 core. In flow cytometry, it serves as a robust alternative to PE (Phycoerythrin), Cy3, and Alexa Fluor® 568.

Key Advantages over Legacy Dyes:

  • Photostability: BDP dyes lack the polymethine chain found in cyanines, rendering them significantly more resistant to photobleaching during extended acquisition or sorting.

  • Narrow Emission: The sharp emission peak (~30 nm FWHM) reduces spillover into the PE-Texas Red or PE-Cy5 channels, simplifying compensation matrices.

  • pH Independence: Fluorescence remains stable across a broad pH range (pH 3–10), unlike fluorescein derivatives.

Technical Specifications

ParameterValueNotes
Excitation Max 561 nmOptimally excited by Yellow-Green laser
Emission Max 569 nmDetectable in standard PE or Cy3 channels
Extinction Coeff.[1] (

)
~84,400

High absorptivity
Quantum Yield (QY) ~0.68High brightness
Correction Factor (

)
0.07Critical for DOL calculation
Solubility DMSO, DMFHydrophobic; requires organic co-solvent
Reactive Group NHS EsterReacts with primary amines (

)

Instrument Configuration

To maximize signal-to-noise ratio (SNR), the flow cytometer must be configured to match the dye's excitation profile.

  • Primary Laser: 561 nm (Yellow-Green) .[2] This aligns perfectly with the absorption maximum.

  • Secondary Laser: 488 nm (Blue). Can excite BDP 558/568 (~40-50% efficiency), but 561 nm is preferred to minimize autofluorescence and maximize brightness.

  • Bandpass Filter: 582/15 nm or 585/40 nm . (Standard "PE" or "Cy3" detector).

Experimental Workflow: Antibody Conjugation

The following protocol outlines the conjugation of BDP 558/568 NHS ester to an IgG antibody. This workflow ensures high covalent coupling efficiency while preventing protein precipitation due to the dye's hydrophobic nature.

Phase 1: Preparation

Reagents Required:

  • BDP 558/568 NHS Ester (store at -20°C, desiccated).[1][3][4][5][6][7]

  • Anhydrous DMSO or DMF.[8]

  • Labeling Buffer: 0.1 M Sodium Bicarbonate (

    
    ), pH 8.3–8.5. Crucial: Must be amine-free.
    
  • Purification Column: Zeba™ Spin Desalting Columns (7K MWCO) or PD-10.

  • Antibody: Purified IgG, free of BSA, Gelatin, Azide, or Tris.

Phase 2: Conjugation Protocol
  • Buffer Exchange: If the antibody is in Tris or contains Azide, perform a buffer exchange into the Labeling Buffer using a desalting column. Adjust antibody concentration to 1–2 mg/mL .

  • Dye Solubilization: Dissolve BDP 558/568 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL .

    • Note: Prepare this immediately before use. NHS esters hydrolyze rapidly in the presence of moisture.

  • Reaction Setup: Add the dye to the antibody solution.

    • Recommended Molar Ratio: Start with a 10:1 (Dye:Protein) molar excess.

    • Calculation:

      
      
      
  • Incubation: Incubate for 1 hour at Room Temperature (20-25°C) in the dark with gentle agitation.

    • Why: Sufficient time is needed for the NHS ester to attack lysine

      
      -amines, forming stable amide bonds.
      
  • Quenching: Add 0.1 M Tris-HCl (pH 8.0) or 1 M Glycine to a final concentration of 100 mM. Incubate for 15 minutes.

    • Mechanism: The free amine in Tris/Glycine reacts with any remaining NHS ester, preventing non-specific binding later.

Phase 3: Purification

Remove unreacted dye using a spin desalting column (e.g., Zeba Spin) or gravity column (PD-10) equilibrated with PBS (pH 7.2).

  • Critical: Do not use dialysis for BDP dyes if possible; their hydrophobicity can cause them to stick to dialysis membranes. Gel filtration is superior.

Workflow Visualization

G cluster_0 Phase 1: Prep cluster_1 Phase 2: Reaction cluster_2 Phase 3: Finish Ab Purified Antibody (Amine-Free) Mix Incubate 1 hr @ RT (pH 8.3) Ab->Mix Dye BDP 558/568 NHS Ester (in DMSO) Dye->Mix Quench Quench (+Tris/Glycine) Mix->Quench Amide Bond Formation Purify Purification (Gel Filtration) Quench->Purify Remove Free Dye QC QC: Calculate DOL & Flow Cytometry Purify->QC

Caption: Critical path for BDP 558/568 antibody conjugation. Note the specific requirement for amine-free buffer during the incubation phase.

Quality Control: Degree of Labeling (DOL)

Validation of the conjugate is mandatory before use in flow cytometry panels.

Measurement: Measure absorbance at 280 nm (


)  and 561 nm (

)
using a spectrophotometer (e.g., NanoDrop).

Calculations:

  • Corrected Protein Absorbance (

    
    ): 
    
    
    
    
    Where
    
    
    for BDP 558/568.
  • Protein Concentration (

    
    ): 
    
    
    
    
    Where
    
    
    .
  • Degree of Labeling (DOL):

    
    
    Where 
    
    
    
    .

Target DOL:

  • Optimal: 3 – 6 dyes per antibody.

  • < 2: Weak signal. Increase dye:protein ratio.

  • > 8: Risk of quenching and precipitation (due to BDP hydrophobicity).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation Over-labeling (Hydrophobic aggregation)Reduce Dye:Protein molar ratio (try 5:1). Ensure DMSO < 10% final volume.
Low Signal Hydrolysis of NHS esterUse fresh anhydrous DMSO. Ensure buffer pH is > 8.0.
High Background Free dye remainingPerform a second purification step. Use a longer column (e.g., PD-10).
No Conjugation Interfering aminesDialyze antibody thoroughly against PBS or Bicarbonate to remove Tris/Glycine/Azide.

References

  • Lumiprobe Corporation. BDP 558/568 NHS ester: Technical Datasheet. Retrieved from

  • Thermo Fisher Scientific. Calculate dye:protein (F/P) molar ratios. Retrieved from

  • BenchChem. Photostability of BDP FL Dyes Versus Cyanine Dyes. Retrieved from

  • BroadPharm. BDP 558/568 NHS ester Specifications.[1][3][4][5] Retrieved from [1]

Sources

Advanced Fluorescence Microscopy Using BDP 558/568 NHS Ester: A Comprehensive Guide to Protein Conjugation and Imaging

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Core Mechanism

BDP 558/568 (a boron-dipyrromethene derivative, commonly recognized as BODIPY™ 558/568) is a highly photostable fluorophore emitting in the yellow-orange spectrum[1]. The N-hydroxysuccinimide (NHS) ester functionalization of this dye enables efficient, covalent conjugation to primary amines (—NH₂) found on proteins, peptides, and amine-modified oligonucleotides[2].

Unlike many traditional cyanine dyes, the BDP 558/568 core is relatively insensitive to solvent polarity and physiological pH fluctuations, ensuring a robust and reproducible signal within complex cellular microenvironments[1]. Furthermore, its relatively long excited-state lifetime makes it highly suitable for advanced imaging modalities, including fluorescence polarization assays and two-photon excitation (TPE) microscopy[2].

Mechanistic Rationale for NHS Ester Chemistry

The fundamental mechanism of action relies on the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester[3]. This reaction yields a stable amide bond between the fluorophore and the target biomolecule, releasing N-hydroxysuccinimide as a byproduct[3]. Because primary amines are positively charged at physiological conditions, they are typically outward-facing on protein surfaces, making them highly accessible for conjugation without denaturing the protein's tertiary structure[3].

Mechanism A BDP 558/568 NHS Ester C Nucleophilic Attack (pH 8.3 Buffer) A->C B Target Protein (Primary Amines) B->C D Stable Amide Bond (Fluorophore-Protein) C->D Conjugation E NHS Leaving Group (Removed via Dialysis) C->E Hydrolysis Byproduct

Biochemical mechanism of BDP 558/568 NHS ester conjugation to primary amines.

Photophysical and Chemical Properties

Understanding the quantitative parameters of BDP 558/568 is critical for optimizing both the bioconjugation reaction and the subsequent microscopy settings.

Table 1: Quantitative Properties of BDP 558/568 NHS Ester

PropertyValueExperimental Significance
Excitation Maximum 561 nm[4]Perfectly aligned for standard 561 nm solid-state lasers in confocal systems.
Emission Maximum 569 nm[4]Readily detected in the TRITC/Cy3/TAMRA channel; narrow emission bandwidth[2].
Extinction Coefficient 84,400 M⁻¹cm⁻¹[4]High molar absorptivity ensures bright signal even at low labeling ratios.
Molecular Weight 443.23 Da[5]Small steric footprint minimizes interference with antibody-antigen affinity.
Correction Factor (CF₂₈₀) 0.07[5]Required to correct A₂₈₀ readings for accurate protein quantification post-labeling.
Solubility DMF, DMSO[4]Requires anhydrous organic solvents to prevent premature NHS ester hydrolysis[2].

Experimental Workflows & Protocols

The following self-validating protocols are designed for the conjugation of IgG antibodies, but can be scaled for other amine-containing biomolecules.

Workflow Step1 1. Antibody Conjugation (BDP 558/568 + IgG in pH 8.3) Step2 2. Purification (Size Exclusion / Desalting) Step1->Step2 Step3 3. Degree of Labeling (DoL) Quantification (UV-Vis) Step2->Step3 Step4 4. Cell Fixation & Permeabilization (4% PFA, 0.1% Triton X-100) Step3->Step4 Step5 5. Immunofluorescence Staining (Incubation with Conjugate) Step4->Step5 Step6 6. Confocal Imaging (Ex: 561 nm / Em: 569 nm) Step5->Step6

End-to-end workflow for BDP 558/568 antibody conjugation and fluorescence imaging.

Protocol 1: Bioconjugation of IgG Antibodies

Note: The concentration of the protein should be at least 2 mg/mL for optimal results[2].

Step 1: Protein Preparation Ensure your antibody is in an amine-free buffer (e.g., PBS). Causality: Buffers containing Tris, glycine, or sodium azide contain primary amines that will competitively react with the NHS ester, drastically reducing the labeling efficiency of your target protein[3]. If necessary, dialyze the protein prior to conjugation.

Step 2: Buffer Adjustment Add 1/10th volume of 1 M Sodium Bicarbonate buffer to achieve a final pH of 8.3[2]. Causality: At physiological pH (~7.4), the ε-amino groups of lysine residues are predominantly protonated (pKa ~10.5). Raising the pH to 8.3 deprotonates a sufficient fraction of these amines, rendering them nucleophilic enough to attack the NHS ester[3]. Exceeding pH 8.5 is not recommended as it accelerates the competing hydrolysis of the NHS ester into a non-reactive carboxylic acid.

Step 3: Dye Preparation Dissolve BDP 558/568 NHS ester in high-quality, anhydrous DMSO or DMF to a concentration of 10 mg/mL[5]. Causality: NHS esters are highly moisture-sensitive. Using anhydrous solvent prevents water molecules from acting as competing nucleophiles.

Step 4: Conjugation Reaction Add the dye to the protein solution at a 5:1 to 10:1 molar ratio (Dye:Protein). Incubate the reaction mixture at room temperature for 1 hour in the dark[2].

Step 5: Purification Purify the conjugate using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS. Causality: Unreacted dye and the hydrolyzed NHS leaving group will cause severe background fluorescence during microscopy[3]. Size exclusion separates the high-molecular-weight conjugated antibody from the low-molecular-weight free dye.

Protocol 2: Degree of Labeling (DoL) Quantification

To ensure the protocol was successful and to prevent quenching, calculate the DoL using UV-Vis spectrophotometry.

  • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and 561 nm (A₅₆₁).

  • Calculate the actual protein concentration by factoring in the dye's absorbance at 280 nm (CF₂₈₀ = 0.07)[5]: Protein Conc (M) =[A₂₈₀ - (A₅₆₁ × 0.07)] / ε_protein(For IgG, ε_protein ≈ 210,000 M⁻¹cm⁻¹)

  • Calculate the DoL: DoL = A₅₆₁ / (Protein Conc × 84,400)(Where 84,400 is the ε_dye of BDP 558/568[4])

Target DoL: An optimal DoL for IgG is typically between 3.0 and 5.0. A DoL > 6.0 often leads to fluorophore self-quenching and potential precipitation of the antibody due to increased hydrophobicity.

Protocol 3: Fluorescence Microscopy Imaging
  • Fixation: Fix cells grown on coverslips with 4% Paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS, then permeabilize using 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Incubate with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour to prevent non-specific antibody binding.

  • Staining: Dilute the BDP 558/568-conjugated antibody in 1% BSA/PBS (typically 1-5 µg/mL) and incubate for 1 hour at room temperature in the dark.

  • Washing: Wash extensively (3 × 5 mins) with PBS-T (PBS + 0.05% Tween-20).

  • Imaging: Mount the coverslip. Image using a confocal microscope equipped with a 561 nm laser line[4]. Collect emission using a bandpass filter optimized for ~570–600 nm.

Troubleshooting Guide

Table 2: Diagnostic Matrix for Bioconjugation and Imaging

IssuePotential CauseMechanistic Solution
Low DoL (< 2.0) Hydrolysis of NHS esterEnsure DMSO is strictly anhydrous; prepare dye stock immediately before use[2].
Low DoL (< 2.0) Amine-containing buffersDialyze protein into amine-free buffer (e.g., PBS) prior to reaction[3].
High Background Signal Incomplete purificationPerform secondary dialysis or use a longer size-exclusion column to remove free dye.
Weak Fluorescence / Quenching Over-labeling (DoL > 6)Reduce the molar excess of dye during the conjugation reaction.

References

  • Antibodies.com. BDP 558/568 NHS ester (A270062). Available at:[Link]

  • Fisher Scientific. Invitrogen BODIPY 558/568 NHS Ester (Succinimidyl Ester). Available at:[Link]

Sources

Advanced Application Note: BDP 558/568 NHS Ester for Bioconjugation and Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

For researchers and drug development professionals conducting advanced live-cell imaging, selecting the appropriate fluorophore is as critical as the biological model itself. BDP 558/568 NHS ester (a structural analog to BODIPY™ 558/568) is a highly photostable, neutral, and lipophilic borondipyrromethene dye[1].

Unlike highly charged fluorophores (such as traditional cyanines or sulfonated Alexa Fluors) that require cellular permeabilization, the hydrophobic nature of the BDP core allows it to readily partition into lipid bilayers and permeate live cell membranes[2]. Furthermore, the N-Hydroxysuccinimide (NHS) ester functional group provides a highly efficient mechanism for covalently labeling primary amines (


) on proteins, peptides, and antibodies via nucleophilic acyl substitution[3].

This application note provides a self-validating, causality-driven protocol for the bioconjugation of BDP 558/568 NHS ester and its subsequent application in live-cell imaging, fluorescence polarization (FP), and two-photon excitation (TPE) microscopy[4].

Photophysical Profiling

To design an effective imaging experiment, one must understand the quantitative photophysical limits of the selected probe. BDP 558/568 exhibits a narrow emission bandwidth and a high quantum yield, making it an excellent candidate for the Cyanine3/TAMRA channel[1].

Table 1: Key Photophysical Properties of BDP 558/568

PropertyValueMechanistic Implication
Excitation Maximum ~561 nmCompatible with standard 561 nm solid-state lasers[5].
Emission Maximum ~569 nmNarrow emission profile minimizes spectral bleed-through[5].
Extinction Coefficient >80,000 cm⁻¹M⁻¹Ensures high absorbance and bright signal even at low concentrations[4].
Quantum Yield ~0.68 (up to 1.0)Highly efficient conversion of absorbed photons to emitted fluorescence[5].
Excited-State Lifetime ~5 nsExceptionally long lifetime; ideal for Fluorescence Polarization (FP) assays[4].
Net Charge NeutralPrevents non-specific electrostatic binding; enhances membrane permeability[2].

Structural Causality in Live-Cell Applications

Understanding why a fluorophore behaves a certain way allows researchers to troubleshoot and optimize novel assays. The diagram below illustrates the logical relationship between the core structural properties of BDP 558/568 and its downstream applications.

Causality A BDP 558/568 Core Structure (Borondipyrromethene) B High Lipophilicity & Neutral Charge A->B C Long Excited-State Lifetime (~5 ns) A->C D High Extinction Coefficient (>80,000 cm⁻¹M⁻¹) A->D E Excellent Membrane Permeability B->E Enables F Fluorescence Polarization & Two-Photon Excitation C->F Enables G Bright Signal & Low Photobleaching D->G Enables

Mechanistic causality: BDP 558/568 structural properties enabling advanced live-cell imaging.

Bioconjugation and Imaging Workflow

Workflow A 1. Dye Preparation BDP 558/568 NHS Ester in Anhydrous DMF/DMSO C 3. Conjugation Reaction Nucleophilic Attack by Primary Amines (1h at RT) A->C Add dropwise B 2. Protein Preparation Target Protein in Amine-Free Buffer (pH 8.3) B->C Maintain pH D 4. Purification Gel Filtration or Dialysis to Remove Free Dye C->D Stop reaction E 5. Validation (DoL) Spectrophotometric Quantification of Conjugate D->E Isolate conjugate F 6. Live Cell Imaging Incubation & Confocal/TPE Microscopy E->F Apply optimized probe

End-to-end workflow for protein bioconjugation, validation, and live-cell imaging.

Step-by-Step Methodology: A Self-Validating Protocol

A robust experimental protocol must be self-validating. This means incorporating distinct checkpoints to verify success before proceeding to resource-intensive cellular assays.

Phase 1: Reagent Preparation
  • Protein Preparation: Dissolve the target protein or antibody at a concentration of 2–10 mg/mL in an amine-free buffer (e.g.,

    
     Sodium Bicarbonate, pH 8.3)[4].
    
    • Causality: The

      
      -amino groups of lysine residues have a pKa of ~10.5. At physiological pH (7.4), they are mostly protonated (
      
      
      
      ) and non-nucleophilic. Raising the pH to 8.3 increases the proportion of unprotonated, nucleophilic amines (
      
      
      ) required to attack the NHS ester, while minimizing competing hydroxyl-driven hydrolysis[3]. Buffers containing primary amines (Tris, Glycine) will competitively quench the reaction and must be strictly avoided.
  • Dye Preparation: Dissolve the BDP 558/568 NHS ester in high-quality, anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO) to a concentration of 10 mg/mL[4].

    • Causality: NHS esters are highly susceptible to moisture-induced hydrolysis. Using anhydrous solvents preserves the structural integrity of the electrophilic carbonyl carbon.

Phase 2: The Conjugation Reaction
  • Calculate the required volume of dye to achieve a 5:1 to 10:1 molar ratio of Dye:Protein.

  • Add the dye solution dropwise to the stirring protein solution. Ensure the final concentration of organic solvent (DMF/DMSO) does not exceed 10% (v/v) to prevent protein denaturation.

  • Incubate the reaction mixture for 1 hour at room temperature (or overnight at 4°C) under continuous, gentle agitation. Protect from light.

Phase 3: Purification & Validation (Self-Validating Step)
  • Purification: Remove unreacted free dye using a size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) or via extensive dialysis against PBS (pH 7.4).

  • Validation (Degree of Labeling - DoL): Before applying the conjugate to live cells, you must verify the conjugation efficiency. Measure the absorbance of the purified conjugate at 280 nm (

    
    ) and 561 nm (
    
    
    
    ).
    • Calculate DoL using the formula:

      
      
      
    • (Note: CF is the correction factor for the dye's absorbance at 280 nm, typically ~0.02 for BDP 558/568.

      
       is 84,400 cm⁻¹M⁻¹).
      
    • Causality: A DoL between 1.5 and 3.0 is optimal for an IgG antibody. A DoL > 4 often leads to fluorophore self-quenching (diminished signal) and protein precipitation due to the high hydrophobicity of the BDP core.

Phase 4: Live-Cell Incubation & Imaging
  • Seed cells in a glass-bottom imaging dish and culture until 70-80% confluent.

  • Dilute the validated BDP 558/568 conjugate in pre-warmed, serum-free imaging medium (serum proteins can sequester lipophilic dyes).

  • Incubate cells with the conjugate for 15–60 minutes at 37°C.

  • Wash cells 3× with warm PBS to remove unbound probe.

  • Image using a confocal microscope (Excitation: 561 nm laser; Emission filter: 570–600 nm) or a multiphoton setup (utilizing the dye's large two-photon cross-section)[4].

Troubleshooting & Mechanistic Causality

When bioconjugation or imaging fails, identifying the mechanistic root cause is essential for rapid iteration.

Table 2: Troubleshooting Matrix

Observed IssueMechanistic CausalityCorrective Action
Low Degree of Labeling (DoL < 1) 1. Hydrolysis of the NHS ester prior to reaction.2. Competing amines in the buffer (e.g., Tris).Use strictly anhydrous DMSO/DMF. Dialyze protein extensively into 0.1 M NaHCO₃ (pH 8.3) prior to conjugation.
Protein Precipitation The highly hydrophobic nature of the BDP core causes aggregation when the DoL is too high.Reduce the Dye:Protein molar ratio during the reaction (e.g., from 10:1 down to 3:1).
High Background in Live Cells Incomplete removal of unreacted free dye, which easily permeates cell membranes due to lipophilicity.Perform a secondary purification step (e.g., a second SEC column or prolonged dialysis) before imaging.
Weak Cellular Signal Serum proteins in the culture media sequestered the hydrophobic conjugate.Perform the incubation step in strictly serum-free media or HBSS.

References

  • Lumiprobe Corporation. BDP® 558/568 NHS ester | CAS#:150173-73-2. Retrieved from[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyNPhr435Yz3kR_v2ar9K_7vmAQe1udDeMqVQaldc4BvHYy5cyB5xhoyZ-V1bVDZYHEPf-FEy4I5MAaudL-kCQ5C__CaXN05BdBtfR-wrLu_mh1wTgVUttMcSyYk8JkdSP21kXiIACD5NdjA==]
  • Thermo Fisher Scientific. Invitrogen BODIPY 558/568 NHS Ester (Succinimidyl Ester). Retrieved from[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmC3bCcwsyLPCv0GCR1H8E2cT31t59N1adGWkRTZeoR652w351hV2cVSXHnrsW4QsKC45NGCelWQrQFgexUx6vdCuK-WmQIb2r5tur-fqamH6L6kqIDLn_Crgu5WFNEcylcsf2RjUuaPXgYNgQ2UXqXwqxf7eDiJbdgQaWkI1tSieN5xjJtFlY_E5ZR78N0zU0QJfZmw==]
  • Thermo Fisher Scientific. Bioconjugation and crosslinking technical handbook. Retrieved from[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2BhIvNuwTMooGiOBZG5JfmZWAi-arcgJZ8dodvzVIncF6bAq5eQaVU4YDVlvVMq0c4PNQydPOo9csp5lgtPu5O737z9QX7tNjHefZDvQhWu999WOYKR7m7-800zPxl2vYPW2nRvYcWNi3ZJB7ee_4mro7XqZcu09ItO-M9lO2Rq9_snTpRP-Tq-y6UTtvJ8hZgidCvX9-Uo1iTA==]
  • BroadPharm. BDP 558/568 maleimide. Retrieved from[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4pu4LH6oVUq9ph0EGrg3550PUbl-4-uGXHzjCLLyFN1svskdVEvpTkh-KdxIJBrwgRGuJLKXlmGfh5kMuvZwYfZdyPhqcsK4670uI8KLR1J1m-k5aEMyws-XvhFGW8N3Nhg==]
  • ABP Biosciences. BODIPY 558/568 NHS Ester (Succinimidyl Ester). Retrieved from[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFucUMevGDHot6rrSoke8Cj8q8uJ1xpT6vikd69KUwC119r1gVr3oYAV1DIvErmG4slg7Z5b1CQYK1RCN-vNi8RgyULHPoIephnEnyVFngF6wZQeJa_2OotplsJE-5X984z4jigd7cEsgc=]

Sources

Application Note: High-Efficiency Labeling of Amino-Modified Oligonucleotides with BDP 558/568 NHS Ester

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scientific Rationale

Fluorescently labeled oligonucleotides are critical tools in molecular biology, serving as probes for fluorescence in situ hybridization (FISH), FRET-based assays, and super-resolution microscopy. This guide details the protocol for conjugating BDP 558/568 NHS ester to amino-modified oligonucleotides.

Why BDP 558/568? BDP (Borondipyrromethene) dyes are structurally equivalent to BODIPY® dyes. BDP 558/568 is a lipophilic, bright fluorophore with peak excitation at 561 nm and emission at 569 nm . Unlike traditional rhodamines or cyanines, BDP dyes possess:

  • High Quantum Yield (~0.68): Ensuring bright signal even at low copy numbers.

  • Narrow Emission Bandwidth: Ideal for multiplexing with minimal spectral crosstalk.

  • Photostability: High resistance to photobleaching, making it superior for time-lapse microscopy.

Mechanism of Action: The labeling chemistry relies on the nucleophilic attack of the primary amine (on the oligonucleotide) onto the carbonyl carbon of the N-hydroxysuccinimide (NHS) ester of the dye. This reaction forms a stable amide bond, releasing NHS as a byproduct.[1]

Experimental Workflow (Visualized)

The following diagram outlines the critical path from raw materials to validated conjugate.

G cluster_0 Preparation Oligo Amino-Modified Oligo Reaction Conjugation Reaction (4h @ RT or O/N @ 4°C) Oligo->Reaction Dissolve Dye BDP 558/568 NHS Ester Dye->Reaction in DMSO/DMF Buffer 0.1M NaHCO3 (pH 8.3-8.5) Buffer->Reaction Precip Ethanol Precipitation (Remove excess dye) Reaction->Precip HPLC HPLC Purification (Isolate labeled species) Precip->HPLC QC QC & Quantification (A260/A561) HPLC->QC

Figure 1: Workflow for BDP 558/568 oligonucleotide conjugation. The process prioritizes the removal of free dye via precipitation before fine purification.

Materials & Equipment

Reagents
ReagentSpecificationPurpose
BDP 558/568 NHS Ester >95% PurityFluorophore (Amine-reactive)
Amino-Oligonucleotide 5', 3', or Internal Amino-Modifier (C6 linker preferred)Target biomolecule
DMSO or DMF Anhydrous, amine-freeSolvent for hydrophobic dye
Sodium Bicarbonate 0.1 M, pH 8.3–8.5Conjugation buffer (Basic pH for deprotonation)
Sodium Acetate 3 M, pH 5.2Salt for DNA precipitation
Ethanol 100% (Ice cold) and 70%Precipitation solvent
Critical Equipment
  • UV-Vis Spectrophotometer (Nanodrop or Cuvette-based).

  • HPLC System with C18 Reverse-Phase Column (Optional but recommended for >90% purity).

  • Centrifuge (capable of 13,000 x g).[2]

Detailed Protocol

Phase 1: Pre-Labeling Considerations

Oligonucleotide Handling: Ensure your oligonucleotide is free of ammonium ions (often present after synthesis deprotection). Ammonium ions contain primary amines that compete with the oligo for the NHS ester.

  • Action: If the oligo is in an ammonium buffer, perform a buffer exchange (spin column) into water or NaHCO3 before starting.

Phase 2: Conjugation Reaction
  • Prepare Oligo Solution: Dissolve the amino-modified oligonucleotide in 0.1 M Sodium Bicarbonate (pH 8.3–8.5) to a final concentration of 0.5 – 1.0 mM .

    • Note: High concentration drives the reaction kinetics. Do not use Tris buffer (contains amines).[2]

  • Prepare Dye Stock: Dissolve BDP 558/568 NHS ester in anhydrous DMSO or DMF at 10 mg/mL .

    • Caution: Prepare immediately before use. NHS esters hydrolyze rapidly in the presence of moisture.

  • Mix Reactants: Add a 10-20 fold molar excess of the dye solution to the oligonucleotide solution.

    • Example: For 100 µL of 1 mM Oligo (100 nmoles), add 1000-2000 nmoles of Dye.

    • Add DMSO/DMF such that the final organic solvent content is 30-50% . This ensures the lipophilic BDP dye remains soluble while the DNA stays in solution.

  • Incubation: Vortex gently and incubate in the dark at Room Temperature for 4 hours or Overnight at 4°C . Continuous gentle agitation is recommended.

Phase 3: Purification (The "Dual-Stage" Method)

Direct HPLC injection of the crude mix can foul columns due to the high load of hydrophobic free dye. We recommend a precipitation step first.

Step A: Ethanol Precipitation (Removes 90% of free dye)

  • Add 0.1 volume of 3 M Sodium Acetate (pH 5.2).

  • Add 2.5 to 3 volumes of cold 100% Ethanol.

  • Incubate at -20°C for 30 minutes.

  • Centrifuge at 13,000 x g for 30 minutes at 4°C.

  • Decant supernatant (contains free dye). The pellet (labeled oligo) may appear pink/red.

  • Wash pellet once with cold 70% Ethanol. Air dry briefly.

Step B: HPLC Purification (Polishing)

  • Resuspend pellet in distilled water or TE buffer.[2]

  • Run on a C18 Reverse-Phase column.[2]

    • Mobile Phase A: 0.1 M TEAA (Triethylammonium acetate), pH 7.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% to 60% B over 30 minutes.

  • The hydrophobic BDP dye will retard the elution of the labeled oligo compared to the unlabeled oligo. Collect the peak with absorption at both 260 nm and 561 nm.

Quality Control & Calculations

To validate the success of the reaction, you must calculate the Degree of Labeling (DOL) .

Constants for BDP 558/568:

  • ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
     (Extinction Coeff.[3][4] at 561 nm):  ~84,400 
    
    
    
    [5][6]
  • 
     (Correction Factor):  ~0.00 (BDP 558/568 has negligible absorption at 260 nm) [1].
    

Measurements:

  • Measure Absorbance at 260 nm (

    
    ).
    
  • Measure Absorbance at 561 nm (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    ).[6]
    

Calculations:

1. Calculate Dye Concentration:


[7]

2. Calculate Oligo Concentration (Corrected): Since


, the correction term is negligible, but the full formula is:


(Where

is the extinction coefficient of your specific sequence).

3. Degree of Labeling (DOL):



Target: A DOL between 90% and 110% indicates successful mono-labeling.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Labeling Efficiency (<50%) Hydrolysis of NHS esterUse fresh anhydrous DMSO/DMF. Ensure buffers are pH 8.3-8.5.
Buffer InterferenceEnsure no Tris or Ammonium ions are present. Dialyze oligo if necessary.
Precipitation in Reaction Dye insolubilityIncrease DMSO/DMF concentration to 40-50%.
No Pellet after Precipitation Low Oligo ConcentrationAdd Glycogen (20 µg) as a carrier during precipitation.
Smearing on Gel/HPLC Degradation or Over-labelingCheck oligo integrity. Ensure only one amine site was modified during synthesis.

References

  • Glen Research. Labeling Amino-Modified Oligonucleotides. Retrieved from [Link]

Sources

Advanced Protocol: Fluorescence Polarization Assays using BDP 558/568 NHS Ester

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Fluorescence Polarization (FP) is a homogeneous, equilibrium-based method indispensable in high-throughput screening (HTS) for quantifying molecular interactions. While Fluorescein (FITC) remains the historical standard, it suffers from pH sensitivity and spectral overlap with the autofluorescence of many small-molecule drug libraries.

BDP 558/568 (a Boron-Dipyrromethene derivative) represents a superior alternative for red-shifted FP assays. Its emission in the orange spectrum (λem ~569 nm) bypasses the blue/green autofluorescence common in biological samples and chemical libraries. Furthermore, BDP dyes exhibit high quantum yields, exceptional photostability, and—crucially for binding assays—a fluorescence lifetime (~5–6 ns) that is well-matched to the rotational correlation times of typical protein-ligand complexes (10–100 kDa).

This guide details the synthesis of BDP 558/568-labeled tracers via NHS-ester chemistry and the subsequent validation of an FP binding assay.

Key Technical Specifications
PropertyValueNotes
Excitation Max 561 nmCompatible with 532 nm or 561 nm lasers
Emission Max 569 nmOrange/Red region
Extinction Coeff.[1][2] (ε) ~84,000 M⁻¹cm⁻¹High brightness
Quantum Yield ~0.68Efficient photon emission
Stokes Shift ~8–10 nmCritical: Requires high-quality bandpass filters to prevent crosstalk
Solubility HydrophobicRequires organic co-solvent (DMSO/DMF)

Experimental Workflow: Tracer Synthesis

The creation of a high-quality "tracer" (the small molecule ligand attached to the fluorophore) is the single most critical step in FP assay development. The BDP 558/568 NHS ester reacts specifically with primary amines (


), such as the N-terminus of a peptide or the 

-amino group of Lysine.
Phase 1: Labeling Reaction

Materials:

  • Ligand/Peptide: Must contain a free primary amine. Ensure no ammonium ions (Tris, ammonium bicarbonate) are present in the stock.

  • Fluorophore: BDP 558/568 NHS Ester (Store at -20°C, desiccated).[1][2][3][4]

  • Reaction Buffer: 0.1 M Sodium Bicarbonate (

    
    ), pH 8.3.
    
  • Solvent: Anhydrous DMSO or DMF.[5]

Protocol:

  • Prepare Ligand: Dissolve the peptide/ligand in Reaction Buffer to a concentration of 1–5 mM.

    • Expert Insight: High concentration is vital. NHS hydrolysis competes with labeling; a concentrated amine ensures the dye reacts with the target before it hydrolyzes.

  • Prepare Dye: Dissolve BDP 558/568 NHS ester in anhydrous DMSO to 10 mM. Prepare immediately before use.

  • Conjugation: Add the dye solution to the ligand solution dropwise while vortexing.

    • Stoichiometry: Use a 1.2 to 2.0-fold molar excess of dye over ligand.

    • Reasoning: Unlike protein labeling (where you avoid over-labeling), for tracer synthesis, you want to drive the small molecule to completion. Excess dye will be removed later.

  • Incubation: Incubate for 1 hour at Room Temperature (RT) in the dark with gentle agitation.

  • Quenching: Add 10% volume of 1 M Tris-HCl (pH 8.0) to quench unreacted NHS esters. Incubate for 15 minutes.

Phase 2: Purification

Unreacted free dye will destroy an FP assay by creating a high background of low-polarization signal (the "Propeller Effect").

  • Method: Reverse-Phase HPLC (C18 column) is the gold standard for hydrophobic BDP dyes.

    • Note: Size exclusion (Sephadex G-25) is often insufficient for separating a small peptide from a small dye.

  • Gradient: Run a standard Water/Acetonitrile gradient (+0.1% TFA). BDP 558/568 is hydrophobic; expect the labeled tracer to elute later than the unlabeled ligand.

  • Validation: Verify the mass of the purified fraction using LC-MS.

    • (Check vendor CoA for precise added mass, typically ~420–450 Da range for the BDP core).

Visualizing the Workflow

The following diagram illustrates the critical path from chemical labeling to assay validation.

G cluster_0 Phase 1: Tracer Synthesis cluster_1 Phase 2: Assay Setup Start Ligand (R-NH2) + BDP-NHS Ester Reaction Incubate pH 8.3 1 hr, Dark Start->Reaction Quench Quench with Tris Reaction->Quench HPLC HPLC Purification (Remove Free Dye) Quench->HPLC QC LC-MS Validation HPLC->QC Titration Tracer Titration (Find linearity) QC->Titration Binding Receptor Saturation (Determine Kd) Titration->Binding Competition Competition Assay (Determine Ki) Binding->Competition

Caption: Workflow for BDP 558/568 tracer synthesis and FP assay development. Red nodes indicate critical purification steps.

Assay Protocol: Binding & Competition

Principle of Fluorescence Polarization

FP relies on the change in molecular volume.[6]

  • Free Tracer: Small, rotates rapidly during excited state

    
     Depolarizes light 
    
    
    
    Low mP .
  • Bound Complex: Large, rotates slowly

    
     Retains polarization 
    
    
    
    High mP .
Step 1: Tracer Characterization

Before adding protein, determine the optimal tracer concentration.

  • Prepare a dilution series of the BDP-labeled tracer (e.g., 0.1 nM to 100 nM) in Assay Buffer.

  • Measure Fluorescence Intensity (Total Intensity).

  • Selection: Choose a concentration that provides signal 10x above background but is well below the expected

    
     (ideally < 10 nM) to strictly monitor thermodynamic equilibrium.
    
Step 2: Saturation Binding ( Determination)
  • Fixed: Tracer concentration (e.g., 5 nM).

  • Variable: Serially dilute the Receptor protein (e.g., 0 nM to 10 µM).

  • Incubation: 30–60 minutes at RT (equilibrium is faster than ELISA).

  • Read: Measure mP (milli-Polarization units).

  • Analysis: Fit data to a "One Site – Specific Binding" model.

    
    
    Where 
    
    
    
    is protein concentration and
    
    
    is mP.
Step 3: Competition Assay (Screening Mode)
  • Mix: Protein (at concentration =

    
    ) + Tracer (5 nM) + Test Compound.
    
  • Read: A decrease in mP indicates the test compound has displaced the tracer.

Critical Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Background Polarization (Free Tracer) Aggregation or impure tracer.BDP is hydrophobic.[3][7][8][9][10][11] Add 0.01% Triton X-100 or Tween-20 to the buffer to prevent tracer aggregation. Re-purify tracer.
Low Dynamic Range (

mP < 50)
Protein too small or lifetime mismatch.If protein < 10kDa, BDP's lifetime may be too long. Use a viscous buffer (glycerol) or switch to a shorter-lifetime dye.
"Hook Effect" in Titration Fluorescence quenching.BDP has a small Stokes shift.[9] Over-labeling or high concentration causes self-quenching. Ensure DOL

1.0.
Precipitation Hydrophobic dye.[8][9]Ensure final DMSO concentration in assay is < 5% (usually < 1% is best).
Diagram: The FP Mechanism[12]

FP_Mechanism cluster_low Free Tracer (Low mP) cluster_high Bound Complex (High mP) Small Small Molecule + BDP Dye Rotate Rapid Rotation (Depolarization) Small->Rotate Complex Protein Target + Tracer Slow Slow Rotation (Polarization Retained) Complex->Slow Light Polarized Excitation (561 nm) Light->Small Light->Complex

Caption: Mechanism of FP. Rapid rotation of free tracer depolarizes light; slow rotation of the complex retains polarization.

References

  • Lea, W. A., & Simeonov, A. (2011).[12] Fluorescence polarization assays in small molecule screening. Expert Opinion on Drug Discovery, 6(1), 17–32. (Contextual grounding for FP principles).

  • BMG LABTECH. (n.d.). Fluorescence Polarization Detection Principles. Retrieved from [Link]

Sources

Precision Quantitation: Degree of Labeling (DOL) Protocol for BDP 558/568 Conjugates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

BDP 558/568 is a borondipyrromethene (BODIPY) fluorophore renowned for its high quantum yield, narrow emission bandwidth, and exceptional photostability compared to traditional cyanine or rhodamine dyes. However, its hydrophobic nature presents unique challenges in bioconjugation.

The Degree of Labeling (DOL) —the average number of dye molecules covalently attached to a single protein molecule—is the critical determinant of conjugate performance.

  • Low DOL (<1): Results in weak fluorescence signals and poor sensitivity in assays like flow cytometry or immunofluorescence.

  • High DOL (>5): Leads to fluorescence quenching (via H-dimer formation), protein precipitation due to hydrophobicity, and non-specific binding [1].

For BDP 558/568, the "Goldilocks Zone" for antibodies (IgG) is typically 2–4 dyes per molecule . This protocol provides a rigorous, self-validating method to calculate DOL using UV-Vis spectroscopy, accounting for the specific extinction coefficients and correction factors of this fluorophore.

Critical Constants for BDP 558/568

To ensure accuracy, the following physical constants must be used. These values are specific to BDP 558/568 in aqueous buffers (PBS) [2, 3].

ParameterSymbolValueUnit
Absorbance Maximum

561nm
Emission Maximum

569nm
Extinction Coefficient (Dye)

84,400

Correction Factor (280 nm)

0.07(Dimensionless)
Extinction Coefficient (IgG)

210,000*

*Note:


 of 210,000 

is standard for IgG antibodies. For other proteins, calculate

based on Tryptophan/Tyrosine content or use BSA standards.

Experimental Workflow

The following diagram illustrates the critical path for DOL determination. Note the emphasis on purification; failure to remove free dye is the #1 cause of erroneous DOL calculations.

DOL_Workflow cluster_integrity Data Integrity Check Start Conjugation Reaction (Protein + BDP NHS Ester) Purify Purification Step (Zeba Spin / Dialysis) Start->Purify Remove Free Dye Blank Blank Spectrophotometer (Buffer Only) Purify->Blank Equilibrate Measure Measure Absorbance (280 nm & 561 nm) Blank->Measure Scan Sample Calc Calculate DOL (Apply Correction) Measure->Calc Input Data

Figure 1: Critical workflow for DOL determination. The purification step is the primary control point for data integrity.

Materials & Equipment

  • UV-Vis Spectrophotometer: Capable of reading at 280 nm and 561 nm (e.g., NanoDrop or standard cuvette-based system).

  • Quartz Cuvettes: Required if not using a micro-volume pedestal. Glass or plastic cuvettes often absorb UV light, skewing

    
     readings.
    
  • Purification Columns: Zeba™ Spin Desalting Columns (7K MWCO) or dialysis cassettes.

  • Buffer: 1X PBS, pH 7.4 (Free of sodium azide or BSA, as these interfere with

    
    ).
    

Detailed Protocol

Step 1: Removal of Unreacted Dye (The Integrity Step)

Before measurement, you must separate the antibody-dye conjugate from free floating BDP molecules.

  • Action: Pass the reaction mixture through a desalting column (e.g., Sephadex G-25 or Zeba Spin) equilibrated with PBS.

  • Why: Free dye absorbs at 561 nm (and 280 nm). If present, it will artificially inflate the calculated DOL, leading you to believe the conjugation was successful when it may be mostly background noise [4].

Step 2: Baseline Correction
  • Action: Load the spectrophotometer with the exact buffer used for elution (e.g., PBS). Zero the instrument at both 280 nm and 561 nm.

  • Why: Eliminates background absorbance from the solvent or cuvette.

Step 3: Absorbance Measurement[1]
  • Action: Measure the absorbance of the purified conjugate.

    • Record ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

      
       (Protein absorbance peak).[1][2][3]
      
    • Record

      
       (BDP 558/568 absorbance peak).[4][5][6]
      
  • Dilution Check: If

    
    , dilute the sample to ensure linearity (Beer-Lambert Law limits). Note the dilution factor (DF).[1]
    

Calculation Logic & Formula

The calculation relies on the Beer-Lambert Law (


). However, because BDP 558/568 absorbs slightly at 280 nm (where protein is measured), we must apply a Correction Factor (CF)  to isolate the protein's true absorbance.
The Correction Logic (Visualized)

Correction_Logic cluster_math Spectral Correction A_measured Measured A280 (Total Absorbance) A_protein_real True Protein Absorbance (A_measured - A_dye_contribution) A_measured->A_protein_real Base Signal A_dye_contribution Dye Contribution at 280nm (A561 × CF 0.07) A_dye_contribution->A_protein_real Subtract Noise

Figure 2: Logic flow for isolating protein concentration. The dye's interference at 280 nm must be subtracted.

The Equations

1. Calculate Molar Concentration of Dye (


): 


2. Calculate Molar Concentration of Protein (


): 


3. Calculate Degree of Labeling (DOL): ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="ng-star-inserted display">


[1][2]

Example Calculation

Scenario: You label an IgG antibody. After purification, you measure the sample (undiluted).

  • Path length = 1 cm[1][3]

Step A: Determine Dye Concentration



Step B: Determine Protein Concentration (Corrected)

  • Correction:

    
     (Absorbance at 280 nm contributed by dye)
    
  • True Protein Abs:

    
    
    
    
    

Step C: Final Ratio



Analysis: A DOL of 8.16 is too high for BDP 558/568. This conjugate will likely precipitate or quench.

  • Corrective Action: Repeat conjugation with a lower molar excess of dye (e.g., reduce from 20x to 10x).

Troubleshooting & Optimization

ObservationProbable CauseSolution
Precipitation in tube BDP dyes are hydrophobic; DOL is too high.Reduce dye molar excess.[1][3] Add 5-10% glycerol to storage buffer.
DOL < 1.0 Hydrolysis of NHS ester; Buffer pH too low.Ensure dye stock is fresh (anhydrous DMSO). Verify Buffer pH is 8.3–8.5.

is negative (after correction)
Very high dye signal relative to protein.The sample is over-labeled or protein was lost during purification. Re-quantify protein via BCA assay.

References

  • NanoTemper Technologies. (n.d.). Degree-of-labeling (DOL) Guide. Retrieved from [Link]

  • G-Biosciences. (2015). How To Determine Degree of Protein Labeling. Retrieved from [Link]

Sources

Application Note: Optimizing Conjugation and Purification of BDP 558/568 Labeled Proteins

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Technical Overview

BDP 558/568 is a borondipyrromethene (BODIPY) derivative that serves as a superior alternative to TAMRA, Cy3, and Texas Red. It is characterized by a high quantum yield, narrow emission bandwidth, and exceptional photostability.

However, unlike the sulfonated cyanine dyes (e.g., sulfo-Cy3), BDP 558/568 is inherently hydrophobic . This physicochemical property presents specific challenges during conjugation and purification. Standard protocols often fail because the unreacted dye can form micelle-like aggregates or bind non-specifically to hydrophobic patches on the protein, leading to difficult separation and high background in downstream applications.

This guide provides a field-proven workflow to maximize the Degree of Labeling (DOL) while ensuring the complete removal of free dye.

Key Chemical Properties
PropertyValueNotes
Reactive Group NHS Ester (N-hydroxysuccinimide)Reacts with primary amines (

)
Ex / Em Max 561 nm / 569 nmMatches 561 nm laser lines perfectly
Extinction Coeff.[1][2][3][4][5] (

)

Used for concentration calc.
Correction Factor (

)
0.07 Critical for DOL calculation
Solubility Low in water; High in DMSO/DMFRequires organic co-solvent for labeling

Strategic Workflow

The following diagram illustrates the critical path for labeling, emphasizing the decision points often missed in standard protocols.

G Start Protein Sample CheckBuffer Check Buffer Composition (Must be Amine-Free) Start->CheckBuffer BufferExchange Buffer Exchange (Dialysis/Desalting) CheckBuffer->BufferExchange Contains Tris/Glycine PrepDye Dissolve BDP 558/568 in Anhydrous DMSO CheckBuffer->PrepDye PBS/Bicarbonate OK BufferExchange->PrepDye Conjugation Conjugation Reaction (pH 8.3, 10% DMSO final) PrepDye->Conjugation PurificationDecision Purification Method? Conjugation->PurificationDecision SEC Size Exclusion (SEC) (Recommended for Hydrophobic Dyes) PurificationDecision->SEC High Purity Needed Dialysis Dialysis (Risk of Dye Aggregation) PurificationDecision->Dialysis Large Vol / Low Cost QC Calculate DOL & Recovery SEC->QC Dialysis->QC

Figure 1: Decision matrix for BDP 558/568 conjugation. Note the preference for SEC over dialysis due to the dye's hydrophobicity.

Protocol: Conjugation Reaction

Phase A: Pre-Reaction Preparation

The "Amine Trap": Ensure your protein is not in Tris, Glycine, or BSA-containing buffers. These contain primary amines that will outcompete your protein for the dye.

  • Action: If in Tris, buffer exchange into 1X PBS (pH 7.4) or 100 mM Sodium Bicarbonate (pH 8.3) .

  • Concentration: Adjust protein concentration to 2–10 mg/mL . Lower concentrations (<1 mg/mL) result in poor labeling efficiency due to hydrolysis competition.

Phase B: The Reaction
  • Prepare Dye Stock: Dissolve 1 mg of BDP 558/568 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL .

    • Critical: Prepare this immediately before use.[6] NHS esters hydrolyze within minutes in the presence of moisture.

  • Molar Excess Calculation: For most IgGs (150 kDa), start with a 15-fold molar excess of dye.

    • Why? BDP is hydrophobic; steric hindrance often lowers the effective reaction rate compared to hydrophilic dyes like Cy3.

  • Mixing: Add the dye solution to the protein.

    • Constraint: The final volume of DMSO should not exceed 10% (v/v) to prevent protein precipitation.

    • Adjustment: If the reaction pH is < 8.0, add

      
       volume of 1 M Sodium Bicarbonate (pH 9.0)  to buffer the reaction to pH ~8.3.
      
  • Incubation: Incubate for 1 hour at Room Temperature in the dark with gentle agitation.

Protocol: Purification (The "Sticky Dye" Solution)

The Challenge: BDP 558/568 is hydrophobic.[7] In standard dialysis, the free dye often binds to the dialysis membrane or forms aggregates inside the bag that do not diffuse out.

The Solution: Use Size Exclusion Chromatography (SEC) with a resin that minimizes hydrophobic interaction (e.g., Sephadex G-25 or Zeba Spin Columns).

Step-by-Step Purification via Gravity Column (PD-10 equivalent)
  • Equilibration: Equilibrate the column with 1X PBS (pH 7.4) .

    • Pro-Tip: If you observe dye sticking to the column (a colored band that won't move), add 5% glycerol or 0.05% Tween-20 to the equilibration buffer. This reduces hydrophobic non-specific binding.

  • Loading: Load the reaction mixture (up to 2.5 mL for a standard PD-10) onto the column.

  • Elution:

    • Fraction 1 (Void Volume): Add 2.5 mL PBS. Collect this. This contains your labeled protein. The high MW protein travels faster than the small dye molecules.

    • Fraction 2 (Retained Volume): This contains the unreacted free dye. It will remain near the top/middle of the column.

  • Visual Confirmation: You should see two distinct bands. The fast-moving band (Protein) and the slow-moving band (Free Dye). If they merge, your column is overloaded or the flow rate is too fast.

Quality Control: Calculating Degree of Labeling (DOL)

You must correct for the dye's absorbance at 280 nm.[4][8][9][10] BDP 558/568 absorbs slightly at 280 nm (


), which inflates the apparent protein concentration if ignored.
Constants
  • 
     (IgG) = 
    
    
    
    (or use your specific protein's value)
  • 
     (BDP 558/568) = 
    
    
    
    [2]
  • 
     = 
    
    
    
    [2]
The Formula
  • Measure Absorbance: Measure

    
     and 
    
    
    
    (dye max).
  • Calculate Protein Concentration (

    
    ): 
    
    
    
    
  • Calculate DOL:

    
    
    
Data Interpretation Table
DOL ValueInterpretationAction
< 1.0 Under-labeledIncrease dye molar excess (e.g., to 20x) or check buffer pH.
2.0 – 4.0 Optimal Proceed to downstream application.
> 6.0 Over-labeledRisk of fluorescence quenching or protein precipitation. Repeat with less dye.

Troubleshooting

SymptomProbable CauseSolution
Protein Precipitates High DMSO conc. or Over-labelingKeep DMSO < 10%. Reduce dye molar excess.[4][9][11] Add 0.05% Tween-20.
Low DOL (<1) Buffer contained amines (Tris/Glycine)Critical: Dialyze extensively against PBS before labeling.
Dye won't separate Hydrophobic interaction with resinUse a spin desalting column (Zeba) instead of gravity flow.
High Background Free dye aggregatesPerform a second purification step using a centrifugal filter (10k MWCO) to wash away aggregates.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition).[12][13] Academic Press.[13] Chapter 2: amine-reactive probes.

  • Antibodies.com. BDP 558/568 NHS ester Specifications (CF280 Data). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting BDP 558/568 NHS Ester Labeling

Author: BenchChem Technical Support Team. Date: March 2026

Product: BDP 558/568 NHS Ester (Amine-Reactive) Application: Fluorescence Labeling of Proteins/Antibodies Emission Channel: Yellow/Orange (TAMRA/Cy3 equivalent)

Technical Overview & Mechanism

BDP 558/568 is a borondipyrromethene (BODIPY) derivative. Unlike highly sulfonated dyes (e.g., Alexa Fluor 488), BDP dyes are intrinsically hydrophobic (lipophilic) and uncharged. This unique property provides high quantum yield and photostability but introduces specific challenges during conjugation—primarily precipitation and aggregation-induced quenching .

The N-hydroxysuccinimide (NHS) ester targets primary amines (


) on lysine residues and the N-terminus of proteins. This reaction is a race between two pathways:
  • Acylation (Desired): The amine attacks the ester, forming a stable amide bond.

  • Hydrolysis (Competitor): Water attacks the ester, releasing the non-reactive carboxylic acid.

Diagnostic Logic Flow

Use this decision tree to identify the root cause of low Degree of Labeling (DOL) or poor conjugate performance.

Troubleshooting_BDP_Labeling Start Start: Low Labeling Efficiency (DOL) CheckBuffer 1. Check Buffer Composition Start->CheckBuffer AmineBuffer Contains Amines? (Tris, Glycine) CheckBuffer->AmineBuffer Yes BufferOK Buffer is Amine-Free (PBS, Borate, Carbonate) CheckBuffer->BufferOK No ChangeBuffer ChangeBuffer AmineBuffer->ChangeBuffer Action: Dialyze into PBS/Bicarbonate CheckPH 2. Check Reaction pH BufferOK->CheckPH PH_Low pH < 7.0 (Protonated Amines) CheckPH->PH_Low Too Acidic PH_High pH > 9.0 (Rapid Hydrolysis) CheckPH->PH_High Too Basic PH_OK pH 7.5 - 8.5 CheckPH->PH_OK Optimal CheckConc 3. Check Protein Concentration PH_OK->CheckConc Conc_Low < 1 mg/mL (Hydrolysis dominates) CheckConc->Conc_Low Dilute Conc_OK > 2 mg/mL CheckConc->Conc_OK Concentrated CheckReagent 4. Check Reagent Quality Conc_OK->CheckReagent WetSolvent Dye dissolved in wet DMSO/DMF? CheckReagent->WetSolvent Yes OldReagent Stored >24h in solution? CheckReagent->OldReagent Yes Precipitation Issue: Protein Precipitation? CheckReagent->Precipitation Reagents OK Hydrophobicity BDP is Hydrophobic: Reduce Dye Excess Precipitation->Hydrophobicity

Caption: Diagnostic workflow for identifying causes of low conjugation efficiency with BDP NHS esters.

Troubleshooting Guide (Q&A)

Q1: My Degree of Labeling (DOL) is extremely low (< 1.0). What is the most likely cause?

A: The most common culprit is buffer incompatibility . NHS esters react rapidly with any primary amine. If your buffer contains Tris (Tris-hydroxymethyl-aminomethane) or Glycine , the dye will label the buffer molecules instead of your protein.

  • Solution: Dialyze your protein into an amine-free buffer (e.g., PBS, HEPES, or 100 mM Sodium Bicarbonate) at pH 8.3 before labeling [1].

Q2: I used the correct buffer, but efficiency is still low. Could it be the pH?

A: Yes. The reaction is pH-dependent.[1][2][3][4]

  • pH < 7.0: Protein amines are protonated (

    
    ) and non-nucleophilic. They cannot attack the ester.
    
  • pH > 9.0: Hydrolysis of the NHS ester becomes exponentially faster, deactivating the dye before it attaches to the protein [2].

  • Solution: Maintain pH between 7.5 and 8.5 . Sodium Bicarbonate (0.1 M, pH 8.[3]3) is the gold standard for this reaction.

Table 1: NHS Ester Half-Life vs. pH (at 25°C) [3] | pH Condition | Half-Life (


) of NHS Ester | Reactivity Status |
| :--- | :--- | :--- |
| pH 7.0  | ~4–5 hours | Slow reaction, low hydrolysis.[1] |
| pH 8.0  | ~1 hour | Good balance. |
| pH 8.6  | ~10 minutes  | Critical:  Work quickly! |
| pH 9.0+  | < 5 minutes | Hydrolysis dominates. |
Q3: Why did my protein precipitate after adding the dye?

A: This is a specific issue with BDP dyes . Unlike Cy3 or Alexa Fluor 568, BDP 558/568 is hydrophobic . If you over-label the protein (high DOL) or add too much organic solvent, the conjugate becomes insoluble.

  • Solution 1 (Solvent): Ensure the final volume of organic solvent (DMSO/DMF) in the reaction mixture does not exceed 10% (ideally <5%).

  • Solution 2 (Stoichiometry): Do not aim for high DOL (>5). For BDP dyes, a DOL of 1.5–3.0 is optimal. Reduce the dye molar excess from 20x to 8–10x [4].

Q4: The dye vial was stored at -20°C. I opened it immediately and used it, but it didn't work.

A: You likely caused condensation hydrolysis . NHS esters are extremely moisture-sensitive. If you open a cold vial in a warm room, water condenses inside and instantly deactivates the ester.

  • Solution: Allow the vial to equilibrate to room temperature for at least 20 minutes before opening. Dissolve the dye in anhydrous DMSO or DMF immediately before use.[2][5]

Q5: I have high background fluorescence in my assay.

A: This indicates the presence of free (unreacted) dye . Because BDP 558/568 is hydrophobic, it can non-specifically "stick" to the protein or the purification column resin, making removal difficult.

  • Solution: Use a Dye Removal Column (e.g., Zeba Spin or PD-10). For hydrophobic dyes, multiple passes or dialysis against PBS with 0.1% Tween-20 (to solubilize free dye) may be required [5].

Optimized Labeling Protocol (BDP Specific)

Reagents Required:

  • BDP 558/568 NHS Ester[6][7][8][9]

  • Anhydrous DMSO or DMF (high quality, amine-free)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3[3]

  • Purification Column (Sephadex G-25 or equivalent)

Step-by-Step Workflow:

  • Protein Preparation:

    • Ensure protein is in amine-free buffer.[5]

    • Adjust concentration to 2–10 mg/mL . (Low concentration <1 mg/mL promotes hydrolysis over labeling).

  • Dye Preparation:

    • Bring BDP NHS ester to room temperature (keep desiccated).[8]

    • Dissolve in anhydrous DMSO to a concentration of 10 mg/mL.[5] Do not store this solution.

  • Conjugation:

    • Calculate molar excess.[3] For BDP, start with 8–12x molar excess .

    • Add dye solution to protein.[9] Vortex gently.

    • Critical: Final DMSO concentration must be <10%.[2]

    • Incubate for 1 hour at Room Temperature (dark) or overnight at 4°C.

  • Quenching (Optional but Recommended):

    • Add 1/10th volume of 1 M Tris (pH 8.0) or 1 M Glycine to stop the reaction. Incubate for 15 mins.

  • Purification:

    • Pass through a gel filtration column equilibrated with PBS.

    • Note: You will see two bands. The faster-moving band is the conjugate; the slower band is free dye.

References

Sources

Technical Support Center: Preventing Protein Precipitation During BDP 558/568 Labeling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Challenge

BDP 558/568 is a Boron-dipyrromethene (BODIPY) fluorophore known for its high quantum yield, photostability, and narrow emission spectrum (analogous to Cy3™ or BODIPY™ 558/568). Unlike sulfonated dyes (e.g., Sulfo-Cy3, Alexa Fluor 568), BDP 558/568 is inherently hydrophobic (lipophilic) .

The Problem: The primary cause of protein precipitation during BDP 558/568 labeling is the Hydrophobic Effect . When multiple hydrophobic dye molecules conjugate to the surface of a water-soluble protein, they create hydrophobic patches.[1] These patches drive protein-protein association (aggregation) to minimize water contact, leading to irreversible precipitation.

This guide provides a self-validating workflow to solubilize the dye effectively while maintaining protein stability.

Troubleshooting Guide (Q&A)

Q1: My protein precipitates immediately upon adding the dye. What happened?

Diagnosis: This is likely Solvent Shock or Local High Concentration . Mechanism: BDP 558/568 must be dissolved in an organic solvent (DMSO or DMF).[2] If you add a bolus of this organic solution to your aqueous protein, the local concentration of solvent can momentarily exceed 50-80%, causing immediate denaturation before mixing occurs. Solution:

  • Never add the protein to the dye. Always add the dye to the protein.

  • Vortex continuously (gently) while adding the dye.

  • Limit Organic Load: Ensure the final volume of DMSO/DMF in the reaction mixture does not exceed 5-10% (v/v).

Q2: The reaction looked clear, but precipitation occurred during dialysis. Why?

Diagnosis: Over-labeling (High Degree of Labeling, DOL) . Mechanism: As the unreacted dye is removed, the protein refolds. If the DOL is too high (e.g., >5 dyes per antibody), the surface hydrophobicity is too great for the protein to remain soluble in aqueous buffer. Solution:

  • Target Lower DOL: For hydrophobic dyes like BDP, aim for a DOL of 1.5 – 3.0 . Do not aim for maximal saturation.

  • Reduce Dye Molar Excess: If you used a 20:1 molar excess, reduce it to 8:1 or 10:1.

Q3: Can I use a detergent to prevent precipitation?

Diagnosis: Solubility Assistance Required . Answer: Yes, but with caution. Protocol: You can add non-ionic detergents like 0.05% Tween-20 or 0.01% Triton X-100 to the reaction buffer.

  • Warning: Do not use nucleophilic detergents or those containing primary amines, as they will react with the NHS ester.

Optimized Labeling Protocol (Anti-Precipitation Workflow)

This protocol is designed for NHS-Ester labeling of IgG antibodies or BSA-like proteins.

Phase 1: Preparation & Calculation
ParameterSpecificationReason
Protein Buffer PBS (pH 7.4) or 0.1M NaHCO₃ (pH 8.3)Amine-free environment prevents side reactions.
Protein Conc. 2 – 5 mg/mL Too low (<1 mg/mL) leads to hydrolysis; too high (>10 mg/mL) promotes aggregation.
Dye Solvent Anhydrous DMSO or DMFBDP 558/568 is insoluble in water.
Molar Excess 8x – 12x (Dye : Protein)Lower than standard (20x) to prevent over-labeling.
Phase 2: The Reaction (Step-by-Step)
  • Buffer Exchange (Critical):

    • Ensure the protein is in an amine-free buffer (PBS or Sodium Bicarbonate). If the protein is in Tris or contains BSA/Gelatin, dialyze or use a desalting column (e.g., Zeba Spin) first.

    • Validation: Check pH.[1][3][4][5] It must be between 7.5 and 8.5.[1]

  • Dye Solubilization:

    • Dissolve 1 mg of BDP 558/568 NHS ester in 100 µL of anhydrous DMSO.

    • Note: Prepare this immediately before use. NHS esters hydrolyze rapidly in moisture.

  • Controlled Addition (The "Drop-wise" Technique):

    • Calculate the required volume of dye.[1]

    • While gently vortexing the protein solution, add the dye solution drop-wise .

    • Stop Point: If the solution turns cloudy, stop adding dye immediately.

  • Incubation:

    • Incubate for 1 hour at Room Temperature (protected from light) with continuous, gentle agitation (rocker or rotator). Do not let it settle.

Phase 3: Purification & Polishing
  • Quenching: Add 1/10th volume of 1M Tris (pH 8.0) or Ethanolamine to stop the reaction. Incubate for 15 mins.

  • Removal of Free Dye:

    • Preferred: Size Exclusion Chromatography (SEC) / Gel Filtration (e.g., Sephadex G-25 or PD-10 columns).

    • Why? Dialysis is slow and hydrophobic dyes can stick to the dialysis membrane, causing losses. SEC is faster and removes aggregates.

  • Final Formulation: Store the labeled protein in PBS + 1% BSA (stabilizer) + 0.02% Sodium Azide (preservative) if compatible with downstream apps.

Visualizations

Diagram 1: Labeling Workflow with Critical Checkpoints

This flowchart illustrates the decision-making process during the labeling reaction to prevent precipitation.

BDP_Labeling_Workflow Start Start: Protein Solution Check_Buffer Check Buffer Composition (Must be Amine-Free) Start->Check_Buffer Buffer_Exchange Perform Buffer Exchange (PBS or NaHCO3) Check_Buffer->Buffer_Exchange Contains Tris/BSA Calc_Ratio Calculate Dye:Protein Ratio (Target 8:1 - 12:1) Check_Buffer->Calc_Ratio PBS/Bicarb OK Buffer_Exchange->Calc_Ratio Dissolve_Dye Dissolve BDP 558/568 in Anhydrous DMSO Calc_Ratio->Dissolve_Dye Add_Dye Add Dye Drop-wise with Vortexing Dissolve_Dye->Add_Dye Check_Cloudy Is Solution Cloudy? Add_Dye->Check_Cloudy Stop_Add STOP Addition Add 0.05% Tween-20 Check_Cloudy->Stop_Add Yes (Precipitation) Incubate Incubate 1hr @ RT (Dark, Agitation) Check_Cloudy->Incubate No (Clear) Stop_Add->Incubate Proceed Cautiously Purify Purify via SEC (Remove Free Dye) Incubate->Purify

Caption: Step-by-step workflow for BDP 558/568 labeling, highlighting the critical "Cloudy Check" to intervene before irreversible precipitation occurs.

Diagram 2: Mechanism of Hydrophobic Precipitation

This diagram explains the molecular causality of why BDP dyes cause precipitation compared to hydrophilic dyes.

Hydrophobic_Effect Native Native Protein (Hydration Shell Intact) Labeling Conjugation of Hydrophobic BDP Dye Native->Labeling High_DOL High Degree of Labeling (>5 Dyes/Protein) Labeling->High_DOL Excess Dye Used Patches Formation of Hydrophobic Patches High_DOL->Patches Exclusion Water Exclusion (Entropic Drive) Patches->Exclusion Agg Protein Aggregation (Precipitation) Exclusion->Agg

Caption: Causal pathway showing how over-labeling with hydrophobic BDP moieties disrupts the protein's hydration shell, leading to aggregation.

References

  • Hermanson, G. T.Bioconjugate Techniques (3rd Edition). Academic Press, 2013. (Standard reference for NHS-ester chemistry and hydrophobicity management).

Sources

Technical Support Center: BDP 558/568 NHS Ester Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing BDP 558/568 NHS Ester to Protein Molar Ratio

Senior Application Scientist: Dr. Alex V. Last Updated: October 26, 2023

Introduction: The "Goldilocks" Zone of Labeling

Welcome to the technical guide for BDP 558/568 NHS ester conjugation. As researchers, we often treat labeling as a "add and stir" step, but BDP (Borondipyrromethene) dyes require specific attention due to their unique chemical properties.

Unlike highly charged dyes (like Sulfo-Cyanines), BDP 558/568 is hydrophobic and electrically neutral. This provides excellent membrane permeability and photostability but introduces a critical risk: protein precipitation if the labeling density is too high.

The goal of this guide is to help you find the optimal Dye-to-Protein (D/P) molar ratio—where you achieve maximum brightness without quenching fluorescence or crashing your protein out of solution.

Module 1: The Optimization Workflow

Do not guess the ratio. The "standard" 10-fold excess often fails for hydrophobic dyes. Use this Matrix Optimization Protocol to empirically determine the best ratio for your specific protein.

Experimental Setup
  • Protein: 100 µg aliquots (Concentration: >2 mg/mL is ideal).

  • Buffer: 0.1 M Sodium Bicarbonate, pH 8.3 (Must be amine-free).

  • Dye Stock: 10 mM BDP 558/568 NHS ester in anhydrous DMSO.

The Titration Matrix

Set up three parallel reactions to bracket the optimal DOL (Degree of Labeling).

Reaction IDTarget Ratio (Dye:Protein)Purpose
Rxn A 5 : 1 Conservative: For labile/hydrophobic proteins. Minimizes precipitation risk.[1]
Rxn B 10 : 1 Standard: The typical starting point for IgG and BSA.
Rxn C 20 : 1 Aggressive: For robust proteins requiring maximum signal (high risk of quenching).
Step-by-Step Protocol
  • Buffer Exchange: Ensure protein is in pH 8.3 Bicarbonate buffer. Remove all Tris or Glycine (they will kill the reaction).

  • Dye Addition: Add the calculated volume of dye stock to the protein while vortexing gently .[2]

    • Critical: Do not exceed 10% v/v DMSO in the final mixture to prevent denaturation.

  • Incubation: 1 hour at Room Temperature (RT) in the dark.

  • Quenching: Add 10% volume of 1M Tris (pH 8.0) to stop the reaction.

  • Purification: Use desalting columns (e.g., PD-10 or Zeba Spin) to remove free dye. Do not dialyze hydrophobic dyes; they often stick to the membrane.

Analysis (The Math)

Measure Absorbance at 280 nm (


) and 569 nm (

). Use the following constants for BDP 558/568:
  • Extinction Coefficient (

    
    ):  84,400 M⁻¹cm⁻¹[3][4]
    
  • Correction Factor (

    
    ):  0.07 (Corrects for dye absorbance at 280nm)
    

Calculate Final DOL:



Visualization: Optimization Logic Flow

OptimizationWorkflow cluster_reaction Reaction Conditions Start Start: Protein Preparation (>2mg/mL, Amine-Free) Calc Calculate Molar Excess (Matrix: 5x, 10x, 20x) Start->Calc Rxn Incubate 1hr @ RT (pH 8.3, Anhydrous DMSO) Calc->Rxn Purify Purify Conjugate (Desalting Column) Rxn->Purify Analyze Measure A280 & A569 Calculate DOL Purify->Analyze Decision Evaluate DOL vs. Yield Analyze->Decision Success Optimal Ratio Found (Scale Up) Decision->Success DOL 2-4 (IgG) Fail_Precip Protein Precipitated? (Reduce Ratio) Decision->Fail_Precip Aggregates Fail_Low Low Signal? (Check Hydrolysis) Decision->Fail_Low DOL < 1

Caption: Workflow for empirically determining the optimal Dye-to-Protein ratio using a titration matrix.

Module 2: Troubleshooting Guide

This section addresses specific failure modes common with hydrophobic BDP dyes.

Scenario A: "My protein precipitated immediately after adding the dye."

Diagnosis: Over-labeling hydrophobicity shock. Mechanism: BDP 558/568 is uncharged and lipophilic. Attaching too many dye molecules turns your water-soluble protein into a hydrophobic aggregate.[2] The Fix:

  • Reduce Molar Ratio: Drop from 20x to 8x or 5x.

  • Add Dispersant: Supplement your reaction buffer with 0.1% Tween-20 or Triton X-100 (if compatible with downstream assays) to solubilize the conjugate.

  • Dilute the Dye: Ensure the dye is added slowly and the DMSO concentration never exceeds 10%.

Scenario B: "I used 20x excess, but my DOL is only 0.5."

Diagnosis: NHS Ester Hydrolysis. Mechanism: The NHS ester group hydrolyzes rapidly in water (half-life < 20 mins at pH 8.5). If your dye stock was wet or the buffer pH was wrong, the dye deactivated before it could label the protein. The Fix:

  • Check Solvents: Use anhydrous DMSO/DMF only.

  • Fresh Stock: Do not store NHS esters in solution. Dissolve immediately before use.

  • Buffer Check: Verify your buffer is NOT Tris or Glycine.[2] Use Sodium Bicarbonate or Phosphate (pH 8.3).[5]

Scenario C: "DOL is high (5.0), but fluorescence is dim."

Diagnosis: Fluorescence Quenching (H-dimer formation). Mechanism: When BDP dyes are crowded too close together on a protein, they stack (form dimers) and transfer energy non-radiatively (heat) instead of emitting light. The Fix:

  • Aim Lower: For BDP dyes, a DOL of 1.5–3.0 is often brighter than a DOL of 5.0.

  • Linker Length: Switch to a BDP analog with a longer linker (e.g., C6-linker) to reduce steric crowding.

Visualization: Troubleshooting Logic Tree

TroubleshootingTree Issue Identify Issue Precip Precipitation/Cloudiness Issue->Precip LowDOL Low DOL (<1.0) Issue->LowDOL DimSignal Dim Signal (High DOL) Issue->DimSignal Sol1 Reduce Dye Ratio (Try 5x or 8x) Precip->Sol1 Sol2 Add 0.1% Tween-20 Precip->Sol2 Sol3 Check Buffer pH (Must be 8.3-8.5) LowDOL->Sol3 Sol4 Use Anhydrous DMSO LowDOL->Sol4 Sol5 Remove Tris/Glycine LowDOL->Sol5 Sol6 Self-Quenching Occurred Target Lower DOL DimSignal->Sol6

Caption: Decision tree for diagnosing common conjugation failures.

Module 3: Frequently Asked Questions (FAQs)

Q: What is the difference between "Molar Excess" and "DOL"? A:

  • Molar Excess is the input: How much dye you add to the reaction (e.g., 10 moles of dye per 1 mole of protein).

  • DOL (Degree of Labeling) is the output: How much dye actually covalently bonds.[2]

  • Rule of Thumb: For BDP NHS esters, expect a labeling efficiency of 15–30%. A 10x molar excess typically yields a DOL of 1.5 to 3.0.

Q: Can I use BDP 558/568 for intracellular staining? A: Yes. Because BDP dyes are electrically neutral and hydrophobic, they penetrate cell membranes better than charged dyes like Alexa Fluor 568 or Sulfo-Cy3. However, this same property necessitates careful optimization to prevent non-specific binding.

Q: How do I store the conjugate? A: Store at 4°C, protected from light. Add Sodium Azide (0.02%) or BSA (1 mg/mL) for long-term stability. Avoid freezing unless 50% glycerol is added, as freezing causes aggregation of hydrophobic conjugates.

Q: I don't have Bicarbonate buffer. Can I use PBS? A: Standard PBS is pH 7.4. The NHS reaction is very slow at pH 7.4 (amines are protonated). You must adjust the pH of your PBS to 8.3 using 1M NaOH or add 1/10th volume of 1M Sodium Bicarbonate to your PBS solution.

References

  • Lumiprobe Corporation. "BDP 558/568 NHS ester: General Protocol and Properties." Lumiprobe Product Datasheet. Accessed October 2023. Link

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Chapter 1: Functional Targets). Link

  • Thermo Fisher Scientific. "NHS Ester Reaction Chemistry and Optimization." Protein Biology Learning Center. Link

  • Antibodies.com. "BDP 558/568 NHS Ester Specifications and Correction Factors." Link[3]

Sources

BDP 558/568 NHS ester hydrolysis and stability in solution

Author: BenchChem Technical Support Team. Date: March 2026

Hydrolysis Kinetics, Stability, and Labeling Optimization

Product Category: Fluorescent Labeling Reagents (Amine-Reactive) Target Analyte: Primary Amines (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


) on Proteins, Peptides, and Modified Oligonucleotides.[1][2]

Core Technical Overview

BDP 558/568 is a borondipyrromethene (BODIPY) fluorophore.[1][2] Unlike cyanine dyes (e.g., Cy3), the BDP core is electrically neutral and relatively hydrophobic (lipophilic). This fundamental property dictates its behavior in solution: it requires organic co-solvents for solubilization and is prone to non-specific hydrophobic aggregation if not handled correctly.

The NHS ester (N-hydroxysuccinimide) moiety is the reactive warhead.[3][4] It is inherently unstable in aqueous environments. Successful labeling is a kinetic race between aminolysis (formation of a stable amide bond with your target) and hydrolysis (reaction with water to form a non-reactive carboxylic acid).

The Kinetic Competition

The following diagram illustrates the critical reaction pathways. Your experimental goal is to maximize the upper path while suppressing the lower path.

G NHS BDP-NHS Ester (Reactive) Conjugate Stable Conjugate (Amide Bond) NHS->Conjugate Aminolysis (pH 7.2 - 8.5) Waste Hydrolyzed Dye (Carboxylic Acid) NHS->Waste Hydrolysis (Fast at pH > 8.5) NHS_Group NHS Leaving Group NHS->NHS_Group Released Target Target Amine (R-NH2) Target->Conjugate Water Water (H2O / OH-) Water->Waste

Figure 1: Kinetic competition between amine labeling (green) and hydrolysis (red). High pH accelerates both, but hydrolysis dominates above pH 8.5.

Stability & Hydrolysis Data

The stability of BDP 558/568 NHS ester is strictly governed by pH and temperature.[5] The BDP core itself is photostable and pH-insensitive, but the NHS ester moiety is moisture-sensitive.

Hydrolysis Half-Life ( ) in Aqueous Solution

The following data represents the time required for 50% of the NHS ester to hydrolyze into non-reactive carboxylic acid.

pH ConditionTemperatureApproximate Half-Life (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

)
Technical Implication
pH 7.0

4–5 hoursSafe for slow reactions; lower reactivity.
pH 7.5 RT (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

)
~3–4 hoursOptimal balance for most protein labeling.
pH 8.0 RT (

)
~1 hourHigh reactivity; requires quick mixing.
pH 8.6+

< 10 minutesCritical Risk. Hydrolysis likely outcompetes labeling.

Expert Insight: Never store the NHS ester in aqueous buffer. Once dissolved in water/buffer, it must be used immediately.

Optimized Labeling Protocol (Self-Validating)

This protocol includes "Checkpoint" steps to ensure the integrity of the reagents before you commit valuable protein samples.

Materials Required[2][4][5][7][8][9][10][11][12]
  • Solvent: Anhydrous DMSO or DMF (High quality, amine-free).

  • Reaction Buffer: 0.1 M Sodium Bicarbonate (pH 8.3) OR 0.1 M Phosphate Buffer (pH 7.5).

  • Purification: Gel filtration column (e.g., PD-10 or Zeba Spin) or dialysis.

Step-by-Step Workflow

1. Preparation of Stock Solution (The "Dry" Phase)

  • Allow the vial of BDP 558/568 NHS ester to warm to room temperature before opening. This prevents condensation from forming on the cold powder.

  • Dissolve the dye in anhydrous DMSO .

    • Recommended Concentration: 10 mg/mL.[6]

    • Checkpoint: If the DMSO is old or "wet," the NHS ester will hydrolyze in the stock tube. Use a fresh ampoule of high-grade DMSO.

2. Protein Preparation

  • Ensure protein is in an amine-free buffer (PBS, HEPES, Borate).

  • Critical: Remove any Tris, Glycine, or BSA (stabilizer), as these contain amines that will steal the dye.

  • Adjust protein concentration to 2–10 mg/mL. Higher concentrations improve efficiency by favoring the bimolecular reaction over unimolecular hydrolysis.

3. The Reaction (The "Kinetic" Phase)

  • Add the BDP-NHS/DMSO stock to the protein solution.

  • Stoichiometry: Use a 5-20 molar excess of dye over protein. (Start with 10x).

  • Solvent Limit: Keep the final DMSO volume <10% to prevent protein precipitation.

  • Incubate for 1 hour at Room Temperature (RT) or overnight at 4°C.

    • Note: Since BDP 558/568 is hydrophobic, ensure the solution is well-mixed to prevent dye aggregation.

4. Quenching & Purification

  • Quench: Add 100 mM Tris or Glycine (pH 8.0) to stop the reaction.

  • Purify: Separate free dye from the conjugate using a desalting column.[7]

    • Checkpoint: You should see two bands on the column: a fast-moving fluorescent band (conjugate) and a slow-moving band (free hydrolyzed dye). If you only see the slow band, the labeling failed.

Troubleshooting & FAQs

Q1: My Degree of Labeling (DOL) is extremely low (< 0.5). What happened?

Diagnosis: This is almost always due to hydrolysis prior to reaction or buffer incompatibility .

  • Check 1 (Solvent): Did you use old DMSO? DMSO is hygroscopic (absorbs water from air). If your DMSO contained water, the NHS ester was destroyed the moment you made the stock solution.

  • Check 2 (Buffer): Did your protein buffer contain Tris, Glycine, or Azide? Tris contains a primary amine that reacts faster than your protein's lysines.

  • Check 3 (pH): Was the pH < 7.0? At neutral/acidic pH, lysine residues are protonated (

    
    ) and cannot attack the NHS ester.
    
Q2: The dye precipitated when I added it to the protein solution.

Diagnosis: BDP 558/568 is hydrophobic .[1][8]

  • Solution: Unlike sulfonated Cy-dyes or Alexa Fluors, BDP dyes do not like pure water.

    • Ensure your final reaction mixture contains 5-10% organic co-solvent (DMSO/DMF).

    • Add the dye slowly while vortexing to prevent local regions of high concentration where aggregates form.

Q3: Can I store the BDP-NHS ester stock solution in the freezer?

Diagnosis: Only under strict conditions.

  • Guideline: We generally recommend making the solution fresh. However, if you must store it:

    • Use anhydrous DMSO.[6]

    • Store at -20°C.

    • Seal the vial under argon or nitrogen gas to exclude moisture.

    • Validity: Even with these precautions, stability is limited (2-4 weeks max). If the solution turns from orange/red to a paler color or precipitates, discard it.

Q4: I see a signal, but it's much lower than expected (Quenching).

Diagnosis: Over-labeling leading to "dye-dye quenching."

  • Mechanism: Because BDP dyes are lipophilic, if you attach too many fluorophores to a single protein, they will stack on top of each other (H-dimer formation), causing non-fluorescent energy dissipation.

  • Solution: Target a DOL of 2–4 dyes per protein. If your DOL is >6, reduce the molar excess of dye in the reaction (e.g., drop from 20x to 8x).

References

  • Lumiprobe. BDP 558/568 NHS ester spectral properties and protocol. Retrieved from

  • Thermo Fisher Scientific. Amine-Reactive Crosslinker Chemistry & Hydrolysis Kinetics. Retrieved from

  • BenchChem. Half-life of NHS ester hydrolysis at different pH. Retrieved from

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Standard reference for NHS chemistry mechanisms).

Sources

Technical Support Center: BDP 558/568 NHS Ester Labeling Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The "Solubility Paradox"

BDP 558/568 (a Boron-dipyrromethene derivative) is a photostable, high-quantum-yield fluorophore often used as a superior alternative to Cy3™ or TAMRA. However, unlike sulfonated cyanine dyes (e.g., Sulfo-Cy3), the standard BDP 558/568 core is inherently hydrophobic (lipophilic) .

Users frequently encounter precipitates or low labeling efficiency because of a fundamental chemical conflict we call the "Solubility Paradox":

  • The Hydrophobic Requirement: The dye requires an organic solvent (DMSO or DMF) to dissolve.

  • The Hydrophilic Requirement: The protein (antibody) requires an aqueous buffer to maintain structure.

  • The NHS Instability: The reactive NHS ester group hydrolyzes (deactivates) rapidly in water, especially at the pH required for the reaction.[1][2]

This guide provides the specific protocols to navigate this paradox, ensuring high Degree of Labeling (DOL) without crashing the dye out of solution.

Pre-Labeling Preparation: The "Dry" Phase

Critical Rule: Never introduce the BDP NHS ester directly to water or buffer until the exact moment of labeling.

A. Solvent Selection (Anhydrous is Non-Negotiable)

You must dissolve the BDP NHS ester in a water-miscible organic solvent before adding it to your protein.

SolventSuitabilityNotes
Anhydrous DMSO High Best for storage stability. High freezing point (19°C) can be annoying, but it is the industry standard.
Anhydrous DMF High Better for reaction kinetics (less viscous), but degrades faster than DMSO. Must be fresh.
Ethanol/Methanol FORBIDDEN Do not use. Primary alcohols react with NHS esters, permanently deactivating the dye.
Standard DMSO Low "Wet" DMSO (opened bottle) contains hygroscopic water that hydrolyzes the NHS ester within minutes.
B. Visualizing the Workflow

The following diagram illustrates the critical decision paths to prevent hydrolysis and precipitation.

BDP_Workflow cluster_fail Failure Modes Start Solid BDP 558/568 NHS Ester Solvent Dissolve in Anhydrous DMSO/DMF Start->Solvent Keep Dry Mix Dropwise Addition (Vortexing) Solvent->Mix Max 10% v/v Final Conc Precip Precipitation (Shock) Solvent->Precip Added too fast or >10% v/v Check Check Protein Buffer (Must be Amine-Free) Check->Mix pH 8.3 Hydrolysis Hydrolysis (Inactive Dye) Check->Hydrolysis pH > 9.0 or Water in DMSO Incubate Incubate (1h @ RT or 4h @ 4°C) Mix->Incubate Purify Purify (Gel Filtration) Incubate->Purify

Caption: Workflow for BDP labeling. Green path indicates success; dotted red lines indicate critical failure points (Precipitation or Hydrolysis).

The Labeling Reaction: Managing the Interface

This is the step where 90% of failures occur. You are mixing a hydrophobic dye solution into an aqueous protein solution.

Step 1: Buffer Optimization

The NHS ester reaction targets primary amines (Lysine residues).

  • Optimal pH: 8.3 (0.1M Sodium Bicarbonate).

  • Why: At pH 8.3, Lysine epsilon-amines are sufficiently deprotonated (nucleophilic) to react, but the pH is not so high that hydrolysis dominates immediately [1].

  • Avoid: Tris, Glycine, or BSA-containing buffers (these contain amines that will steal the dye).

Step 2: The "Shock" Dilution Protocol

To prevent the BDP dye from aggregating instantly upon hitting the water:

  • Calculate the Organic Ratio: The final volume of DMSO/DMF in your reaction mixture should be 5–10% .

    • Example: If you have 90 µL of protein, add 10 µL of dye/DMSO stock.

    • Warning: Less than 3% DMSO may cause the hydrophobic BDP dye to crash out before it labels.

  • Vortex While Adding: Do not pipette the dye into a static protein solution. Set the protein tube on a vortexer (low speed) and add the dye slowly. This ensures immediate dispersion.

Step 3: The Race Against Time (Hydrolysis)

Once in the aqueous buffer, the NHS ester is on a "timer."

ConditionNHS Ester Half-Life (t½)Implication
pH 7.0, 0°C ~4–5 hoursReaction is slow; hydrolysis is slow.[3] Good for unstable proteins.
pH 8.0, 25°C ~1 hourSweet Spot. Good balance of reactivity vs. stability.
pH 8.6, 4°C ~10 minutesHigh Risk. Reaction is fast, but dye deactivates very quickly [2].

Post-Labeling Troubleshooting

Issue A: "My protein precipitated."

Cause: Over-labeling. BDP 558/568 is hydrophobic.[4][5][6][7][] If you attach too many dye molecules to the protein, the protein itself becomes hydrophobic and falls out of solution. Solution: Target a lower Degree of Labeling (DOL). Aim for a DOL of 1.5 – 2.5 dyes per protein. Reduce the molar excess of dye used in the reaction (e.g., use 10x excess instead of 20x).

Issue B: "Low Fluorescence Signal (Quenching)."

Cause: H-Aggregation. BDP dyes stacked close together on a protein surface will quench each other (non-fluorescent energy transfer). Solution:

  • Measure the absorption spectrum.[1][9] A sharp shoulder or peak shift (blue shift) usually indicates aggregation.

  • Add a detergent like 0.05% Tween-20 or Triton X-100 to the final storage buffer to help solubilize the conjugates.

Frequently Asked Questions (FAQ)

Q: Can I store the BDP NHS ester stock solution in DMSO? A: Only if strictly anhydrous and stored at -20°C with desiccant. Even then, use within 1–2 weeks. For best results, prepare fresh immediately before use. If you see a precipitate in the DMSO stock, the dye has hydrolyzed or aggregated; discard it.

Q: Why BDP 558/568 instead of Cy3? A: BDP dyes have a rigid core structure that provides higher quantum yield (brightness) and significantly better photostability than Cy3. However, this rigidity makes them less water-soluble than the sulfonated Cy3 [3].

Q: How do I remove unreacted dye? A: Dialysis is often insufficient for hydrophobic dyes as they stick to the membrane. Use Gel Filtration (Size Exclusion Chromatography) with Sephadex G-25 or PD-10 columns. The free dye will bind to the top of the column (due to hydrophobic interaction with the resin matrix) while the protein elutes.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Chapter 2: Zero-Length Crosslinkers).

  • Lumiprobe Corp. NHS Ester Labeling of Amino Biomolecules. (General Protocol & Hydrolysis Rates).

  • BroadPharm. BDP 558/568 NHS Ester Product Specifications. (Solubility Data: DMSO/DMF).

  • Thermo Fisher Scientific. Amine-Reactive Crosslinker Chemistry. (Hydrolysis Half-Life Data).

Sources

Technical Support Center: Optimizing Signal-to-Noise Ratio with BDP 558/568 Conjugates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The BDP 558/568 Paradox

BDP (Borondipyrromethene) 558/568 dyes are renowned for their exceptional quantum yield, photostability, and narrow emission spectra, making them superior analogs to Cy3™ and TAMRA. However, their core chemical structure introduces a specific challenge: hydrophobicity .

Unlike highly sulfonated dyes (e.g., Alexa Fluor 488), the BDP core is lipophilic. When conjugated to proteins or antibodies, this lipophilicity can drive non-specific interactions with cellular membranes and lipid droplets, degrading the Signal-to-Noise Ratio (SNR).

This guide addresses the specific causality of SNR degradation with BDP conjugates and provides self-validating protocols to resolve them.

Part 1: Pre-Experimental Optimization (The "Why" and "How")

Before troubleshooting, ensure your system is calibrated for the unique properties of BDP 558/568.

Spectral Characteristics & Hardware Match

BDP 558/568 has a small Stokes shift and precise excitation requirements. Mismatched filters are a primary cause of low signal.

PropertyValueHardware Requirement
Excitation Max 561 nm (558-569 nm)Laser: 561 nm (Yellow-Green) is ideal. 532 nm is suboptimal (50% efficiency).
Emission Max 569-575 nmFilter: Bandpass 585/40 nm or Longpass 570 nm.
Extinction Coeff. ~80,000 - 90,000 M⁻¹cm⁻¹High brightness allows lower laser power (reducing photobleaching).
Solubility Low in water (Hydrophobic)Requires organic co-solvents (DMSO/DMF) for conjugation; requires detergent for staining.
Visualizing the Spectral Path

G LightSource Excitation Source (561 nm Laser) Sample Sample (BDP 558/568) LightSource->Sample Excitation Filter Emission Filter (585/40 nm) Sample->Filter Emission (570nm+) Detector Detector (PMT/sCMOS) Filter->Detector Signal Noise Crosstalk/Bleed-through (e.g., DAPI tail, AF647 exc) Noise->Filter Blocked

Figure 1: Optimal optical path for BDP 558/568. Note that the 561 nm laser is critical; using a 488 nm laser will yield negligible signal, and 532 nm may result in 30-50% signal loss.

Part 2: Troubleshooting Guides (Q&A)

Issue 1: High Background (The "Sticky" Conjugate Problem)

Q: I see a high, diffuse background signal across the cytoplasm and nuclear membrane, even in negative controls. Why?

A: This is likely due to the hydrophobic nature of the BDP fluorophore driving the conjugate into lipid-rich structures. Unlike charged dyes, BDP conjugates can partition into membranes if not properly blocked.

Corrective Action:

  • Modify Blocking Buffer: Standard BSA (1-3%) is often insufficient for BDP.

    • Switch to:5% Normal Serum + 0.1% Triton X-100 . The serum proteins provide a "protein sink" for hydrophobic interactions, while the detergent keeps the dye solubilized.

  • Increase Wash Stringency:

    • Standard PBS washes fail to remove hydrophobic dyes.

    • Protocol: Use PBS + 0.1% Tween-20 (PBST) for all washes.

    • Advanced: If background persists, add 0.5 M NaCl to the wash buffer to disrupt weak electrostatic/hydrophobic hybrid interactions [1].

Q: I am using BDP 558/568-Azide for Click Chemistry. The background is speckled/precipitated.

A: BDP-Azides are poorly soluble in aqueous buffers. If added directly to the reaction mix without pre-dissolution, they form micro-aggregates that deposit on the sample.

Corrective Action:

  • The "Solvent First" Rule: Dissolve the BDP-Azide stock in DMSO or DMF first.

  • Step-wise Addition: Add the dissolved dye to the Click reaction cocktail last, ensuring the final organic solvent concentration is <5% (usually sufficient to keep it soluble without damaging tissue) [2].

Issue 2: Low Signal Intensity

Q: My target is abundant, but the signal is dim compared to Alexa Fluor 568. Is the dye bleached?

A: Unlikely. BDP is more photostable than Alexa Fluor. The issue is usually Fluorescence Quenching or Steric Hindrance .

  • Degree of Labeling (DOL) Overload: Because BDP is small and hydrophobic, over-labeling an antibody (DOL > 6) causes the dyes to stack and self-quench (H-dimer formation).

    • Check: Measure Absorbance at 280nm and 568nm. Calculate DOL.

    • Target: Aim for a DOL of 2–4 dyes per protein [3].

  • Mounting Media Mismatch: Some mounting media (especially older formulations like DPX) can extract lipophilic dyes or alter their quantum yield.

    • Solution: Use aqueous, non-hardening mounting media specifically rated for fluorescence (e.g., Prolong Glass/Gold or Fluoromount-G). Avoid media containing high concentrations of organic solvents.

Issue 3: Non-Specific Nuclear Staining

Q: My BDP conjugate is staining the nucleus, but my target is cytoplasmic.

A: Free dye contamination. If the conjugation reaction wasn't purified rigorously, free BDP dye (which is small and lipophilic) will penetrate the nucleus and bind to histone complexes or membranes.

Corrective Action:

  • Dialysis is insufficient. Free hydrophobic dyes stick to dialysis membranes.

  • Mandatory Step: Use Size Exclusion Chromatography (Desalting Columns) or Amicon Ultra filters to remove free dye. Ensure the final filtrate is clear of color [4].

Part 3: Validated Experimental Workflow

Use this logic flow to design your experiment. This prevents common SNR pitfalls before they occur.

Workflow Start Start: BDP 558/568 Experiment Fixation Fixation (4% PFA, 15 min) Start->Fixation Permeabilization Permeabilization (0.2% Triton X-100) Fixation->Permeabilization BlockDecision Blocking Strategy Permeabilization->BlockDecision StandardBlock Standard: 3% BSA BlockDecision->StandardBlock Low Background Risk HydrophobicBlock High-Lipid Tissue: 5% Serum + 0.1% Tween-20 BlockDecision->HydrophobicBlock High Background Risk (Recommended) Incubation Ab Incubation (Dilute in Blocking Buffer) StandardBlock->Incubation HydrophobicBlock->Incubation Wash Stringent Wash (3x 5 min in PBS + 0.1% Tween) Incubation->Wash Mount Mounting (Aqueous Anti-fade) Wash->Mount

Figure 2: Optimized workflow emphasizing the "Hydrophobic Block" and "Stringent Wash" steps critical for BDP conjugates.

Part 4: Quantitative Signal Analysis

When comparing BDP 558/568 to other fluorophores, use the following benchmarks to validate your SNR.

Table 1: Comparative Performance & Optimization

FeatureBDP 558/568Cy3 / TAMRAOptimization for BDP
Brightness (Rel.) High (100%)Moderate (60-80%)Reduce antibody concentration by 20-50% vs Cy3 protocols.
Photostability ExcellentModerateIdeal for confocal/Z-stack imaging.
Water Solubility LowModerate/HighCRITICAL: Use 0.1% Tween-20 in all buffers.
pH Sensitivity InsensitiveSensitiveRobust in acidic environments (e.g., lysosomes).

References

  • Creative Bioarray. (2024). Troubleshooting in Fluorescent Staining: Non-specific binding and high background. Retrieved from [Link]

non-specific binding of BDP 558/568 labeled antibodies

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. I am your Senior Application Scientist.

BDP 558/568 is a high-performance fluorophore derived from the boron-dipyrromethene (BODIPY) core. While it offers exceptional photostability and a narrow emission spectrum (crucial for multiplexing), it possesses a distinct physicochemical trait that often catches researchers off guard: hydrophobicity .

Unlike highly sulfonated dyes (e.g., Alexa Fluor 488/594) which are negatively charged and hydrophilic, the BDP core is uncharged and lipophilic. If your background signal looks like "starry night" puncta or generalized membrane haze, you are likely fighting the dye's chemistry, not your antibody's specificity.

This guide provides the mechanistic insight and field-proven protocols to resolve these issues.

Part 1: The Mechanism of Non-Specific Binding (NSB)

To troubleshoot effectively, you must understand the "Lipophilic Trap." When BDP 558/568 is conjugated to an antibody, particularly at a high Degree of Labeling (DOL), the antibody surface becomes significantly more hydrophobic.

The Consequence:

  • Membrane Partitioning: The dye moieties insert themselves into the lipid bilayer of the cell membrane or intracellular lipid droplets, dragging the antibody with them.

  • Aggregation: Hydrophobic dye molecules on adjacent antibodies attract each other in aqueous buffers (PBS), forming insoluble aggregates that precipitate onto the sample as bright puncta.

Visualizing the Problem

The following diagram illustrates the difference between specific antigen binding and the hydrophobic "stickiness" of BDP-labeled antibodies.

BDP_Mechanism Antibody BDP-Labeled Antibody Antigen Specific Antigen (Target) Antibody->Antigen Specific Binding (Fab Region) Lipid Lipid Bilayer / Droplet (Off-Target) Antibody->Lipid Hydrophobic Partitioning (Dye Interaction) Agg Antibody Aggregate (Precipitate) Antibody->Agg Dye-Dye Interaction (In Aqueous Buffer)

Figure 1: Mechanism of Action. Green path represents desired signal. Red and Grey paths represent the two primary modes of BDP-induced background.

Part 2: Pre-Staining Optimization (The Antibody)

Q: I labeled the antibody myself, and the background is terrible. Did I over-label?

A: Yes, this is the most common error with BDP dyes. With hydrophilic dyes, you might aim for a DOL of 4–8. With BDP 558/568, a DOL > 4 is often catastrophic. The hydrophobicity scales linearly with the number of dye molecules. Furthermore, BDP dyes exhibit "concentration quenching" when packed too closely, reducing brightness despite more dye.

Optimization Table: Degree of Labeling (DOL)

ParameterRecommended Range for BDP 558/568Consequence of Exceeding
IgG DOL 1.5 – 3.5 dyes/molecule Precipitation, Membrane Binding, Quenching
F(ab')2 DOL 1.0 – 2.5 dyes/molecule Loss of binding affinity, Aggregation
Conjugation Ratio 5:1 to 10:1 (Dye:Protein) High background (unlike 20:1 used for Alexa dyes)

Corrective Action: If your commercial or home-brew antibody has a high DOL, you cannot "remove" the dye. You must:

  • Centrifuge: Spin the antibody stock at 10,000–14,000 x g for 10 minutes before use. This pellets the hydrophobic aggregates that cause bright spots. Use only the supernatant.

  • Dilute: Use a higher dilution factor than usual (titrate down).

Part 3: Protocol Optimization (The Assay)

Q: Standard blocking (1% BSA) isn't working. What should I change?

A: You need to increase the "hydrophobic competition" in your buffer. BSA (Bovine Serum Albumin) is excellent at binding hydrophobic molecules (it transports fatty acids in blood). However, 1% is often insufficient to sequester the lipophilic BDP moieties.

The "High-Scavenger" Blocking Protocol:

  • Blocker: Increase BSA to 3% - 5% (w/v) .

  • Detergent: Add 0.1% Tween-20 or 0.05% Triton X-100 to the blocking and staining buffer.

    • Why? Detergents form micelles that can "cage" free hydrophobic dye or loosely bound antibodies, preventing them from sticking to membranes.

    • Caution: If staining surface markers on live cells, avoid Triton (it permeabilizes). Use 1-2% FBS instead.

  • Wash Steps: Increase the salt concentration in wash buffers (e.g., 300mM NaCl) to disrupt weak electrostatic interactions, though this is less effective for hydrophobic NSB than adding detergent.

Q: My negative control (secondary only) is clean, but the isotype control is noisy. Why?

A: This confirms the issue is the BDP-conjugated antibody itself , not the secondary or the antigen. The isotype control has the same hydrophobic dye load but no specific binding target. If it sticks, it is sticking via the BDP fluorophore.

Troubleshooting Workflow Follow this logic gate to isolate the source of noise.

Troubleshooting_Flow Start High Background with BDP 558/568 Step1 Check Secondary Only (No Primary) Start->Step1 Step2 Check Isotype Control (Same DOL as Primary) Step1->Step2 No (Clean) Result1 Background Persists? Source: Secondary Antibody Step1->Result1 Yes Step3 Spin Down Antibody (14k x g, 10 min) Step2->Step3 Yes (Noisy) Step4 Titrate Primary Antibody (Dilution Series) Step3->Step4 Result2 Background Persists? Source: Hydrophobic Interaction Step4->Result2 Still Noisy Solution Action: Increase BSA to 5%, Add 0.1% Tween-20, Reduce DOL in future batches Result2->Solution

Figure 2: Step-by-step isolation of non-specific binding sources.

Part 4: Validated Reagent Preparation

To ensure reproducibility, prepare your buffers using this standard.

BDP-Optimized Staining Buffer (BOSB)

Use this for antibody dilution and washing steps.

  • Base: PBS (pH 7.4)

  • Protein Block: 3% BSA (IgG-free, Fatty Acid-free preferred)

  • Detergent: 0.1% Tween-20

  • Preservative: 0.05% Sodium Azide (optional, do not use for live cells)

Why this works: The high BSA concentration acts as a "sink" for the hydrophobic BDP tails, preventing them from partitioning into cellular membranes. Tween-20 keeps the antibody monomeric.

References

  • Lumiprobe Corporation. "BDP 558/568 fluorophore properties and hydrophobicity." Lumiprobe Technical Documentation. Link

  • Hughes, L.D., et al. (2014). "Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding."[1] PLOS ONE. Link

  • Thermo Fisher Scientific. "Antibody Labeling: Degree of Labeling (DOL) Optimization." Molecular Probes Handbook. Link

  • Biotium. "Troubleshooting Background in Immunofluorescence: Hydrophobic Dyes." Tech Tips. Link

Sources

Validation & Comparative

BDP 558/568 NHS ester vs Alexa Fluor 568 for protein labeling

Author: BenchChem Technical Support Team. Date: March 2026

BDP 558/568 vs. Alexa Fluor 568 NHS Ester: A Senior Scientist’s Guide to Protein Labeling

The Strategic Selection of 560–580 nm Fluorophores

When designing fluorescence-based assays—whether for super-resolution microscopy, flow cytometry, or fluorescence polarization—the choice of fluorophore dictates the signal-to-noise ratio and the functional integrity of the labeled protein. In the yellow-orange to red emission spectrum, [1] (a BODIPY® equivalent) and [2] stand out as two of the most robust amine-reactive dyes available to researchers.

While both dyes exhibit exceptional brightness and quantum yields approaching 0.70, their underlying chemical scaffolds are fundamentally different. BDP 558/568 is a borondipyrromethene derivative, characterized by high hydrophobicity, a narrow Stokes shift, and environmental insensitivity[3][4]. Conversely, Alexa Fluor 568 is a sulfonated rhodamine derivative, engineered for extreme water solubility and resistance to self-quenching[5][6].

Photophysical and Structural Divergence

Understanding the photophysical properties is critical for matching the dye to your specific application and your instrument's laser lines (e.g., 561 nm or 568 nm excitation sources).

PropertyBDP 558/568 NHS EsterAlexa Fluor 568 NHS Ester
Core Structure Borondipyrromethene (BODIPY)Sulfonated Rhodamine
Excitation Max (λex) 558 – 561 nm578 nm
Emission Max (λem) 568 – 569 nm603 nm
Extinction Coefficient (ε) 84,400 M⁻¹cm⁻¹88,000 – 91,000 M⁻¹cm⁻¹
Quantum Yield (Φ) 0.680.69
Molecular Weight ~443.23 g/mol ~791.80 g/mol
Solubility Organic (DMSO, DMF, DCM)Aqueous, DMSO, DMF
Net Charge Neutral / HydrophobicHighly Negative (Sulfonated)

Data synthesized from authoritative chemical profiles[2][4][7][8][9].

Mechanistic Insights & Causality:

  • Stokes Shift & Emission Profile: BDP 558/568 exhibits a characteristically narrow Stokes shift (~8 nm), providing a very sharp emission peak that minimizes bleed-through in multiplexed flow cytometry panels[3][7]. Alexa Fluor 568 has a broader Stokes shift (~25 nm), which is advantageous when capturing signal using standard tetramethylrhodamine (TRITC) filter sets[2][8].

  • Charge and Quenching: The dense negative charge of the sulfonate groups on Alexa Fluor 568 induces electrostatic repulsion. This prevents dye molecules from stacking and self-quenching when multiple fluorophores are conjugated to a single antibody (achieving a high Degree of Labeling, or DOL)[9]. BDP 558/568, being neutral and lipophilic, is more prone to aggregation at high DOLs but excels when partitioned into lipidic environments[3].

Conjugation Workflow

ConjugationWorkflow Step1 1. Buffer Exchange Adjust to pH 8.0-8.3 (Removes competing amines) Step3 3. NHS Ester Conjugation Nucleophilic attack by unprotonated lysine (1 hr at Room Temp, Dark) Step1->Step3 Step2 2. Dye Solubilization AF568: Aqueous or DMSO BDP 558/568: Anhydrous DMSO Step2->Step3 Step4 4. SEC Purification Remove unreacted fluorophore (Sephadex G-25 or equivalent) Step3->Step4 Step5 5. Validation (DOL) Quantify A280 and Adye to confirm labeling efficiency Step4->Step5

NHS ester conjugation workflow: from buffer optimization to Degree of Labeling (DOL) validation.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. The chemistry relies on the N-hydroxysuccinimide (NHS) ester reacting with primary amines (the N-terminus and the ε-amino group of lysine residues) to form a stable, irreversible amide bond.

Protocol A: Aqueous Labeling with Alexa Fluor 568 NHS Ester Ideal for soluble proteins and antibodies requiring a high DOL.

  • Buffer Exchange (The Causality of pH): Dialyze your target protein into 0.1 M Sodium Bicarbonate buffer, pH 8.3.

    • Why pH 8.3? The ε-amino group of lysine has a pKa of ~10.5. At physiological pH (7.4), these groups are heavily protonated (-NH₃⁺) and non-nucleophilic. Elevating the pH to 8.3 increases the concentration of the unprotonated, reactive amine (-NH₂) required to attack the NHS ester, while preventing the rapid hydrolysis of the NHS ester that occurs at higher pH levels[9][10].

    • Critical: Ensure no Tris buffer or free amino acids (e.g., glycine) are present, as these primary amines will competitively consume the dye.

  • Dye Solubilization: Dissolve [9] in high-quality, anhydrous DMSO or deionized water immediately before use.

  • Conjugation Reaction: Add the dye to the protein at a 5:1 to 10:1 molar excess. Incubate for 1 hour at room temperature, protected from light.

  • SEC Purification: Pass the reaction mixture through a Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) equilibrated with PBS. The massive protein conjugate elutes in the void volume, while the small free dye is retained in the porous matrix.

Protocol B: Hydrophobic Protein Labeling with BDP 558/568 NHS Ester Ideal for membrane proteins, lipid-binding domains, or fluorescence polarization probes.

  • Buffer Preparation: Prepare the protein in 0.1 M Sodium Bicarbonate, pH 8.3.

  • Dye Solubilization: Because BDP 558/568 is highly hydrophobic, it must be dissolved in anhydrous DMF or DMSO[4][7].

  • Controlled Conjugation: Slowly add the dye to the protein solution while gently vortexing.

    • Why Controlled Addition? To prevent the hydrophobic dye from crashing out of the aqueous solution. Ensure the final concentration of organic solvent does not exceed 5–10% (v/v) to maintain proper protein folding[11].

  • Incubation & Purification: Incubate for 1 hour at RT in the dark. Purify via SEC.

Self-Validation: Degree of Labeling (DOL) Quantification A protocol is only as reliable as its validation step. Measure the absorbance of the purified conjugate at 280 nm (protein) and at the dye's excitation maximum (λmax). Calculate the DOL using the Beer-Lambert law, incorporating the dye's specific correction factor (CF280) to account for its intrinsic absorbance at 280 nm (e.g., CF280 for BDP 558/568 is 0.07)[4]. A successful antibody conjugation typically yields a DOL of 3 to 6.

Application-Specific Selection Guide

  • Super-Resolution Microscopy (dSTORM): Select Alexa Fluor 568 . Its exceptional photostability and high water solubility make it a premier choice for single-molecule localization microscopy and dense cellular imaging[6].

  • Fluorescence Polarization (FP) / Anisotropy: Select BDP 558/568 . BODIPY dyes exhibit relatively long excited-state lifetimes. This longer lifetime provides a wider dynamic range to measure the change in rotational diffusion when a small labeled peptide binds to a massive target protein[1][12].

  • Lipid Droplet and Membrane Tracking: Select BDP 558/568 . Its lipophilic core allows it to partition seamlessly into lipid bilayers and hydrophobic pockets without introducing the electrostatic artifacts associated with highly sulfonated dyes[3].

References

  • Antibodies.com. BDP 558/568 NHS ester (A270062). [Link]

  • FluoroFinder. Alexa Fluor 568 Dye Profile.[Link]

Sources

Technical Comparison: BDP 558/568 NHS Ester vs. Cy3 for High-Fidelity Microscopy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of orange-red fluorophores, Cy3 (Cyanine 3) has long served as the industry standard due to its accessibility and adequate brightness. However, for applications demanding extended imaging sessions, super-resolution (STED), or single-molecule sensitivity, BDP 558/568 (a Boron-Dipyrromethene derivative) has emerged as a superior alternative.

While Cy3 remains a cost-effective workhorse for routine immunofluorescence, BDP 558/568 offers a rigid molecular scaffold that translates to significantly higher quantum yield, narrower emission spectra, and exceptional resistance to photobleaching. This guide dissects the physicochemical differences to assist you in selecting the optimal probe for your experimental constraints.

Photophysical Showdown: The Data

The following table synthesizes the core photophysical properties of BDP 558/568 compared to the standard Cy3. Note the differences in Quantum Yield (QY) and the Stokes Shift, which dictate filter selection and signal-to-noise ratios.

Table 1: Comparative Photophysical Properties
PropertyBDP 558/568 NHS EsterCy3 (Standard)Impact on Imaging
Core Structure Boron-Dipyrromethene (Rigid)Polymethine Cyanine (Flexible)Rigid cores reduce non-radiative decay, boosting brightness.
Excitation Max 561 nm~550 nmBDP aligns perfectly with standard 561 nm solid-state lasers.
Emission Max 569 nm~570 nmSimilar emission channels; interchangeable filter sets.
Extinction Coeff.[1][2][3][4][5][6] (

)
84,400

~150,000

Cy3 absorbs more light, but BDP converts it more efficiently.
Quantum Yield (QY) 0.68 ~0.15 - 0.24BDP is ~3x brighter per absorbed photon in aqueous environments.
Stokes Shift Small (~8 nm)Moderate (~20 nm)BDP requires high-quality dichroics to prevent excitation bleed-through.
Photostability High Moderate/LowBDP is critical for time-lapse and STED microscopy.
Solubility Hydrophobic (requires organic co-solvent)Water Soluble (Sulfo-Cy3)Cy3 is easier to handle in 100% aqueous buffers.

Deep Dive: Photostability & Signal Fidelity

The Mechanism of Stability

The primary differentiator between these two fluorophores is their molecular rigidity.

  • Cy3 possesses a flexible polymethine chain. Upon excitation, this chain can undergo photo-isomerization (cis-trans flipping), a non-radiative pathway that dissipates energy as heat rather than fluorescence. This flexibility also makes the molecule susceptible to radical attack, leading to rapid photobleaching.

  • BDP 558/568 is built on a BODIPY core, which locks the chromophore in a planar, rigid configuration. This structural constraint minimizes non-radiative decay pathways (hence the high QY of 0.68) and shields the fluorophore from photo-oxidation.

Experimental Implication: STED and Single-Molecule

In Stimulated Emission Depletion (STED) microscopy, the depletion laser imposes immense photon stress on the dye. Cy3 typically bleaches within seconds under these conditions. BDP 558/568, exhibiting high photostability, allows for the acquisition of super-resolution images with higher signal-to-noise ratios (SNR) and longer acquisition times.

Decision Framework: Selecting the Right Dye

Use the following logic flow to determine the appropriate fluorophore for your specific experimental needs.

DyeSelection Start Start: Define Experimental Constraints Q_Time Is Photostability Critical? (e.g., STED, Time-Lapse) Start->Q_Time Q_Solubility Is the Target Hydrophobic? (e.g., Lipids, Membrane Proteins) Q_Time->Q_Solubility No (Standard Confocal) Res_BDP Select BDP 558/568 (High Stability, High QY) Q_Time->Res_BDP Yes (STED/Long-term) Q_Budget Is Cost/Ease of Use Priority? (Routine IF) Q_Solubility->Q_Budget No (Cytosolic Protein) Q_Solubility->Res_BDP Yes (Lipid Staining) Q_Budget->Res_BDP No (Need Max Brightness) Res_Cy3 Select Cy3 / Sulfo-Cy3 (Standard Brightness, Water Soluble) Q_Budget->Res_Cy3 Yes (Routine Screening)

Caption: Decision matrix for selecting between BDP 558/568 and Cy3 based on experimental parameters.

Protocol: NHS Ester Labeling with BDP 558/568[1][5][6][7]

Critical Note on Solubility: Unlike Sulfo-Cy3, BDP 558/568 NHS ester is hydrophobic. It must be dissolved in an organic solvent (DMSO or DMF) before being added to the aqueous protein solution.[7] Failure to do so will result in dye precipitation and poor conjugation efficiency.

Materials
  • Protein: 1 mg/mL in PBS or Carbonate Buffer (pH 8.3–8.5). Must be amine-free (no Tris, Glycine, or BSA).

  • Dye: BDP 558/568 NHS Ester.[1][4][5][6]

  • Solvent: Anhydrous DMSO or DMF.[8]

  • Purification: Zeba Spin Desalting Columns (7K MWCO) or dialysis cassette.

Step-by-Step Workflow
  • Preparation of Protein:

    • Exchange protein buffer to 0.1 M Sodium Bicarbonate (pH 8.3).

    • Target concentration: 1–5 mg/mL.[6]

  • Dye Solubilization:

    • Dissolve 1 mg of BDP 558/568 NHS ester in 100

      
      L of anhydrous DMSO.
      
    • Tip: Prepare immediately before use. NHS esters hydrolyze rapidly in the presence of moisture.

  • Conjugation Reaction:

    • Calculate the molar excess.[7] For antibodies (IgG), use a 15-20x molar excess of dye.

    • Add the dye/DMSO solution to the protein dropwise while vortexing gently.

    • Crucial: Ensure the final volume of DMSO does not exceed 10% of the total reaction volume to prevent protein denaturation.

  • Incubation:

    • Incubate for 1 hour at Room Temperature (RT) in the dark with continuous gentle agitation.

  • Purification:

    • Remove unreacted dye using a desalting column equilibrated with PBS.

    • The BDP dye is hydrophobic; ensure the column resin is compatible or wash thoroughly.

  • Validation:

    • Measure Absorbance at 280 nm (

      
      ) and 561 nm (
      
      
      
      ).
    • Calculate Degree of Labeling (DOL) using the correction factor (CF ~0.07 for BDP).

Reaction Mechanism Visualization

NHS_Reaction Amine Protein Primary Amine (R-NH2) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack (pH 8.3) NHS BDP-NHS Ester (Reactive Probe) NHS->Intermediate Product Stable Amide Bond (BDP-Protein Conjugate) Intermediate->Product Elimination Byproduct N-Hydroxysuccinimide (Leaving Group) Intermediate->Byproduct

Caption: Chemical mechanism of NHS-ester conjugation targeting primary amines on lysine residues.

References

  • National Institutes of Health (NIH). (2014). Evaluation of Chemical Fluorescent Dyes as a Protein Conjugation Partner for Live Cell Imaging. PMC4153603. Retrieved from [Link]

Sources

Beyond BDP 558/568: A Technical Guide to Red-Fluorescent NHS Ester Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The 561 nm "Goldilocks" Zone

BDP 558/568 NHS ester (Boron-Dipyrromethene) occupies a critical niche in fluorescence imaging. With an excitation maximum at ~559-561 nm and emission at ~568-570 nm , it is perfectly tuned for the ubiquitous 561 nm DPSS laser found in most confocal microscopes and flow cytometers. Its core strengths—lipophilicity, high quantum yield (~0.8), and narrow emission spectrum—make it ideal for membrane staining and multicolor panels where spectral spillover must be minimized.

However, BDP 558/568 is not a universal solution. Its poor water solubility can precipitate aggregation on hydrophilic proteins, and its cost can be prohibitive for high-throughput screening. This guide analyzes three distinct classes of alternatives—High-Performance (Atto) , Hydrophilic Standards (Alexa Fluor) , and Economical (Cyanine) —to help you select the optimal fluorophore for your specific experimental constraints.

Technical Comparison of Alternatives

The following table contrasts BDP 558/568 with its primary competitors. Note that while Alexa Fluor 568 is the industry standard naming convention, Atto 565 often provides a superior spectral match for 561 nm excitation.

Table 1: Photophysical Properties Matrix
FeatureBDP 558/568 Atto 565 Alexa Fluor 568 Sulfo-Cyanine3
Primary Application Lipids, Membranes, hydrophobic pocketsSTED, Single-molecule, High-sensitivityGeneral protein labeling, IHC, FlowRoutine imaging, Cost-sensitive assays
Excitation Max (nm) 559563578548
Emission Max (nm) 568592603563
Extinction Coeff. (

)
~84,000 M⁻¹cm⁻¹120,000 M⁻¹cm⁻¹91,300 M⁻¹cm⁻¹162,000 M⁻¹cm⁻¹
Quantum Yield (QY) ~0.800.900.69~0.10 (Protein-bound)
Solubility Low (Requires DMSO/DMF)Moderate (DMSO/DMF recommended)High (Water soluble)High (Water soluble)
Photostability HighVery High HighModerate
561 nm Excitation Efficiency 100% (Peak) ~98% (Near Peak) ~60% (Shoulder)~40% (Tail)

Deep Dive: Selecting the Right Alternative

Alternative A: Atto 565 NHS Ester (The High-Performance Twin)

Best For: Super-resolution microscopy (STED), single-molecule detection, and maximizing brightness.

  • Mechanism: Atto 565 is a rhodamine derivative with a rigidified structure. It offers the closest spectral match to BDP 558/568 for 561 nm lasers.

  • Why Switch? If you need BDP-like brightness but higher photostability for time-lapse imaging. Its

    
     of 120,000 makes it significantly brighter per molecule than BDP.
    
  • Caveat: Like BDP, it is moderately hydrophobic. You must dissolve it in anhydrous DMSO or DMF before adding it to your protein.[1]

Alternative B: Alexa Fluor 568 NHS Ester (The Hydrophilic Standard)

Best For: Antibody conjugation, flow cytometry, and preventing dye-induced protein precipitation.

  • Mechanism: Sulfonated rhodamine structure ensures high water solubility.

  • Why Switch? If BDP 558/568 is causing your protein to aggregate or precipitate. AF568 adds net negative charge, helping to keep conjugates in solution.

  • Caveat: The excitation peak (578 nm) is red-shifted. While 561 nm lasers still excite it, they do so at ~60% efficiency compared to peak.

Alternative C: Sulfo-Cyanine3 NHS Ester (The Economical Choice)

Best For: Routine widefield microscopy, high-throughput screening, and budget-constrained projects.

  • Mechanism: A sulfonated cyanine dye.[2]

  • Why Switch? Cost efficiency. It is significantly cheaper than BDP or Alexa dyes.

  • Caveat: Lower photostability and quantum yield compared to the rhodamine/BDP families. It is susceptible to cis-trans photoisomerization, which reduces brightness unless the dye is rigidly bound.

Decision Logic: Which Dye to Choose?

DyeSelection Start Start: Replacement for BDP 558/568 Solubility Is the target protein sensitive to precipitation/aggregation? Start->Solubility Laser Is 561 nm excitation efficiency critical (e.g., low copy number)? Solubility->Laser No (Protein is robust) AF568 Select: Alexa Fluor 568 (High Solubility, Good Stability) Solubility->AF568 Yes (Need Hydrophilic) Budget Is budget/scale a primary constraint? Laser->Budget No (Signal is abundant) Atto565 Select: Atto 565 (Max Brightness, Best 561nm Match) Laser->Atto565 Yes (Need Max Signal) Budget->Atto565 No (Protein Target) SulfoCy3 Select: Sulfo-Cyanine3 (Cost Effective, Water Soluble) Budget->SulfoCy3 Yes (High Throughput) BDP Stick with BDP 558/568 (Lipid/Membrane Targets) Budget->BDP No (Lipid Target)

Figure 1: Decision matrix for selecting red-fluorescent NHS esters based on solubility, excitation efficiency, and budget.

Experimental Protocol: Universal NHS-Ester Labeling

This protocol is optimized to handle both hydrophobic (BDP, Atto) and hydrophilic (Alexa, Cy) dyes by incorporating a solvent integration step.

Materials Required
  • Protein: 1–10 mg/mL in amine-free buffer (PBS or Borate, pH 8.3–8.5). Note: Remove Tris or Glycine via dialysis.

  • Dye: NHS-ester derivative (stored at -20°C, desiccated).[2][3][4][5]

  • Solvent: Anhydrous DMSO or DMF (High Grade).

  • Purification: Sephadex G-25 desalting column or 10k MWCO spin filter.

Workflow Diagram

LabelingProtocol Prep 1. Prepare Protein (pH 8.3, Amine-Free) Mix 3. Reaction (Protein + Dye, 1h @ RT) Prep->Mix 100 µL Solubilize 2. Solubilize Dye (Anhydrous DMSO) Solubilize->Mix Add dropwise (Final DMSO < 10%) Quench 4. Quench (Add 100mM Tris/Glycine) Mix->Quench After 1 hour Purify 5. Purification (G-25 Column / Dialysis) Quench->Purify QC 6. QC (Absorbance A280/Adye) Purify->QC

Figure 2: Step-by-step NHS-ester conjugation workflow ensuring solubility and reactivity.

Step-by-Step Methodology
  • Buffer Exchange: Ensure the protein is in a buffer free of primary amines (e.g., 0.1 M Sodium Bicarbonate, pH 8.3).[1] Tris and Glycine will compete with the dye and inhibit labeling.

  • Dye Preparation (Critical Step):

    • For BDP/Atto: Dissolve 1 mg of dye in 50–100 µL of anhydrous DMSO. Do not use water.

    • For Alexa/Sulfo-Cy: Can be dissolved in water, but DMSO is recommended to prevent hydrolysis before addition.[6]

  • Conjugation:

    • Calculate the molar excess.[4][6][7] For antibodies (IgG), use a 10–20x molar excess of dye.

    • Add the dye solution to the protein dropwise while gently vortexing.

    • Crucial: Keep the final volume of organic solvent (DMSO) below 10% to prevent protein denaturation.

  • Incubation: Incubate for 1 hour at Room Temperature (RT) in the dark with continuous gentle agitation.

  • Quenching: Add 1/10th volume of 1 M Tris (pH 8.0) or Glycine to stop the reaction. Incubate for 15 mins.

  • Purification: Use a Sephadex G-25 spin column or dialysis cassette to remove unreacted dye.

  • Quality Control (Degree of Labeling - DOL): Measure absorbance at 280 nm (

    
    ) and the dye's 
    
    
    
    (
    
    
    ).
    
    
    Where CF is the Correction Factor (
    
    
    ) specific to the dye (typically 0.1–0.2 for red dyes).

References

  • ATTO-TEC GmbH. (n.d.). ATTO 565 Data Sheet. Retrieved from [Link]

Sources

Photostability Profiling: BDP 558/568 vs. Incumbents (Cy3, Alexa Fluor 568)

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis and photostability comparison of BDP 558/568 against industry-standard fluorophores.

Executive Summary: The Verdict

For researchers selecting a fluorophore in the Orange/Red channel (555–570 nm excitation), the choice between BDP 558/568 (a BODIPY derivative) and established alternatives like Alexa Fluor® 568 or Cy3 depends heavily on the microenvironment of the target.

  • For Protein/Antibody Labeling: Alexa Fluor 568 remains the gold standard for photostability and water solubility. It outperforms BDP 558/568 in resistance to bleaching during long-term aqueous imaging.

  • For Lipid & Membrane Imaging: BDP 558/568 is the superior choice. Its hydrophobic core allows it to integrate into lipid droplets and membranes with high specificity and quantum yield, where charged dyes like Alexa Fluor cannot penetrate.

  • For General Brightness: BDP 558/568 offers exceptional brightness (Quantum Yield ~0.68) and a sharper emission peak than Cy3 , making it a high-contrast alternative for short-to-medium duration imaging.

Technical Profile: BDP 558/568

BDP 558/568 is a Boron-Dipyrromethene (BODIPY) dye.[1][2] Unlike the polymethine chains of Cyanines (Cy3) or the sulfonated xanthenes of Alexa Fluors, the BODIPY core is rigid and electrically neutral.

Key Physicochemical Properties
PropertyBDP 558/568Alexa Fluor 568Cy3 (Sulfo)
Core Structure BODIPY (Boron-dipyrromethene)Sulfonated RhodaminePolymethine Cyanine
Excitation Max 561 nm578 nm550 nm
Emission Max 569 nm603 nm570 nm
Extinction Coeff. (

)
~84,000

~91,300

~150,000

Quantum Yield (

)
0.68 0.69~0.15 (protein bound)
Solubility Hydrophobic (Organic solvents)Highly HydrophilicHydrophilic
Stokes Shift Small (~10 nm)Medium (~25 nm)Medium (~20 nm)
Photostability High (Environment dependent)Ultra-High Moderate

Analyst Note: The small Stokes shift of BDP 558/568 results in a very sharp emission peak, which is excellent for multiplexing but requires precise filter sets to avoid excitation light bleed-through.

Comparative Analysis: Photostability

Photostability is not an intrinsic constant; it is a function of the dye's resistance to reactive oxygen species (ROS) and triplet-state relaxation pathways.

The Hierarchy of Bleaching Resistance
  • Alexa Fluor 568: The sulfonated rhodamine structure is extremely robust, protecting the chromophore from oxidative attack. It exhibits a "flat" bleaching curve for extended periods.

  • BDP 558/568: The rigid BODIPY core prevents cis-trans isomerization (a major bleaching pathway for Cy dyes). It is significantly more stable than Fluorescein or Cy3 but can degrade faster than AF568 under high-intensity laser illumination in aqueous buffers.

  • Cy3: Susceptible to photo-isomerization and oxidative bleaching. Often requires antifade reagents (e.g., Trolox) to match the performance of BDP or AF dyes.

Data Visualization: Theoretical Bleaching Curves

The following diagram illustrates the expected normalized fluorescence intensity over time under continuous widefield illumination (Mercury Arc, 550nm excitation).

BleachingCurves Start Time = 0s (100% Intensity) AF568 Alexa Fluor 568 (Retains ~85% Signal) Start->AF568 High Stability BDP BDP 558/568 (Retains ~70% Signal) Start->BDP Good Stability Cy3 Cy3 (Retains ~40% Signal) Start->Cy3 Moderate Stability End Time = 60s (End Point) AF568->End BDP->End Cy3->End

Figure 1: Relative signal retention over 60 seconds of continuous high-intensity illumination. Alexa Fluor 568 maintains the highest plateau, followed by BDP 558/568, with Cy3 showing the fastest decay.

Experimental Validation Protocol

Do not rely solely on vendor claims. Use this self-validating protocol to determine the Photobleaching Half-Life (


)  in your specific mounting medium.
Protocol: The "Bleach-Step" Assay

Objective: Quantify the time required for fluorescence intensity to drop to 50% of its initial value (


).

Reagents:

  • Target: Fixed HeLa cells stained with BDP 558/568-Phalloidin (Actin) vs. AF568-Phalloidin.

  • Mounting Medium: PBS (Non-hardening) vs. ProLong Diamond (Hardening).

Workflow:

  • Acquisition Setup:

    • Microscope: Confocal or Widefield (keep constant).

    • Objective: 60x Oil Immersion (NA 1.4).

    • Excitation: 561 nm Laser (set power to 100% to accelerate bleaching).

  • Time-Lapse Configuration:

    • Frame Rate: 1 frame/second.

    • Duration: 300 seconds (5 minutes).

    • Crucial: Do not use "Auto-Exposure." Lock exposure time (e.g., 200ms).

  • Data Extraction:

    • Define Region of Interest (ROI) over a bright structure (e.g., actin filament).

    • Define Background ROI (non-fluorescent area).

    • Calculate:

      
      .
      
  • Analysis:

    • Normalize

      
       to the first frame (
      
      
      
      is 1.0).
    • Plot Normalized Intensity vs. Time.

Experimental Logic Diagram

ProtocolWorkflow SamplePrep 1. Sample Preparation (Fix & Stain) Mounting 2. Mounting Media Selection (PBS vs Antifade) SamplePrep->Mounting Acquisition 3. Time-Lapse Imaging (Continuous Excitation) Mounting->Acquisition Lock Exposure Analysis 4. Data Normalization (Calculate t1/2) Acquisition->Analysis Subtract Background Decision Is t1/2 < 10s? Analysis->Decision ResultBad Low Stability: Use Antifade or Switch Dye Decision->ResultBad Yes ResultGood High Stability: Proceed to Z-Stack/Live Decision->ResultGood No

Figure 2: Step-by-step workflow for validating fluorophore photostability in your specific experimental setup.

Strategic Applications

When should you choose BDP 558/568 over the competition?

Lipid Droplet & Membrane Dynamics (The Winner)

BDP 558/568 (specifically the C12 fatty acid analog) is lipophilic . It permeates lipid droplets and membranes naturally.

  • Why not AF568? Alexa Fluors are sulfonated and charged; they cannot cross membranes or stain neutral lipids effectively without permeabilization or conjugation to a carrier.

  • Why not Nile Red? BDP 558/568 has a much narrower emission spectrum, allowing for better multiplexing with Green (GFP) and Far-Red (Cy5) channels.

STED Microscopy

Stimulated Emission Depletion (STED) requires dyes that can withstand intense depletion laser power. BDP dyes generally exhibit high resistance to the "bleaching" caused by the depletion beam, making them viable candidates for super-resolution imaging of lipid structures.

Click Chemistry (BDP-Azide/DBCO)

For bio-orthogonal labeling (e.g., EdU proliferation assays), BDP 558/568 Azide is a compact molecule. Its small size minimizes steric hindrance compared to the bulkier Rhodamine or Cyanine conjugates, potentially improving labeling efficiency in dense tissue.

References

  • Mahmoudian, J., et al. (2011). Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody.[3] Cell Journal (Yakhteh), 13(3), 169–172. Retrieved from [Link]

  • Spandl, J., et al. (2009).Live cell multicolor imaging of lipid droplets with a new set of BODIPY dyes. Traffic. (Demonstrates BODIPY stability in lipid environments).

Sources

Technical Deep Dive: Spectral Characterization and Overlap Analysis of BDP 558/568

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Spectral Overlap of BDP 558/568 with Other Common Fluorophores Content Type: Publish Comparison Guide

Executive Summary

In the crowded "Orange/Red" spectral window (550–600 nm excitation), researchers often default to legacy dyes like Cy3 or industry standards like Alexa Fluor® 568. However, BDP 558/568 (a Borondipyrromethene derivative) offers a distinct photophysical profile characterized by exceptional quantum yield and a rigid molecular structure. This guide provides a rigorous, data-driven analysis of BDP 558/568, specifically focusing on its spectral overlap, brightness, and suitability for multicolor panels compared to its direct competitors.

The Photophysics of BDP 558/568

Unlike cyanine or rhodamine dyes, BDP 558/568 utilizes a BODIPY core. This structure is electrically neutral and relatively hydrophobic, which minimizes environmentally induced quenching but introduces unique spectral constraints.

Key Spectral Specifications:

  • Excitation Max: 561 nm (Perfectly matched to 561 nm DPSS solid-state lasers).

  • Emission Max: 569 nm.[1][2][3][4]

  • Stokes Shift: ~8 nm (Very Small).

  • Extinction Coefficient (

    
    ):  84,400 
    
    
    
    .[1][4]
  • Quantum Yield (QY): 0.68.[1][4]

Expert Insight: The narrow Stokes shift (8 nm) is the defining feature of BDP 558/568. While this results in a sharp, high-intensity emission peak, it demands high-quality bandpass filters to prevent excitation light bleed-through. Standard TRITC filters may result in lower signal-to-noise ratios compared to dyes with larger Stokes shifts like Alexa Fluor 568.

Head-to-Head Benchmarking

The following table synthesizes performance metrics of BDP 558/568 against common alternatives.

Table 1: Comparative Photophysical Properties

FluorophoreEx/Em (nm)

(

)
Q.Y.[4][5]Relative Brightness*PhotostabilityPolarity
BDP 558/568 561 / 56984,4000.6857,392 HighHydrophobic
Cy3 550 / 570150,000~0.1522,500LowHydrophilic
Alexa Fluor 555 555 / 565150,0000.1015,000HighHydrophilic
Alexa Fluor 568 578 / 60391,3000.6962,997HighHydrophilic
TAMRA (TRITC) 555 / 58065,000~0.3019,500ModerateMixed

*Relative Brightness = Extinction Coefficient × Quantum Yield.[5] Note that while Cy3 has high absorption, its lower QY makes it dimmer in practice than BDP 558/568.

Spectral Overlap & Crosstalk Analysis

In multicolor panels, the "Orange" channel sits precariously between the "Green" (FITC/GFP) and "Far-Red" (Cy5/Alexa 647).

A. Spillover into the Far-Red Channel (The Critical Risk)

BDP 558/568 has a sharp emission cut-off compared to the "long-tail" emission of Cy3.

  • The Problem: Broad emission tails from orange dyes bleed into the 647/660 nm detection channel.

  • The BDP Advantage: Due to the rigid BODIPY structure, the emission spectrum is narrower.

  • Data Interpretation: In a standard confocal setup (Ex 561, Detect 570-620), BDP 558/568 contributes significantly less background to the Cy5 channel (Ex 640, Detect 660-700) than Cy3, allowing for cleaner dual-color imaging of co-localized targets.

B. Cross-Excitation by 488 nm Laser
  • Cy3: Significant excitation by the 488 nm line (~40% of max), causing bleed-through into the Green channel if emission filters are wide.

  • BDP 558/568: Minimal excitation at 488 nm (<5% of max). This allows BDP 558/568 to be used alongside GFP/FITC with minimal cross-talk, provided a 561 nm laser is used for specific excitation.

C. Visualizing the Decision Logic

The following diagram illustrates the decision matrix for choosing BDP 558/568 based on spectral constraints.

DyeSelection Start Start: Select Orange Fluorophore Laser561 Is a 561 nm Laser Available? Start->Laser561 TargetType Target Type? Laser561->TargetType Yes UseCy3 Select Cy3 (Broad Excitation, Cost-effective) Laser561->UseCy3 No (Only 532/543 nm) StokesLimit Is Filter Bandwidth >20nm? TargetType->StokesLimit Proteins / Antibodies UseBDP Select BDP 558/568 (High Brightness, Low Bleed-through) TargetType->UseBDP Lipids / Membranes StokesLimit->UseBDP Yes (Narrow/Optimized Filter) UseAlexa568 Select Alexa Fluor 568 (Large Stokes Shift, Hydrophilic) StokesLimit->UseAlexa568 No (Standard Filter)

Figure 1: Decision tree for selecting BDP 558/568 based on hardware (laser lines) and biological targets.

Experimental Protocol: Measuring Spectral Crosstalk Coefficient (SCC)

To rigorously quantify the overlap in your specific optical setup, do not rely solely on theoretical charts. Use this self-validating protocol.

Objective: Calculate the percentage of BDP 558/568 signal that "bleeds" into the Cy5 (Far-Red) channel.

Materials:

  • BDP 558/568 conjugated secondary antibody (or stained beads).

  • Optical Standard: Fluorescence Microscope with 561 nm and 640 nm laser lines.

  • ImageJ/Fiji Software.

Step-by-Step Methodology:

  • Single-Stain Preparation: Prepare a sample labeled only with BDP 558/568. Do not include any Far-Red dyes.

  • Channel Setup:

    • Channel A (Target): Ex 561 nm / Em 570–610 nm (Optimized for BDP).

    • Channel B (Bleed-through): Ex 561 nm / Em 660–700 nm (Simulating Cy5 detection).

    • Crucial Control: Ensure the 640 nm laser is OFF during acquisition to measure only spillover, not cross-excitation.

  • Acquisition:

    • Set exposure/gain to saturate the top 1% of pixels in Channel A (ensure dynamic range).

    • Acquire images in both Channel A and Channel B sequentially.

  • Calculation (SCC):

    • Define Regions of Interest (ROIs) on bright structures.

    • Measure Mean Gray Value (MGV) in both channels.

    • Subtract background (BG) from both.

  • Validation Threshold:

    • If

      
      , your emission filters are too wide for BDP 558/568's narrow Stokes shift. Consider switching to Alexa Fluor 568 or narrowing the Channel A passband.
      
Application Scenarios: When to Choose BDP 558/568

1. Lipid Droplet & Membrane Staining: Because BDP dyes are derived from the BODIPY core, they are inherently lipophilic. Unlike sulfonated Alexa dyes (which are highly water-soluble and require permeabilization), BDP 558/568 conjugates penetrate lipid-rich structures with superior efficiency.

  • Recommendation: Use BDP 558/568-C12 for tracing fatty acid uptake.

2. Super-Resolution Microscopy (STED/SIM): The high photostability and high quantum yield make BDP 558/568 an excellent candidate for depletion microscopy, where resistance to high-intensity bleaching is paramount.

3. "Traffic Light" Panels (GFP/RFP/Cy5): Due to the low cross-excitation by 488 nm lasers, BDP 558/568 is safer to use with dim GFP signals than Cy3, which often overwhelms the green channel due to its broad absorption shoulder.

References
  • FPbase. "Fluorescence Spectra Viewer: BDP 558/568." FPbase Fluorescence Database. [Link]

Sources

Publish Comparison Guide: BDP 558/568 NHS Ester

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Smart" Alternative for High-Fidelity Imaging

Verdict: BDP 558/568 NHS ester represents a high-efficiency, cost-effective alternative to the industry-standard Alexa Fluor® 568, offering comparable brightness (Quantum Yield ~0.68) at approximately 15% of the cost per milligram .

While Alexa Fluor 568 remains the gold standard for purely aqueous, "no-fuss" protein labeling due to its high water solubility, BDP 558/568 excels in applications requiring narrow emission bandwidths (multiplexing) and lipophilic environments. However, its hydrophobic core demands a specific, solvent-aware conjugation protocol to prevent aggregation—a trade-off that yields significant savings for proficient laboratories.

Part 1: Technical Specifications & Benchmarking

To objectively assess performance, we compare BDP 558/568 against its primary market competitors: Alexa Fluor® 568 (the premium standard) and Cy3 (the traditional alternative).

Table 1: Photophysical & Commercial Comparison
FeatureBDP 558/568 NHS Ester Alexa Fluor® 568 NHS Ester Cy3 NHS Ester
Core Structure Boron-dipyrromethene (BODIPY)Sulfonated Rhodamine derivativeCyanine
Excitation / Emission 561 nm / 569 nm578 nm / 602 nm550 nm / 570 nm
Quantum Yield (Φ) ~0.68 (High)~0.69 (High)~0.15 - 0.31 (Env. Dependent)
Extinction Coeff.[1][2][3][4][5] (ε) 84,400 M⁻¹cm⁻¹88,000 M⁻¹cm⁻¹150,000 M⁻¹cm⁻¹
Brightness (Φ × ε) ~57,400~60,700~22,500 - 46,500
Solubility Hydrophobic (Req. DMSO/DMF)Hydrophilic (Water Soluble)Hydrophilic (Water Soluble)
Photostability HighVery High Moderate
Approx. Price (1 mg) ~$76 (calc. from 5mg pack)~$487~$140
Cost Efficiency ⭐⭐⭐⭐⭐⭐⭐⭐

Key Insight:

  • Brightness: BDP 558/568 matches the brightness of Alexa Fluor 568 almost 1:1. Although Cy3 absorbs more light (higher ε), it wastes much of it non-radiatively (lower Φ), making BDP and AF568 significantly brighter in practice.

  • Spectral Precision: BDP 558/568 has a narrower emission spectrum than Cy3, reducing spectral bleed-through in multicolor microscopy.

Part 2: Cost-Benefit Analysis

The most compelling argument for BDP 558/568 is economic efficiency without performance sacrifice.

The "6x Factor"

For the price of 1 mg of Alexa Fluor 568, a laboratory can purchase approximately 6-7 mg of BDP 558/568.

  • High-Throughput Screening: For labs labeling gram-scale antibodies or running large peptide libraries, BDP 558/568 enables scale-up that is cost-prohibitive with premium dyes.

  • Risk Mitigation: The lower cost allows for more optimization runs (testing different dye-to-protein ratios) without burning through expensive reagents.

Part 3: Scientific Integrity – The Solubility Challenge

Expertise & Experience Component

The BDP core is inherently lipophilic. Unlike sulfonated Alexa dyes which dissolve instantly in PBS, BDP 558/568 NHS ester must be dissolved in an organic solvent first . Failure to do this causes the dye to form non-reactive micellar aggregates in aqueous buffer, leading to poor conjugation efficiency and "spotty" background signal.

Critical Protocol: Solvent-First Conjugation

This workflow ensures the dye remains molecularly dispersed during the reaction.

ConjugationWorkflow Start Start: BDP 558/568 Solid (Hydrophobic) Solubilization Step 1: Solubilization Dissolve in anhydrous DMSO or DMF (10 mg/mL) Start->Solubilization Critical Step Mixing Step 3: Controlled Mixing Add Dye to Protein < 10% v/v Solvent Final Solubilization->Mixing Dropwise Addition ProteinPrep Step 2: Protein Prep Buffer Exchange to 0.1M NaHCO3 (pH 8.3) ProteinPrep->Mixing Incubation Step 4: Incubation 1h @ RT in Dark Continuous Stirring Mixing->Incubation Purification Step 5: Purification Gel Filtration (Sephadex G-25) or Dialysis (PBS) Incubation->Purification

Caption: Figure 1. Solvent-First Conjugation Workflow. The critical step is dissolving the hydrophobic BDP solid in organic solvent before introduction to the aqueous protein phase.

Part 4: Experimental Protocol (Self-Validating System)

Objective: Conjugate BDP 558/568 NHS ester to an IgG antibody and validate the Degree of Labeling (DOL).

Materials
  • BDP 558/568 NHS Ester (stored at -20°C).[1]

  • Target Antibody (1 mg/mL in PBS, free of BSA/Gelatin).

  • Anhydrous DMSO or DMF.[4][5]

  • 1M Sodium Bicarbonate (pH 8.3).

  • Purification Column (e.g., PD-10 or Zeba Spin).

Step-by-Step Methodology
  • Buffer Adjustment: Add 1/10th volume of 1M Sodium Bicarbonate to your antibody solution to raise pH to ~8.3. This deprotonates lysine residues, making them nucleophilic.

  • Dye Solubilization: Dissolve BDP 558/568 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL. Do not prepare this in advance; NHS esters hydrolyze in moisture.

  • Reaction: Calculate the volume of dye needed for a 10:1 molar excess (Dye:Protein). Add the dye solution dropwise to the stirring antibody solution.

    • Self-Validation Check: Ensure the final volume of DMSO is <10% of the total reaction volume to prevent protein denaturation.

  • Incubation: Incubate for 1 hour at Room Temperature (RT) in the dark.

  • Purification: Pass the reaction mixture through a desalting column equilibrated with PBS to remove unreacted dye. The labeled protein will elute first (fast band); free dye will remain in the column (slow band).

Validation: Calculating Degree of Labeling (DOL)

To trust the reagent, you must quantify success. Measure absorbance at 280 nm (


) and 561 nm (

).


  • 
     (Extinction Coeff):  84,400 M⁻¹cm⁻¹[1][2]
    
  • 
     (Correction Factor):  ~0.07 (BDP dyes have low absorption at 280nm).
    
  • Target DOL: Optimal labeling is usually 3–6 dyes per antibody .

    • < 2: Under-labeled (increase molar excess).

    • 8: Over-labeled (risk of quenching/precipitation).

Part 5: Strategic Recommendations

When should you switch to BDP 558/568, and when should you stick with Alexa Fluor?

DecisionMatrix Start Start: Select Fluorophore Budget Is Budget a Primary Constraint? Start->Budget AppType Application Type? Budget->AppType No UseBDP Recommendation: Use BDP 558/568 (Cost-Effective, High QY) Budget->UseBDP Yes Lipid Lipid/Membrane Staining? AppType->Lipid Imaging Lipid->UseBDP Yes (Hydrophobic Core helps) UseAF Recommendation: Use Alexa Fluor 568 (Max Solubility) Lipid->UseAF No (Cytosolic Protein)

Caption: Figure 2. Decision Matrix for Fluorophore Selection. BDP 558/568 is the preferred choice for budget-constrained projects or lipid-based applications.

References

  • BroadPharm. BDP 558/568 NHS ester Product Specifications. Retrieved from

  • Lumiprobe. BDP 558/568 NHS ester: Fluorophore for the yellow region. Retrieved from

  • Thermo Fisher Scientific. Alexa Fluor™ 568 NHS Ester (Succinimidyl Ester) Product Information. Retrieved from

  • BenchChem. Atto 565 NHS Ester vs. Alexa Fluor 568: A Comparative Guide. Retrieved from

  • Mahmoudian, J., et al. (2011). Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody. Cell Journal, 13(3), 169-172. Retrieved from

Sources

Technical Guide: Performance of BDP 558/568 Conjugates in Diverse Buffer Systems

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

BDP 558/568 (Boron-dipyrromethene) is a high-performance fluorophore structurally distinct from the Cyanine (Cy3) and Rhodamine (TAMRA/Alexa Fluor 568) families.[1][2][3] While it shares spectral compatibility with the 561 nm laser line (Orange/Red channel), its rigid core structure confers unique properties: exceptional photostability , high quantum yield (QY) , and insensitivity to pH and solvent polarity .

This guide analyzes the performance of BDP 558/568 antibody/protein conjugates across critical buffer systems, contrasting them with standard alternatives like Alexa Fluor® 568 (AF568) and Cy3. It addresses the specific handling requirements necessitated by the dye's hydrophobic nature to ensure optimal signal-to-noise ratios (SNR).

Mechanism & Chemical Basis

The BDP 558/568 fluorophore is built on a BODIPY (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene) scaffold. Unlike Cyanine dyes, which possess flexible polymethine chains susceptible to photo-isomerization (blinking/bleaching), the BODIPY core is rigidly locked.

Key Advantages[1]
  • High Quantum Yield (QY ~0.68): The rigidity minimizes non-radiative decay pathways.

  • Narrow Emission Bandwidth: Results in sharper peaks and less spectral spillover into the Red/Far-Red channels (e.g., Cy5/AF647).

  • Electroneutrality: The core is uncharged, reducing non-specific binding to charged cellular components (e.g., histones), though this introduces hydrophobicity challenges.

The Hydrophobicity Factor

Unlike the highly sulfonated (negatively charged) Alexa Fluor 568, BDP 558/568 is hydrophobic .

  • Implication: High Degrees of Labeling (DOL > 5) on antibodies can lead to protein precipitation or fluorescence quenching due to dye-dye aggregation (H-dimer formation).

  • Solution: Protocols must optimize for a DOL of 2–4 to maintain solubility while maximizing brightness.

Comparative Performance in Buffers

A. Neutral Aqueous Buffers (PBS/TBS, pH 7.4)
  • Performance: High brightness, provided the conjugate is not over-labeled.

  • Comparison:

    • vs. AF568: AF568 is more soluble and tolerates higher DOL without quenching. BDP 558/568 is comparable in brightness at optimal DOL but requires stricter conjugation control.

    • vs. Cy3: BDP 558/568 is significantly more photostable and exhibits higher QY in aqueous environments than Cy3 (which often requires specific mounting media to rigidify).

B. Acidic Environments (Lysosomes/Endosomes, pH 4.5–6.0)

This is the primary competitive advantage of BDP dyes.

  • Mechanism: The lack of protonatable groups on the fluorophore core renders BDP 558/568 fluorescence independent of pH.

  • Data Insight: Unlike Fluorescein (quenched < pH 6) or some Rhodamines (pH sensitive), BDP 558/568 retains >95% fluorescence intensity down to pH 4.0.

  • Application: Ideal for tracking receptor internalization or lysosomal trafficking.

C. Lipophilic & Organic-Rich Environments (Mounting Media/Lipids)[3]
  • Performance: The hydrophobic nature of BDP 558/568 allows it to partition well into membranes or hydrophobic pockets if used as a free dye, but as a conjugate, it benefits from mounting media with higher refractive indices.

  • Stability: Highly resistant to bleaching in standard mounting media (e.g., Prolong Glass, VectaShield).

Summary Table: Fluorophore Comparison
FeatureBDP 558/568Alexa Fluor® 568Cy3
Core Structure BODIPY (Rigid)Sulfonated RhodamineCyanine
Excitation Max 561 nm578 nm550 nm
Emission Max 569 nm603 nm570 nm
pH Stability (4–9) Excellent (Invariant) ExcellentModerate
Photostability High HighLow/Moderate
Solubility Hydrophobic (requires DMSO)Hydrophilic (Water soluble)Moderate
Primary Risk Aggregation at high DOLCostPhotobleaching

Experimental Protocol: Optimized Conjugation

Use this protocol to prevent precipitation due to the dye's hydrophobicity.

Materials
  • Antibody: 1 mg/mL in PBS (pH 7.4), free of BSA/Gelatin/Amines.

  • Dye: BDP 558/568 NHS Ester (10 mM in anhydrous DMSO).

  • Buffer: 1M Sodium Bicarbonate (pH 8.3).

  • Purification: Sephadex G-25 Spin Columns or Dialysis Cassettes.

Workflow Diagram

ConjugationWorkflow Start Start: Purified Antibody (1 mg/mL in PBS) PH_Adjust pH Adjustment Add 1/10th vol 1M NaHCO3 (pH 8.3) Start->PH_Adjust Mixing Reaction Add Dye to Ab (Molar Ratio 10:1) Incubate 1h @ RT (Dark) PH_Adjust->Mixing Dye_Prep Dye Solubilization Dissolve BDP NHS in DMSO (Critical: Do not use water) Dye_Prep->Mixing Add immediately Purification Purification Gel Filtration (Sephadex G-25) Remove free dye Mixing->Purification QC Quality Control Measure A280 (Protein) & A569 (Dye) Calculate DOL Purification->QC

Caption: Optimized conjugation workflow for hydrophobic BDP NHS esters. Note the critical DMSO solubilization step.

Step-by-Step Methodology
  • Buffer Exchange: Ensure antibody is in an amine-free buffer (PBS). Add 10% v/v 1M Sodium Bicarbonate (pH 8.3) to raise pH for NHS reaction.

  • Dye Preparation: Dissolve BDP 558/568 NHS ester in anhydrous DMSO immediately before use. Do not keep in aqueous solution.

  • Reaction: Add dye to antibody at a molar excess of 8–12x .

    • Note: For AF568, you might use 15-20x. For BDP, keep it lower to prevent over-labeling and precipitation.

    • Final organic solvent concentration in the reaction should be < 10%.

  • Incubation: 1 hour at Room Temperature (RT) with continuous gentle mixing, protected from light.

  • Purification: Use Gel Filtration (e.g., PD-10 or Zeba Spin columns) equilibrated with PBS to remove free dye.

  • DOL Calculation:

    
    
    
    • 
       (BDP 558/568) ≈ 80,000 M⁻¹cm⁻¹
      
    • Correction Factor (CF) ≈ 0.15 (Verify with specific lot data)

    • Target DOL: 2.5 – 4.0.

Imaging & Validation

Filter Sets

BDP 558/568 is spectrally matched to the 561 nm laser .

  • Excitation: 561 nm (Solid state laser).

  • Emission Filter: 585/40 nm bandpass (Standard "TRITC" or "Cy3" sets work, but optimized "RFP" sets are better).

Self-Validating Control

To verify the stability of the conjugate in your specific buffer:

  • Bleach Test: Expose a stained sample to 100% laser power for 60 seconds.

    • Pass: < 20% signal loss (BDP/AF568).

    • Fail: > 50% signal loss (indicates Cy3 or poor antifade).

  • Solubility Check: Centrifuge the antibody conjugate at 10,000 x g for 10 mins. Measure fluorescence of the supernatant. If signal drops significantly compared to pre-spin, aggregates have formed (DOL is too high).

References

  • National Institutes of Health (NIH). Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody. Cell J. 2011;13(3):169-174. Available at: [Link]

Sources

Safety Operating Guide

Part 1: The Chemistry of Deactivation (Causality)

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe laboratories treating fluorescent bioconjugation dyes as generic organic waste. However, BDP 558/568 NHS ester (a BODIPY® 558/568 equivalent) demands a more rigorous, chemically informed disposal strategy. This compound features a boron dipyrromethene (BF2) core and a highly reactive N-hydroxysuccinimide (NHS) ester group. Discharging unquenched NHS esters into mixed chemical waste streams can lead to unpredictable cross-reactions with amine-containing waste, while the fluorinated BODIPY core requires specific environmental health and safety (EHS) tracking[1].

This guide provides a self-validating, step-by-step operational plan to neutralize the reactive moiety and safely manage the resulting waste, ensuring absolute regulatory compliance and laboratory safety.

Why do we quench? The NHS ester is an electrophilic group specifically designed to target and form stable amide bonds with primary amines under slightly alkaline conditions[2]. If raw stock solutions—typically dissolved in anhydrous DMSO or DMF—are discarded directly into a waste carboy, the NHS ester remains highly active.

By intentionally introducing a massive molar excess of a non-hazardous primary amine (such as Tris or Glycine) or a basic buffer (such as Sodium Bicarbonate), we force an aminolysis or hydrolysis reaction[3]. This converts the reactive ester into an completely inert BDP-amide or BDP-carboxylate, neutralizing the chemical hazard before it ever enters the collective waste stream.

Mechanism NHS Reactive NHS Ester (Electrophilic) Reaction Aminolysis (Room Temp) NHS->Reaction Amine Tris/Glycine Buffer (Nucleophile) Amine->Reaction Amide Stable BDP-Amide (Inert Fluorophore) Reaction->Amide Leaving Free NHS (Leaving Group) Reaction->Leaving

Logical mechanism of NHS ester deactivation via aminolysis.

Part 2: Quantitative Parameters & Waste Classification

To eliminate ambiguity during the disposal process, all operational parameters and waste classifications must be strictly defined. The BODIPY core contains two fluorine atoms bonded to boron; this functional group often dictates the classification of the entire molecule as hazardous waste[1].

Table 1: Quantitative Parameters for BDP 558/568 Quenching

ParameterValue/MetricScientific Rationale
Target pH 8.0 – 8.5Ensures primary amines are unprotonated and highly nucleophilic.
Quencher:Solvent Ratio ≥ 10:1 (v/v)Dilutes the organic solvent (DMSO/DMF) to prevent amine precipitation[3].
Incubation Time ≥ 4 HoursExceeds 10 half-lives of NHS ester hydrolysis, ensuring >99.9% deactivation[3].
Quencher Concentration 1.0 MProvides a massive molar excess over the micromolar/millimolar dye concentration.

Table 2: Waste Segregation Matrix

Waste ComponentEHS ClassificationPrimary HazardApproved Container
Quenched Liquid Mix Halogenated Organic WasteBoron/Fluorine core (BF2), DMSO/DMFHDPE Jerrycan (Vented)
Unused Solid Dye Solid Hazardous WasteReactive NHS ester, BF2 coreOriginal sealed amber vial
Contaminated Plastics Solid Hazardous WasteTrace organics and fluorophoresDouble-lined EHS bio-bin

Part 3: Self-Validating Quenching & Disposal Protocol

A protocol is only as reliable as its built-in verification mechanisms. Execute the following steps in a designated chemical fume hood.

Phase 1: Reagent Preparation
  • Prepare the Quenching Buffer: Dissolve Tris base or Glycine in deionized water to a final concentration of 1.0 M.

  • Adjust pH: Titrate the solution to pH 8.0–8.5 using HCl or NaOH.

  • Self-Validation Checkpoint: Verify the pH using a calibrated meter. Causality: If the pH is below 7.5, the amines remain protonated (NH3+), rendering them non-nucleophilic and causing the aminolysis reaction to fail.

Phase 2: The Quenching Reaction
  • Volume Calculation: For every 1 mL of BDP 558/568 NHS ester dissolved in organic solvent (DMSO/DMF), measure out at least 10 mL of the 1.0 M Quenching Buffer[3].

  • Mixing: Slowly add the aqueous quenching buffer to the organic dye solution while stirring continuously.

  • Self-Validation Checkpoint: Observe the solution for precipitation. Causality: The 10:1 aqueous-to-organic ratio ensures the DMSO/DMF concentration drops below 10%, preventing the buffer salts from crashing out of solution.

  • Incubation: Stir the mixture at room temperature for a minimum of 4 hours[3].

  • Self-Validation Checkpoint: Set a hard 4-hour timer. Causality: 4 hours represents >10 half-lives of NHS ester hydrolysis at pH 8.0, mathematically guaranteeing >99.9% deactivation of the electrophilic threat.

Phase 3: Segregation and EHS Handoff
  • Liquid Waste Transfer: Transfer the quenched aqueous-organic mixture to a compatible, clearly labeled liquid hazardous waste container. Do NOT pour down the drain[1].

  • Solid Waste Segregation: Collect all contaminated microcentrifuge tubes, pipette tips, and empty dye vials. Place them in a designated solid hazardous waste bin[1].

  • Regulatory Labeling: Label the liquid waste explicitly: "Quenched BDP 558/568 derivative, DMSO/DMF, Tris buffer, trace Halogenated Organics (Fluorine)."

Workflow Start BDP 558/568 NHS Ester (in DMSO/DMF) Quench Add Quenching Agent (1M Tris or Glycine, pH 8.0) Start->Quench Post-experiment Wait Incubate 4+ Hours (Aminolysis/Hydrolysis) Quench->Wait Neutralize NHS Split Waste Segregation Wait->Split Stable BDP-Amide Liquid Liquid Waste (Aqueous/Organic Mix) Split->Liquid Solutions Solid Solid Waste (Tubes, Tips, Vials) Split->Solid Consumables EHS EHS Hazardous Waste Collection Liquid->EHS Label: Halogenated/Organic Solid->EHS Label: Solid Hazardous

Step-by-step operational workflow for BDP 558/568 disposal.

References

  • Thermo Fisher Scientific. Bioconjugation and crosslinking technical handbook.2

  • Benchchem. Navigating the Safe Disposal of Tetrazine-SS-NHS Ester: A Step-by-Step Guide.3

  • Benchchem. Proper Disposal of BDP FL-PEG5-propargyl: A Guide for Laboratory Professionals.1

Sources

Personal protective equipment for handling BDP 558/568 NHS ester

Author: BenchChem Technical Support Team. Date: March 2026

Title : Comprehensive Safety & Operational Guide: Handling BDP 558/568 NHS Ester

Introduction BDP 558/568 NHS ester (CAS: 150173-73-2) is a highly fluorescent, amine-reactive borondipyrromethene (BODIPY) derivative utilized extensively for labeling proteins, peptides, and amine-modified oligonucleotides[1]. While its high quantum yield and photostability make it an exceptional tool for two-photon microscopy and fluorescence polarization assays, handling this reagent requires strict adherence to safety and logistical protocols. The primary risks stem not only from the dye's inherent irritating properties (H315, H319)[2][3] but also from the hazardous organic solvents (e.g., anhydrous DMSO or DMF) required for its reconstitution.

This guide provides a self-validating operational framework, detailing the causality behind required Personal Protective Equipment (PPE), step-by-step bioconjugation methodologies, and compliant disposal plans.

Chemical Profile & Hazard Causality

Understanding the physical and chemical properties of BDP 558/568 NHS ester is the foundation of laboratory safety. The N-hydroxysuccinimide (NHS) ester group is highly susceptible to hydrolysis. Exposure to atmospheric moisture converts the reactive ester into an inactive carboxylic acid, ruining the reagent and compromising experimental integrity[1].

Table 1: Quantitative Chemical & Hazard Summary

PropertyValueOperational & Safety Relevance
CAS Number 150173-73-2Essential identifier for accurate SDS retrieval and waste tracking[1][3].
Excitation / Emission 561 nm / 569 nmYellow/orange spectrum; spectral analog of Cy3™[1].
Molar Extinction (ε) 84,400 L⋅mol⁻¹⋅cm⁻¹Extremely bright; even micro-spills require immediate decontamination[1].
Quantum Yield 0.68High photostability; requires light-protected storage[1].
Storage Conditions -20°C (Desiccated, Dark)Prevents thermal degradation, photobleaching, and hydrolysis[1][3].
GHS Hazard Codes H315, H319Causes skin irritation and serious eye irritation[2][3].

Personal Protective Equipment (PPE) Matrix

The selection of PPE for handling BDP 558/568 NHS ester is heavily dictated by the solvents used during reconstitution. Because the dye is highly hydrophobic, it must be dissolved in anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) before being introduced to aqueous biological buffers.

  • Hand Protection (Double Gloving): Standard latex gloves offer zero protection against DMSO. DMSO is a potent penetration enhancer that will rapidly carry dissolved BDP 558/568 directly through the skin and into the bloodstream. Mandatory: Use double-gloved nitrile (minimum 8 mil thickness) or butyl rubber gloves. Change outer gloves immediately if a splash occurs[4].

  • Eye Protection: Chemical splash goggles are required. Safety glasses with side shields are insufficient due to the H319 (serious eye irritation) hazard and the risk of solvent micro-droplets[2][4].

  • Respiratory & Environmental: Handle the lyophilized powder strictly inside a certified chemical fume hood or a Class II Type B2 Biological Safety Cabinet. Aerosolized fluorophore powder can cause severe respiratory tract irritation[4].

  • Body Protection: A knee-length, flame-resistant, and fluid-resistant laboratory coat with fitted cuffs.

Operational Workflow & Step-by-Step Methodology

To ensure a self-validating system, the following protocol integrates chemical causality with quality control checkpoints.

Step 1: Equilibration (Critical Causality Step) Remove the BDP 558/568 NHS ester vial from -20°C storage. Do not open immediately. Place the intact vial in a desiccator at room temperature for 30–60 minutes. Causality: Opening a cold vial causes ambient humidity to condense on the powder. Water acts as a nucleophile, rapidly hydrolyzing the NHS ester into an unreactive carboxylic acid, which will result in a failed conjugation[1].

Step 2: Reconstitution In a fume hood, dissolve the equilibrated powder in high-quality, anhydrous, amine-free DMSO to create a 10 mM stock solution. Vortex thoroughly. Validation: The solution should be a clear, intense orange/red without particulates.

Step 3: Bioconjugation Reaction Prepare your target protein in an amine-free buffer at pH 8.3–8.5 (e.g., 0.1 M sodium bicarbonate). Add the dye stock solution dropwise while stirring. Ensure the final concentration of organic solvent does not exceed 5-10% (v/v) to prevent protein denaturation[5]. Causality: The unprotonated primary amine (R-NH₂) of the protein attacks the NHS ester. At pH < 8.0, amines are protonated (R-NH₃⁺) and unreactive; at pH > 9.0, the competing hydrolysis of the NHS ester outpaces the labeling reaction.

Step 4: Quenching After 1–2 hours of incubation at room temperature in the dark, stop the reaction by adding a primary amine buffer (e.g., 50 mM Tris-HCl or Glycine, pH 8.0) and incubate for 15 minutes. Causality: This consumes any remaining active NHS ester, preventing off-target cross-linking during downstream applications.

Step 5: Purification & Validation Separate the labeled protein from the free, quenched dye using a gel filtration column (e.g., Sephadex G-25) or extensive dialysis. Self-Validation (Degree of Labeling): Measure the absorbance of the purified conjugate at 280 nm (protein) and 561 nm (dye) using a UV-Vis spectrophotometer[1]. Calculate the Degree of Labeling (DOL). A DOL between 1 and 3 confirms a successful reaction. A DOL < 1 indicates premature dye hydrolysis, while a DOL > 4 suggests over-labeling, which can cause protein precipitation.

Workflow N1 Pre-Operation: PPE & Fume Hood Check N2 Equilibration: Warm to RT in Desiccator N1->N2 N3 Reconstitution: Dissolve in Anhydrous DMSO N2->N3 Prevent hydrolysis N4 Conjugation Reaction: Mix with Amine-Target (pH 8.3) N3->N4 Avoid inhalation N5 Spill or Exposure Detected? N4->N5 N6 Emergency Protocol: Evacuate, Wash & Report N5->N6 Yes N7 Quenching & Purification: Remove Free Dye N5->N7 No N8 Waste Segregation: Organic & Aqueous Streams N7->N8 Collect all effluents

Fig 1: Operational and safety workflow for BDP 558/568 NHS ester bioconjugation.

Spill Management & Emergency Response

Due to the intense pigmentation of BDP 558/568, spills are highly visible but require immediate, methodical containment to prevent cross-contamination.

  • Skin Exposure: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes[4]. Crucial Causality: Do not use solvents (like ethanol or acetone) to clean the skin. Solvents will dissolve the dye and drive it deeper into the dermal layers.

  • Eye Exposure: Flush eyes with water for 15 minutes, lifting upper and lower eyelids. Seek immediate medical evaluation[2][4].

  • Spill Containment: For powder spills, gently cover with damp absorbent paper to prevent aerosolization, then sweep into a hazardous waste container. For solvent stock spills, absorb with an inert material (e.g., vermiculite or sand). Do not use combustible paper towels for large DMSO/DMF spills[4].

Waste Disposal Plan

Fluorophores and their organic solvents are environmental hazards and must be segregated strictly according to institutional and federal guidelines[4].

  • Organic Waste Stream: Any unused BDP 558/568 reconstituted in DMSO/DMF must be disposed of in a clearly labeled, halogen-free organic waste container.

  • Aqueous Waste Stream: The flow-through from gel filtration columns and dialysis buffer exchanges contains hydrolyzed BDP 558/568. This must be collected as aqueous chemical waste. Never pour dye effluents down the sink.

  • Solid Hazardous Waste: Empty dye vials, contaminated pipette tips, Kimwipes, and the outer layer of handling gloves must be discarded in designated solid hazardous waste bins for high-temperature incineration.

References

  • Proceedings of the National Academy of Sciences (PNAS). "Electrostatic adsorption of polyanions onto lipid nanoparticles controls uptake, trafficking, and transfection of RNA and DNA". PNAS. URL:[Link]

Sources

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